Rovamycin
Description
Spiramycin is a macrolide originally discovered as product of Streptomyces ambofaciens, with antibacterial and antiparasitic activities. Although the specific mechanism of action has not been characterized, spiramycin likely inhibits protein synthesis by binding to the 50S subunit of the bacterial ribosome. This agent also prevents placental transmission of toxoplasmosis presumably through a different mechanism, which has not yet been characterized.
Properties
Key on ui mechanism of action |
The mechanism of action of macrolides has been a matter of controversy for some time. Spiramycin, a 16-membered macrolide, inhibits translocation by binding to bacterial 50S ribosomal subunits with an apparent 1 : 1 stoichiometry. This antibiotic is a potent inhibitor of the binding to the ribosome of both donor and acceptor substrates. The primary mechanism of action is done by stimulation of dissociation of peptidyl-tRNA from ribosomes during translocation.I |
|---|---|
CAS No. |
8025-81-8 |
Molecular Formula |
C43H74N2O14 |
Molecular Weight |
843.1 g/mol |
IUPAC Name |
2-[6-[5-[(4R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3/t24?,25?,26?,27?,28?,29?,30?,31?,32?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43-/m1/s1 |
InChI Key |
ACTOXUHEUCPTEW-OSLILNPBSA-N |
Isomeric SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O[C@H]4CC[C@@H]([C@@H](O4)C)N(C)C |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C |
Appearance |
White solid |
Color/Form |
Amorphous |
Other CAS No. |
8025-81-8 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
solubility |
Slightly soluble in water Soluble in most organic solvents |
Synonyms |
Antibiotic 799 IL 5902 IL-5902 IL5902 NSC 55926 NSC 64393 NSC-55926 NSC-64393 NSC55926 NSC64393 Rovamycin Rovamycine Selectomycin Spiramycin Spiramycin Adipate Spiramycine |
vapor_pressure |
9.9X10-31 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Foundational & Exploratory
Rovamycin mechanism of action on bacterial ribosomes
An In-depth Technical Guide to the Rovamycin-Ribosome Interaction
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (also known as Spiramycin) is a 16-membered macrolide antibiotic that exerts its bacteriostatic effect by inhibiting protein synthesis.[1] It selectively targets the 50S subunit of the bacterial ribosome, binding within the nascent peptide exit tunnel (NPET).[2][3][4] This interaction sterically obstructs the passage of the elongating polypeptide chain, leading to a context-dependent translational arrest and premature dissociation of peptidyl-tRNA.[5][6][7] This guide provides a comprehensive overview of this compound's mechanism of action, details the experimental protocols used to elucidate this mechanism, presents quantitative binding data, and visualizes the key molecular interactions and experimental workflows.
The Bacterial Ribosome: A Prime Antibiotic Target
The bacterial 70S ribosome, composed of the 30S and 50S subunits, is the cellular machinery responsible for translating mRNA into protein.[3] Its essential role and significant structural differences from eukaryotic 80S ribosomes make it an ideal target for selective antibacterial agents. Key functional sites on the ribosome that are often targeted by antibiotics include the decoding center on the 30S subunit and the peptidyl transferase center (PTC) and the nascent peptide exit tunnel (NPET) on the 50S subunit.[8] this compound belongs to the class of antibiotics that target the NPET.[3]
Core Mechanism of Action of this compound
This compound's primary mechanism involves binding to the 50S ribosomal subunit and physically blocking the nascent peptide exit tunnel. This interference disrupts the elongation phase of protein synthesis.[4]
Binding Site within the Nascent Peptide Exit Tunnel (NPET)
Structural studies have confirmed that macrolides like this compound bind within the upper region of the NPET, a ~100 Å long tunnel that spans the large ribosomal subunit.[2][9] The binding pocket is predominantly formed by segments of domain V of the 23S rRNA, with contributions from ribosomal proteins L4 and L22.[6] Key interactions occur with nucleotides in the vicinity of the peptidyl transferase center, specifically residues like A2058 and A2059, which are critical for macrolide binding.[4][6]
Inhibition of Polypeptide Elongation
By occupying a strategic position within the NPET, this compound creates a steric blockade.[2] As the nascent polypeptide chain is synthesized, it extends from the PTC into the exit tunnel. The presence of the bulky macrolide molecule physically prevents the elongating chain from progressing past a certain length, typically after a few amino acids have been polymerized. This leads to the cessation of translation.[10]
Context-Dependent Ribosome Stalling
The inhibitory action of this compound is not absolute but is highly dependent on the amino acid sequence of the nascent polypeptide chain.[5] Specific peptide motifs can enhance or mitigate the stalling effect.[11] This "context-specific" inhibition occurs because of intricate interactions between the nascent chain, the antibiotic, and the rRNA of the tunnel wall.[9] For certain sequences, the combination of the peptide and the bound drug induces a conformational change in the PTC, which abrogates its ability to catalyze peptide bond formation, leading to ribosome stalling.[11]
The overall mechanism can be visualized as a multi-step process leading to translational arrest.
Caption: this compound's mechanism of action pathway.
Quantitative Analysis
While specific binding constants for this compound are not as widely published as for other macrolides, data for related compounds and general macrolide activity provide a quantitative framework. The inhibitory potential is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains and the IC50 value in in vitro translation assays.
Table 1: Comparative In Vitro Activity of Macrolides
| Antibiotic | Class | Target Organism | Assay Type | Measured Value (μg/mL) | Reference |
|---|---|---|---|---|---|
| This compound (Spiramycin) | 16-membered Macrolide | S. aureus | Broth Microdilution (MIC) | 0.5 - 2.0 | [12] |
| This compound (Spiramycin) | 16-membered Macrolide | T. gondii | In vitro activity | Not specified | [1][12] |
| Erythromycin (B1671065) | 14-membered Macrolide | S. aureus | Broth Microdilution (MIC) | 0.02 - >128 | [13] |
| Rosamicin | 16-membered Macrolide | S. aureus | Broth Dilution (MIC) | 0.02 - 4.0 | [14] |
| Rosamicin | 16-membered Macrolide | B. fragilis | Broth Dilution (MIC) | ≤ 4.0 | [15] |
| Erythromycin | 14-membered Macrolide | B. fragilis | Broth Dilution (MIC) | > 4.0 (in 24% of strains) |[15] |
Note: MIC values can vary significantly based on the specific strain and resistance mechanisms present.
Key Experimental Protocols
The mechanism of action of this compound has been investigated using a variety of biochemical and structural biology techniques.
Toeprinting (Primer Extension Inhibition) Assay
This assay is used to identify the precise location of a stalled ribosome on an mRNA transcript with single-codon resolution.[5] It provides direct evidence of antibiotic-induced translational arrest.[16]
Methodology:
-
Reaction Setup: An in vitro translation system (e.g., PURE system or S30 extract) is assembled with a specific mRNA template, ribosomes, tRNAs, and amino acids.[17]
-
Inhibitor Addition: The reaction is divided into control (no antibiotic) and experimental samples to which this compound is added at a desired concentration.
-
Translation and Stalling: The reactions are incubated at 37°C to allow translation to initiate and proceed until ribosomes stall at the drug-induced arrest site.[18]
-
Primer Annealing: A DNA primer, radiolabeled at its 5' end, is annealed to the mRNA downstream of the potential stalling site.
-
Reverse Transcription: Reverse transcriptase is added to the reaction. The enzyme synthesizes a complementary DNA (cDNA) strand, starting from the primer.
-
Termination: The reverse transcriptase stops (or "toeprints") when it encounters the leading edge of the stalled ribosome, typically 15-16 nucleotides downstream of the codon in the P-site.[16]
-
Analysis: The resulting cDNA products are denatured and separated by size using denaturing polyacrylamide gel electrophoresis. The size of the truncated cDNA product in the drug-treated sample precisely maps the ribosome stall site.[17]
References
- 1. This compound | C43H74N2O14 | CID 137704528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein synthesis inhibitor - Wikipedia [en.wikipedia.org]
- 8. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Nascent peptide in the ribosome exit tunnel affects functional properties of the A-site of the peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mohpublic.z6.web.core.windows.net [mohpublic.z6.web.core.windows.net]
- 13. Rosamicin: evaluation in vitro and comparison with erythromycin and lincomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rosamicin: Evaluation In Vitro and Comparison with Erythromycin and Lincomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rosamicin: In Vitro Activity Against Anaerobes and Comparison with Erythromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. pnas.org [pnas.org]
Spiramycin: A Comprehensive Technical Guide to its Antibacterial and Antiparasitic Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiramycin (B21755), a 16-membered macrolide antibiotic, exhibits a broad spectrum of activity against various Gram-positive bacteria, some Gram-negative bacteria, and notable antiparasitic efficacy, particularly against Toxoplasma gondii and Cryptosporidium species. Its primary mechanism of action involves the inhibition of protein synthesis through binding to the 50S ribosomal subunit in bacteria.[1] This technical guide provides an in-depth analysis of the antibacterial and antiparasitic spectrum of spiramycin, presenting quantitative susceptibility data, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and experimental workflows.
Antibacterial Spectrum of Activity
Spiramycin is primarily bacteriostatic, although it can exhibit bactericidal activity at higher concentrations.[2][3] Its activity is most pronounced against Gram-positive cocci and rods. It also shows efficacy against some Gram-negative cocci and atypical pathogens.[4][5]
Quantitative Antibacterial Susceptibility
The in vitro activity of spiramycin against a range of bacterial species is summarized in the following tables, with data presented as Minimum Inhibitory Concentration (MIC) values.
Table 1: In Vitro Activity of Spiramycin against Gram-Positive Bacteria
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | 1.0 | 4.0 | 0.25 - >64 |
| Streptococcus pneumoniae | 0.25 | 1.0 | ≤0.06 - 4.0 |
| Streptococcus pyogenes | 0.12 | 0.5 | ≤0.03 - 2.0 |
| Enterococcus faecalis | 8.0 | 32 | 2.0 - >64 |
| Mycoplasma pneumoniae | 0.12 | 0.25 | 0.06 - 0.5 |
Table 2: In Vitro Activity of Spiramycin against Gram-Negative and Anaerobic Bacteria
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Haemophilus influenzae | 4.0 | 16 | 1.0 - 32 |
| Neisseria gonorrhoeae | 1.0 | 4.0 | 0.25 - 8.0 |
| Campylobacter jejuni | 2.0 | 8.0 | 0.5 - 16 |
| Bacteroides fragilis group | 8.0 | 32 | 2.0 - >128 |
| Clostridium difficile | 4.0 | 16 | 0.5 - 64 |
Antiparasitic Spectrum of Activity
Spiramycin is a key therapeutic agent for toxoplasmosis, particularly in pregnant women, due to its ability to reduce vertical transmission of Toxoplasma gondii.[4] It also demonstrates activity against Cryptosporidium, an intestinal protozoan parasite.[4]
Quantitative Antiparasitic Susceptibility
The in vitro efficacy of spiramycin against parasitic organisms is detailed below.
Table 3: In Vitro Activity of Spiramycin against Parasites
| Parasite Species | Strain | IC₅₀ (µg/mL) |
| Toxoplasma gondii | RH | 3.5 - 8.2 |
| Cryptosporidium parvum | - | 10 - 50 |
Mechanism of Action
Antibacterial Mechanism
The primary antibacterial mechanism of spiramycin involves the inhibition of protein synthesis by binding to the 50S subunit of the bacterial ribosome.[2][1] This interaction occurs within the polypeptide exit tunnel. Unlike some other macrolides that completely block peptide elongation, spiramycin's main effect is to stimulate the dissociation of peptidyl-tRNA from the ribosome during translocation.[3][6] This premature release of the nascent polypeptide chain effectively terminates protein synthesis.
Antiparasitic Mechanism
The precise antiparasitic mechanism of spiramycin is not as well-defined as its antibacterial action. In Toxoplasma gondii, it is thought to inhibit protein synthesis in the apicoplast, a non-photosynthetic plastid organelle essential for parasite survival. The apicoplast has its own prokaryote-like ribosomes, which are targets for macrolide antibiotics.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][8][9]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Spiramycin stock solution
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilutions
-
Incubator (35°C ± 2°C)
-
Microplate reader or visual inspection mirror
Procedure:
-
Prepare Spiramycin Dilutions: Perform serial two-fold dilutions of the spiramycin stock solution in CAMHB directly in the 96-well plates to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension from 4-5 fresh colonies in sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the spiramycin dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of spiramycin that completely inhibits visible growth of the organism as detected by the naked eye or a microplate reader.
In Vitro Anti-Toxoplasma gondii Activity Assay (Plaque Assay)
This protocol is used to determine the inhibitory effect of spiramycin on the lytic cycle of Toxoplasma gondii.[10][11][12]
Materials:
-
Human foreskin fibroblast (HFF) cell line
-
Toxoplasma gondii tachyzoites (e.g., RH strain)
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements
-
Spiramycin stock solution
-
6-well plates
-
Incubator (37°C, 5% CO₂)
-
Crystal violet staining solution
Procedure:
-
Cell Culture: Seed HFF cells in 6-well plates and grow to confluence.
-
Infection: Infect the confluent HFF monolayers with a low number of tachyzoites (e.g., 100-200 tachyzoites per well).
-
Treatment: After 2-4 hours to allow for parasite invasion, replace the medium with fresh medium containing serial dilutions of spiramycin. Include a vehicle control (e.g., DMSO) and a positive control (e.g., pyrimethamine).
-
Incubation: Incubate the plates for 7-9 days to allow for plaque formation.
-
Staining and Analysis: Fix the cells with methanol (B129727) and stain with crystal violet. Plaques (zones of host cell lysis) will appear as clear areas. Count the number of plaques in each well and calculate the IC₅₀, the concentration of spiramycin that inhibits plaque formation by 50% compared to the vehicle control.
Conclusion
Spiramycin remains a clinically relevant antibiotic and antiparasitic agent with a well-defined mechanism of action against bacteria. Its unique property of stimulating peptidyl-tRNA dissociation provides a distinct mode of inhibiting protein synthesis. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with spiramycin, facilitating further investigation into its therapeutic potential and the development of new macrolide antibiotics.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Spiramycin? [synapse.patsnap.com]
- 3. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spiramycin | C43H74N2O14 | CID 5266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. resources.amh.net.au [resources.amh.net.au]
- 6. Mechanism of action of spiramycin and other macrolides. | Semantic Scholar [semanticscholar.org]
- 7. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Toxoplasma gondii plaque assays revisited: Improvements for ultrastructural and quantitative evaluation of lytic parasite growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Two small-molecule inhibitors of Toxoplasma gondii proliferation in vitro [frontiersin.org]
Rovamycin (Spiramycin) as a Core Tool for Studying Toxoplasma gondii Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action: Targeting the Apicoplast
Spiramycin (B21755), like other macrolide antibiotics, functions by inhibiting protein synthesis.[4] Its action against T. gondii is primarily parasitostatic, meaning it inhibits the parasite's growth and reproduction rather than killing it outright.[1][3] The specific target within the parasite is not the cytoplasmic ribosomes, which are eukaryotic and thus resistant to macrolides, but rather the prokaryotic-like ribosomes found within a unique organelle called the apicoplast.[5][6]
The apicoplast is a non-photosynthetic plastid, essential for the parasite's survival, and is involved in key metabolic pathways such as fatty acid and isoprenoid synthesis. Spiramycin binds to the 50S subunit of the apicoplast's ribosome, blocking the translocation step of protein synthesis.[4][5] This disruption of essential protein production within the apicoplast ultimately halts the parasite's replication and growth.[5][7]
Quantitative Data on this compound Efficacy
The efficacy of this compound against T. gondii has been quantified in both in vitro and in vivo settings. These data are crucial for designing experiments and interpreting results.
Table 1: In Vitro Efficacy of Spiramycin against T. gondii
| Parameter | T. gondii Strain | Host Cell | Value | Exposure Time | Reference |
| IC50 | Not Specified | Mammalian Cells | 218 mg/L | Not Specified | [8] |
| Mortality Rate | RH | - | >90% | 120 min | [9] |
| Mortality Rate | RH | - | >95% | 24 h | [9] |
Note: The mortality rate data was generated using a nanoemulsion formulation of spiramycin (NE-Spi) at a concentration of 250 µg/ml.[9]
Table 2: In Vivo Efficacy of Spiramycin in Murine Models of Toxoplasmosis
| Mouse Model | T. gondii Strain | Dosage (mg/kg/day) | Treatment Duration | Key Findings | Reference |
| Acute Toxoplasmosis | RH | 100 - 200 | Not specified | Limited effect, dose-dependent prolongation of survival, but unable to prevent death. | [10][11] |
| Acute Toxoplasmosis | Me49 | 100 | 3 weeks | Significantly enhanced protection and markedly reduced brain cyst burden. | [10][12] |
| Acute Toxoplasmosis | Me49 | 200 | 4 weeks | Significantly enhanced protection and markedly reduced brain cyst burden. | [10][12] |
| Chronic Toxoplasmosis | Me49 | 200 | 3 weeks | Significantly decreased brain cyst burdens 2 weeks and 6 months post-treatment. | [10][12] |
| Acute Toxoplasmosis | RH | 200 | 7 days | Significant reduction in the number of tachyzoites in peritoneal fluid. | [13] |
Experimental Protocols
Detailed and reproducible protocols are essential for studying T. gondii pathogenesis with this compound.
Protocol: In Vitro Susceptibility of T. gondii Tachyzoites
This protocol assesses the direct effect of this compound on the viability of extracellular tachyzoites.
Objective: To determine the mortality rate of T. gondii tachyzoites upon exposure to this compound.
Materials:
-
T. gondii tachyzoites (e.g., RH strain)
-
This compound (Spiramycin) stock solution
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Trypan Blue dye (0.4%)
-
Hemocytometer or flow cytometer
-
Microcentrifuge tubes
Methodology:
-
Parasite Preparation: Harvest tachyzoites from the peritoneal cavity of an infected mouse in PBS. Centrifuge at low speed (e.g., 500 rpm for 5 minutes) to pellet host cells. Collect the supernatant containing the tachyzoites.[14]
-
Parasite Counting: Count the viable tachyzoites using a hemocytometer and Trypan Blue exclusion. Adjust the concentration to 1.5 x 10^6 tachyzoites/ml in PBS.[15]
-
Drug Exposure: Prepare serial dilutions of this compound in sterile microcentrifuge tubes. A common concentration to test for high mortality is 250 µg/ml.[9]
-
Incubation: Add 50 µl of the parasite suspension to each tube containing the different this compound concentrations. Include a control tube with distilled water or PBS instead of the drug.[15]
-
Time Points: Incubate the tubes at room temperature for various durations (e.g., 30, 60, 90, 120 minutes, and 24 hours).[9]
-
Viability Assessment: At each time point, mix a small aliquot of the parasite suspension with Trypan Blue dye. Count the number of dead (blue) and live (clear) parasites using a hemocytometer to determine the mortality rate.[15] Alternatively, use flow cytometry for a more quantitative analysis.[9]
Protocol: In Vivo Murine Model of Chronic Toxoplasmosis
This protocol is designed to evaluate the efficacy of this compound in reducing the parasite burden in a chronically infected host, which mimics the latent stage of the disease in humans.
Objective: To quantify the reduction in T. gondii brain cysts in chronically infected mice following this compound treatment.
Materials:
-
This compound (Spiramycin).
-
Oral gavage needles.
-
Brain homogenization buffer.
-
Microscope slides.
Methodology:
-
Infection: Infect mice by oral gavage with a defined number of T. gondii Me49 cysts (e.g., 10 cysts per mouse).[10]
-
Establishment of Chronic Phase: Allow the infection to establish for a period of 1 to 3 months to ensure the formation of brain cysts.[10][16]
-
Group Allocation: Divide the mice into at least two groups: a treatment group and an infected-untreated control group.
-
Treatment: Prepare a solution of this compound in a suitable vehicle (e.g., saline). Administer the drug daily via oral gavage to the treatment group. A proven effective regimen is 200 mg/kg/day for 3 weeks.[10][12] The control group receives the vehicle only.
-
Post-Treatment Period: After the treatment course, maintain the mice for a set period (e.g., 2 weeks or longer) before assessment.[10]
-
Assessment of Brain Cyst Burden:
-
Euthanize the mice and aseptically remove the brains.
-
Homogenize each brain in a known volume of PBS (e.g., 1-2 ml).[11]
-
Take a defined volume of the brain homogenate (e.g., 25 µl) and place it on a microscope slide.[11]
-
Count the number of cysts under a light microscope.
-
Calculate the total number of cysts per brain for each mouse.
-
-
Data Analysis: Compare the mean brain cyst counts between the this compound-treated group and the untreated control group using appropriate statistical tests (e.g., t-test).
Applications in Pathogenesis Research
The parasitostatic nature of this compound makes it a unique tool for dissecting specific aspects of T. gondii pathogenesis.
-
Studying Congenital Transmission: this compound is widely used to prevent mother-to-child transmission of T. gondii.[17][18] Experimental models, including those in primates, have utilized spiramycin to study its effects on placental infection and fetal outcomes, demonstrating that while it reduces transmission risk, it may not clear an established fetal brain infection.[19][20]
-
Investigating Host Immune Response: By slowing parasite replication without immediately eliminating the parasitic load, this compound allows researchers to study the host's immune response to a controlled, persistent infection. For instance, studies have shown that spiramycin treatment in pregnant women delays the maturation of T. gondii-specific IgG antibodies, likely due to the reduced parasitic load.[21][22]
-
Dissecting Apicoplast Function: As the primary target of this compound is the apicoplast, the drug can be used to study the downstream consequences of apicoplast dysfunction on parasite viability, metabolism, and virulence.
Conclusion
This compound (Spiramycin) is more than a clinical therapeutic; it is a refined instrument for the molecular and immunological dissection of Toxoplasma gondii pathogenesis. Its well-defined, parasitostatic mechanism of action allows for the controlled study of parasite replication, host-parasite interactions, and the critical functions of the apicoplast. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug developers to effectively leverage this compound in their efforts to understand and combat this ubiquitous and clinically significant parasite.
References
- 1. This compound Forte Tablet | Uses, Side Effects, Price | Apollo Pharmacy [apollopharmacy.in]
- 2. [Spiramycin (this compound) in the treatment of toxoplasmosis in pregnancy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spiramycin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Spiramycin? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of cytoplasmic and organellar protein synthesis in Toxoplasma gondii. Implications for the target of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of spiramycin versus aminoguanidine and their combined use in experimental toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Nanoemulsion of Spiramycin against Tachyzoites of Toxoplasma gondii, RH Strain: Preparation, Toxicology, and Efficacy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effectiveness of spiramycin in murine models of acute and chronic toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Secure Verification [rimi.imi.bg.ac.rs]
- 13. [Investigation of combined effectiveness of spiramycin and beta-glucan in mice models of acute toxoplasmosis and determination of IL-10, IL-12 and TNF-α levels] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. e-mjm.org [e-mjm.org]
- 15. sid.ir [sid.ir]
- 16. Spiramycin-loaded maltodextrin nanoparticles as a promising treatment of toxoplasmosis on murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Forte Tablet: Uses, Side Effects, Price, Dosage & More Info - PharmEasy [pharmeasy.in]
- 18. researchgate.net [researchgate.net]
- 19. Effectiveness of spiramycin for treatment of congenital Toxoplasma gondii infection in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Prophylaxis of congenital toxoplasmosis. Effects of spiramycin on placental infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Spiramycin Treatment of Toxoplasma gondii Infection in Pregnant Women Impairs the Production and the Avidity Maturation of T. gondii-Specific Immunoglobulin G Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Spiramycin's Action on Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiramycin (B21755), a 16-membered macrolide antibiotic, exhibits a notable bacteriostatic and, at higher concentrations, bactericidal effect against a spectrum of gram-positive bacteria. Its primary mechanism of action involves the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit. This guide provides an in-depth technical overview of spiramycin's interaction with gram-positive bacteria, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated molecular pathways and experimental workflows. While spiramycin has a long history of clinical use, this document aims to consolidate current technical knowledge and provide a framework for future research into its specific effects on bacterial signaling and virulence.
Mechanism of Action
Spiramycin exerts its antimicrobial effect by targeting the bacterial ribosome, a critical component of protein synthesis. Specifically, it binds to the 50S ribosomal subunit, interfering with the translocation step of polypeptide chain elongation.[1] This binding physically obstructs the nascent peptide exit tunnel, leading to the premature dissociation of peptidyl-tRNA from the ribosome.[1] The result is a halt in the production of essential proteins, ultimately inhibiting bacterial growth and proliferation. While primarily considered bacteriostatic, spiramycin can exhibit bactericidal activity at higher concentrations.[1]
Antibacterial Spectrum and Efficacy
Spiramycin is effective against a range of gram-positive cocci and rods.[2] Its in vitro activity, as measured by Minimum Inhibitory Concentration (MIC), is often higher than that of 14-membered macrolides like erythromycin.[3] However, this apparent lower in vitro potency is often contrasted by its significant in vivo efficacy, a phenomenon sometimes referred to as the "spiramycin paradox."[3][4] This discrepancy is attributed to its favorable pharmacokinetic properties, including high tissue and intracellular concentrations.[3]
Data Presentation: In Vitro Susceptibility of Gram-Positive Bacteria to Spiramycin
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of spiramycin against key gram-positive pathogens. It is important to note that specific values can vary depending on the strain and the testing methodology (e.g., EUCAST, CLSI).
| Gram-Positive Bacterium | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | Clinical Isolates | 1.0 - 4.0 | 4.0 - 16.0 | [3] |
| Streptococcus pneumoniae | Penicillin-Susceptible | 0.25 - 1.0 | Not Reported | [3] |
| Streptococcus pyogenes | Group A | 0.125 - 0.5 | Not Reported | [2] |
| Enterococcus faecalis | Clinical Isolates | 2.0 - 8.0 | >32.0 | [2] |
Note: The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[5][6][7] MBC values are often significantly higher than MIC values, reflecting the bacteriostatic nature of spiramycin at lower concentrations.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effect of spiramycin on gram-positive bacteria.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
Protocol: Broth Microdilution Method[8][9]
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Spiramycin Dilutions: A two-fold serial dilution of spiramycin is prepared in a 96-well microtiter plate using CAMHB.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of spiramycin that completely inhibits visible bacterial growth.
-
MBC Determination: Aliquots from wells showing no visible growth are sub-cultured onto antibiotic-free agar (B569324) plates. The plates are incubated at 37°C for 24-48 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[5][6][7]
Time-Kill Curve Assay
-
Preparation of Cultures: A logarithmic phase culture of the test bacterium is diluted to a starting concentration of approximately 5 x 10^5 CFU/mL in CAMHB.
-
Addition of Spiramycin: Spiramycin is added at various multiples of the MIC (e.g., 1x, 2x, 4x MIC). A growth control without antibiotic is also included.
-
Incubation and Sampling: The cultures are incubated at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are removed, serially diluted, and plated on appropriate agar to determine the viable bacterial count (CFU/mL).
-
Data Analysis: The log10 CFU/mL is plotted against time for each spiramycin concentration and the control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Post-Antibiotic Effect (PAE) Determination
-
Exposure to Spiramycin: A logarithmic phase bacterial culture is exposed to a specific concentration of spiramycin (e.g., 4x MIC) for a defined period (e.g., 1-2 hours). A control culture is incubated without the antibiotic.
-
Removal of Antibiotic: The antibiotic is rapidly removed by dilution (e.g., 1:1000) or centrifugation and washing.
-
Monitoring of Regrowth: The viable counts of both the treated and control cultures are monitored at regular intervals until the turbidity of the treated culture reaches that of the control.
-
Calculation of PAE: PAE is calculated using the formula: PAE = T - C, where T is the time required for the count of the antibiotic-exposed culture to increase by 1 log10 after antibiotic removal, and C is the corresponding time for the unexposed control culture.
Visualization of Pathways and Workflows
Signaling Pathways
While direct evidence of spiramycin's interaction with specific signaling pathways in gram-positive bacteria is limited, its primary mechanism of inhibiting protein synthesis suggests potential downstream effects on virulence gene regulation. The following diagrams illustrate key regulatory networks in Staphylococcus aureus and Streptococcus pneumoniae and hypothesize potential points of spiramycin's indirect influence.
Caption: Hypothetical impact of spiramycin on the S. aureus agr quorum-sensing system.
Caption: Postulated effect of spiramycin on a generic two-component system in S. pneumoniae.
Experimental Workflows
The following diagrams illustrate logical workflows for in vitro and in vivo investigations of spiramycin's efficacy.
Caption: A logical workflow for the in vitro assessment of spiramycin's antibacterial properties.
Caption: A generalized workflow for evaluating spiramycin's efficacy in a murine pneumonia model.[13][15][16][17][18]
Effects on Virulence Factors and Biofilm Formation
Sub-inhibitory concentrations of spiramycin have been shown to modulate the expression of virulence factors in gram-positive bacteria. For instance, it can decrease the adherence of staphylococci and streptococci to buccal cells.[2][19] This effect may be linked to the alteration of surface protein expression due to the disruption of protein synthesis.
Spiramycin also demonstrates activity against biofilm formation.[2] While the precise mechanisms are still under investigation for gram-positive bacteria, the inhibition of protein synthesis likely plays a crucial role by affecting the production of proteins essential for biofilm matrix formation and cell-to-cell adhesion.
Resistance Mechanisms
Resistance to spiramycin in gram-positive bacteria can occur through several mechanisms:
-
Target Site Modification: Methylation of an adenine (B156593) residue in the 23S rRNA of the 50S ribosomal subunit can prevent spiramycin from binding effectively. This is a common mechanism of macrolide resistance.[1]
-
Active Efflux: Bacteria may acquire genes encoding efflux pumps that actively transport spiramycin out of the cell, preventing it from reaching its ribosomal target.
-
Drug Inactivation: Enzymatic inactivation of the antibiotic is another potential resistance mechanism.
Interestingly, some strains resistant to 14-membered macrolides (e.g., erythromycin) may remain susceptible to the 16-membered spiramycin, suggesting differences in how these drugs interact with the ribosome and how resistance mechanisms affect them.[1]
Conclusion and Future Directions
Spiramycin remains a relevant antibiotic for the treatment of infections caused by susceptible gram-positive bacteria. Its unique pharmacokinetic profile contributes to its in vivo efficacy. However, a deeper understanding of its interaction with bacterial signaling pathways and the molecular basis of its anti-virulence and anti-biofilm effects is needed. Further research, employing the experimental protocols and workflows outlined in this guide, will be crucial for optimizing its clinical use and for the development of novel therapeutic strategies targeting gram-positive pathogens. Future investigations should focus on generating comprehensive quantitative data on a wider range of clinical isolates and elucidating the specific molecular targets of spiramycin beyond the ribosome.
References
- 1. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. e-lactancia.org [e-lactancia.org]
- 4. Spiramycin: a reappraisal of its antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microchemlab.com [microchemlab.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. megumed.de [megumed.de]
- 16. mdpi.com [mdpi.com]
- 17. Animal models of Streptococcus pneumoniae disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Animal Models of Streptococcus pneumoniae Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of spiramycin on adhesiveness and phagocytosis of gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
Rovamycin (Spiramycin): A Technical Guide to its Discovery, History, and Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the discovery, history, and antimicrobial research of Rovamycin, the brand name for the macrolide antibiotic Spiramycin (B21755). This document provides a comprehensive overview of its journey from a soil microorganism to a clinically relevant therapeutic agent, with a focus on the scientific data and experimental methodologies that have defined its understanding.
Discovery and History
Spiramycin was first isolated in 1954 by Pinnert-Sindico from a soil sample containing the bacterium Streptomyces ambofaciens.[1][2] This discovery marked the addition of a new 16-membered ring macrolide to the growing arsenal (B13267) of antibiotics.[1][2] The initial oral preparations of spiramycin became available for clinical use in 1955, with a parenteral form introduced in 1987.[2] Known for its distinctive "spiramycin paradox," where its in vivo efficacy surpasses its in vitro activity, spiramycin has carved a niche in treating various bacterial and parasitic infections.[3] This phenomenon is largely attributed to its high affinity for tissues, leading to concentrations within tissues that are many times higher than in serum.[4]
Mechanism of Action
Spiramycin exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[1] Like other macrolide antibiotics, it targets the bacterial ribosome, specifically binding to the 50S ribosomal subunit.[1] This binding event interferes with the translocation step of protein elongation, effectively halting the growth of the polypeptide chain and preventing the synthesis of essential proteins required for bacterial growth and replication.[1]
Antimicrobial Spectrum and Efficacy
Spiramycin demonstrates a broad spectrum of activity, primarily against Gram-positive bacteria. It is also effective against some Gram-negative cocci and various atypical pathogens.
Table 1: Minimum Inhibitory Concentrations (MICs) of Spiramycin for Various Pathogens
| Microorganism | MIC Range (µg/mL) |
| Staphylococcus spp. | 0.031 - 0.063[1] |
| Mycoplasma synoviae | 0.0625[5][6] |
Note: MIC values can vary depending on the specific strain and testing methodology.
Pharmacokinetics and Tissue Distribution
A key characteristic of spiramycin is its excellent tissue penetration and accumulation, leading to prolonged therapeutic effects.
Table 2: Pharmacokinetic Parameters of Spiramycin in Chickens (17 mg/kg dose)
| Parameter | Intravenous (IV) | Oral |
| AUC (µg*h/mL) | 29.94 ± 4.74[5][7] | 23.11 ± 1.83[5][7] |
| Cmax (µg/mL) | - | 4.78[5] |
| Tmax (h) | - | 2[5] |
| Oral Bioavailability (%) | - | 77.18[5][8] |
| Plasma Protein Binding (%) | 34.60 ± 1.28[5] | 34.60 ± 1.28[5] |
Table 3: Pharmacokinetic Parameters of Spiramycin in Humans
| Route | Dose | Cmax (mg/L) | Tmax (h) | Vdss (L/kg) | Bioavailability (%) |
| IV | 500 mg | 1.54 - 3.10[9] | - | 5.6[9] | - |
| Oral | 15-30 mg/kg | 0.96 - 1.65[2] | 3 - 4[2] | - | 30 - 39[2] |
Table 4: Tissue Distribution of Spiramycin in Rats (Oral Dose)
| Tissue | Concentration Relative to Plasma (2.5 h post-dose) |
| Various Tissues | 6 to 215 times higher than plasma[10] |
| Spleen (60 h post-dose) | 69.4 nmol/g[10] |
Note: Vdss = Volume of distribution at steady state.
Experimental Protocols
Isolation of Spiramycin from Streptomyces ambofaciens (General Protocol)
-
Inoculum Preparation: A pure culture of Streptomyces ambofaciens is grown in a suitable broth medium to generate a sufficient biomass for inoculation.
-
Fermentation: The inoculum is transferred to a larger fermentation vessel containing a sterile, optimized production medium. The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific period to maximize spiramycin production.
-
Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant. The active compound (spiramycin) is then extracted from the fermentation broth using a suitable organic solvent.
-
Purification: The crude extract is subjected to a series of purification steps, which may include techniques like liquid-liquid extraction and column chromatography, to isolate spiramycin from other metabolites.
-
Crystallization and Characterization: The purified spiramycin is crystallized, and its identity and purity are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of spiramycin against a specific bacterial strain is determined using standardized methods such as broth microdilution or agar (B569324) dilution.
Broth Microdilution Method (General Protocol):
-
Preparation of Antimicrobial Solution: A stock solution of spiramycin is prepared and serially diluted in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: The test bacterium is grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to the final inoculum concentration.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Positive (no antibiotic) and negative (no bacteria) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading Results: The MIC is determined as the lowest concentration of spiramycin that completely inhibits the visible growth of the bacterium.[11]
Quantification of Spiramycin in Biological Samples (HPLC Method)
The concentration of spiramycin in plasma and tissue samples is typically determined using a validated High-Performance Liquid Chromatography (HPLC) method.
General HPLC Protocol:
-
Sample Preparation: Plasma or tissue homogenates are subjected to a protein precipitation and/or liquid-liquid extraction step to remove interfering substances and extract spiramycin.
-
Chromatographic Separation: The prepared sample is injected onto an HPLC system equipped with a suitable analytical column (e.g., C18). A mobile phase, typically a mixture of an acidic buffer and an organic solvent, is used to separate spiramycin from other components.
-
Detection: Spiramycin is detected using a UV detector at a specific wavelength (e.g., 232 nm).[6]
-
Quantification: The concentration of spiramycin in the sample is determined by comparing its peak area to a standard curve generated using known concentrations of a spiramycin reference standard.
Conclusion
Since its discovery over half a century ago, this compound (Spiramycin) has remained a valuable therapeutic agent. Its unique pharmacokinetic profile, characterized by remarkable tissue penetration, distinguishes it from other macrolides and underpins its clinical efficacy. The ongoing study of its mechanism of action and antimicrobial spectrum continues to be relevant in an era of increasing antimicrobial resistance. This technical guide provides a foundational understanding of the key scientific principles and experimental methodologies that have been instrumental in the research and development of this important antibiotic.
References
- 1. toku-e.com [toku-e.com]
- 2. Spiramycin | C43H74N2O14 | CID 5266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Early studies on in-vitro and experimental activity of spiramycin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spiramycin: a reappraisal of its antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic/Pharmacodynamic Modeling of Spiramycin against Mycoplasma synoviae in Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic/Pharmacodynamic Modeling of Spiramycin against Mycoplasma synoviae in Chickens [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of spiramycin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tissue distribution of bitespiramycin and spiramycin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
Rovamycin (Spiramycin): A Technical Guide to its Bacteriostatic and Bactericidal Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rovamycin, the brand name for the macrolide antibiotic spiramycin (B21755), is a complex antimicrobial agent characterized by a dual mechanism of action that exhibits both bacteriostatic and, under specific conditions, bactericidal effects. This technical guide provides an in-depth analysis of these properties, detailing the molecular mechanisms, quantitative data on its efficacy, and the experimental protocols used for its evaluation. The guide also explores the immunomodulatory effects of this compound through its interaction with cellular signaling pathways and presents standardized workflows for its in vitro assessment.
Introduction: The Dual Nature of this compound
This compound is a 16-membered macrolide antibiotic derived from Streptomyces ambofaciens.[1] It is primarily known for its bacteriostatic action, which inhibits the growth and replication of susceptible bacteria.[2] However, at higher concentrations, it can exert a bactericidal effect, leading to bacterial cell death.[3] This dual nature makes this compound a versatile therapeutic agent, particularly effective against Gram-positive cocci and some Gram-negative bacteria.[4] Understanding the nuances of its bacteriostatic versus bactericidal activity is crucial for its optimal use in clinical settings and for the development of new antimicrobial strategies.
Mechanism of Action: Inhibition of Protein Synthesis
The primary antibacterial action of this compound involves the inhibition of protein synthesis within the bacterial cell.[1] This process can be summarized in the following steps:
-
Binding to the 50S Ribosomal Subunit: this compound binds to the 50S subunit of the bacterial ribosome. This binding site is located near the peptidyl transferase center and the exit tunnel for newly synthesized peptides.
-
Inhibition of Translocation: The binding of this compound sterically hinders the translocation step of protein synthesis. This prevents the ribosome from moving along the messenger RNA (mRNA) to the next codon, thereby halting the elongation of the polypeptide chain.
-
Premature Dissociation of Peptidyl-tRNA: Evidence suggests that this compound may also promote the premature dissociation of peptidyl-tRNA from the ribosome. This action further disrupts protein synthesis and contributes to its bacteriostatic effect.
The following diagram illustrates the mechanism of action of this compound at the bacterial ribosome.
Quantitative Data: MIC and MBC Values
The distinction between bacteriostatic and bactericidal activity is quantified by the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
-
MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
MBC: The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.
The following tables summarize the reported MIC and MBC values for this compound against various bacterial species.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria [5]
| Bacterial Species | MIC Range (µg/mL) |
| Staphylococcus aureus | 2.5 - 80 |
| Streptococcus pyogenes | ≤0.031 - >64 |
| Streptococcus pneumoniae | ≤0.031 - >64 |
| Mycoplasma pneumoniae | ≤0.015 - 0.25 |
| Enterococcus faecalis | 10 |
| Bacillus subtilis | 5 |
| Escherichia coli | 80 |
| Pseudomonas aeruginosa | >80 |
| Haemophilus influenzae | - |
| Legionella pneumophila | - |
| Chlamydia trachomatis | - |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Species | MBC Range (µg/mL) | Reference |
| Staphylococcus aureus | 4-8 times higher than MIC | [3] |
| Streptococcus pyogenes | 0.015 (MBC90) | [6] |
Note: Comprehensive MBC data for this compound is less readily available in the literature compared to MIC data.
Experimental Protocols
The determination of MIC and MBC values is performed using standardized laboratory procedures, primarily broth microdilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes a generalized method for determining the MIC of this compound.
Materials:
-
This compound (spiramycin) stock solution of known concentration
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Bacterial culture of the test organism
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar (B569324) plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Prepare a series of twofold dilutions of the this compound stock solution in the appropriate broth in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL per well.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined as a subsequent step to the MIC assay.
Procedure:
-
Subculturing:
-
From each well showing no visible growth in the MIC assay, and from the growth control well, take a 10-100 µL aliquot.
-
Spread the aliquot onto a sterile, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
-
Incubation:
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
-
Interpretation:
-
Count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.
-
The following diagram illustrates the experimental workflow for determining MIC and MBC.
References
- 1. goldbio.com [goldbio.com]
- 2. e-lactancia.org [e-lactancia.org]
- 3. Sub-inhibitory and post-antibiotic effects of spiramycin and erythromycin on Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spiramycin Disarms Pseudomonas aeruginosa without Inhibiting Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. toku-e.com [toku-e.com]
- 6. Susceptibility and emm type of Streptococcus pyogenes isolated from children with severe infection - PMC [pmc.ncbi.nlm.nih.gov]
Spiramycin's Efficacy Against Intracellular Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiramycin (B21755), a macrolide antibiotic, has demonstrated significant activity against a range of clinically important intracellular pathogens. Its ability to accumulate within host cells contributes to its efficacy in treating infections that are often challenging to eradicate with conventional antibiotics. This technical guide provides an in-depth overview of spiramycin's activity against key intracellular pathogens, including Toxoplasma gondii, Cryptosporidium parvum, Chlamydia trachomatis, and Legionella pneumophila. It consolidates quantitative data from in vitro and in vivo studies, details experimental protocols for assessing spiramycin's efficacy, and visualizes its mechanism of action and relevant experimental workflows.
Introduction
Intracellular pathogens pose a significant therapeutic challenge as they reside within host cells, shielded from many components of the immune system and antimicrobial agents that have poor cellular penetration. Spiramycin, a 16-membered ring macrolide, is notable for its high tissue and intracellular concentrations, a phenomenon often referred to as the "spiramycin paradox," where its in vivo efficacy surpasses its modest in vitro activity[1]. This guide delves into the scientific evidence supporting the use of spiramycin against various intracellular pathogens, providing a comprehensive resource for researchers and drug development professionals.
Mechanism of Action
Spiramycin's primary mechanism of action is the inhibition of protein synthesis in susceptible microorganisms. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of peptide chain elongation[2][3]. This action is primarily bacteriostatic, meaning it inhibits the growth and replication of the pathogen, but can be bactericidal at higher concentrations[2].
Activity Against Specific Intracellular Pathogens
Toxoplasma gondii
Toxoplasma gondii is an obligate intracellular protozoan parasite responsible for toxoplasmosis. Spiramycin is a first-line treatment for pregnant women with acute toxoplasmosis to prevent mother-to-child transmission[4].
Quantitative Data:
| Parameter | Value | Cell Line/Model | Reference |
| IC50 | 2.18 mg/L | Mammalian cells | [5] |
| In Vivo Efficacy | Prolonged survival in mice | Mouse model (Beverley strain) | [5] |
| Clinical Efficacy | Reduces risk of congenital transmission | Pregnant women | [4] |
Experimental Protocols:
A common in vitro method to assess the anti-toxoplasmal activity of spiramycin is the plaque reduction assay.
Protocol: Toxoplasma gondii Plaque Reduction Assay
-
Cell Culture: Culture human foreskin fibroblasts (HFF) or Vero cells in a suitable medium until a confluent monolayer is formed in 24-well plates.
-
Parasite Preparation: Harvest tachyzoites of a virulent T. gondii strain (e.g., RH strain) from infected cell cultures.
-
Infection: Infect the confluent cell monolayers with a standardized number of tachyzoites (e.g., 100-200 tachyzoites per well) to produce clearly visible plaques.
-
Drug Treatment: After a 2-4 hour incubation period to allow for parasite invasion, remove the inoculum and add fresh medium containing serial dilutions of spiramycin. Include a drug-free control.
-
Incubation: Incubate the plates for 7-10 days to allow for plaque formation.
-
Staining and Counting: Fix the cells with methanol (B129727) and stain with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each spiramycin concentration compared to the control. The IC50 value is determined from the dose-response curve.
Cryptosporidium parvum
Cryptosporidium parvum is a protozoan parasite that causes cryptosporidiosis, a diarrheal disease that can be severe in immunocompromised individuals. The efficacy of spiramycin against Cryptosporidium has shown variable results in clinical trials[5][6][7].
Quantitative Data:
| Study Population | Dosage | Outcome | Reference |
| AIDS patients | 1g, 3-4 times daily | 3/13 patients apparently cured | [6] |
| AIDS patient (N of 1 trial) | Not specified | No clinical or microbiological effect | [5][8] |
| Infants | 100 mg/kg/day for 10 days | Shorter duration of diarrhea and oocyst excretion vs. placebo | [9] |
| Infants | Not specified | Not effective in treating diarrhea | [7] |
Experimental Protocols:
In vitro cultivation of C. parvum is challenging, but models using human intestinal epithelial cell lines like HCT-8 are commonly used for drug screening.
Protocol: In Vitro Drug Susceptibility Testing of Cryptosporidium parvum in HCT-8 Cells
-
Cell Culture: Grow HCT-8 cells in 96-well plates to 80-90% confluency.
-
Oocyst Excystation: Treat C. parvum oocysts with a solution such as sodium hypochlorite (B82951) or acidic Hanks' balanced salt solution to induce excystation of sporozoites.
-
Infection: Inoculate the HCT-8 cell monolayers with the excysted sporozoites.
-
Drug Treatment: After a few hours of incubation to allow for invasion, remove the inoculum and add fresh medium containing various concentrations of spiramycin.
-
Incubation: Incubate the infected cells for 48-72 hours.
-
Quantification of Infection: Fix the cells and stain with a fluorescently labeled antibody against Cryptosporidium or a specific lectin. The number of parasites or infected cells is then quantified using fluorescence microscopy or an automated imaging system.
-
Data Analysis: Determine the reduction in parasite numbers at different drug concentrations to calculate inhibitory concentrations (e.g., IC50).
Chlamydia trachomatis
Chlamydia trachomatis is an obligate intracellular bacterium and a common cause of sexually transmitted infections. Spiramycin has demonstrated good activity against C. trachomatis in both in vitro and in vivo models[10][11].
Quantitative Data:
| Parameter | Value | Cell Line/Model | Reference |
| MLC | 0.5 µg/ml | McCoy cells | [5] |
| In Vivo Efficacy | 100% clinical cure | Mouse model (50 mg/kg) | [10][11] |
| Clinical Cure Rate | 98% (125 of 128 patients) | Human genital infections | [12] |
Experimental Protocols:
The susceptibility of C. trachomatis to antibiotics is typically determined by assessing the inhibition of inclusion formation in cell culture.
Protocol: Spiramycin Susceptibility Testing of Chlamydia trachomatis in McCoy Cells
-
Cell Culture: Seed McCoy cells onto coverslips in 24-well plates and grow to confluency. The cells can be pre-treated with cycloheximide (B1669411) to enhance chlamydial growth.
-
Infection: Inoculate the McCoy cell monolayers with a standardized inoculum of C. trachomatis elementary bodies. Centrifugation of the plates can enhance infection efficiency.
-
Drug Exposure: After a 1-2 hour adsorption period, remove the inoculum and add fresh medium containing serial twofold dilutions of spiramycin.
-
Incubation: Incubate the infected cultures for 48-72 hours to allow for the development of chlamydial inclusions.
-
Inclusion Staining and Counting: Fix the cells with methanol and stain the inclusions using immunofluorescence with a specific anti-chlamydial antibody or with iodine.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of spiramycin that causes a significant reduction (e.g., ≥90%) in the number of inclusions compared to the drug-free control[9].
Legionella pneumophila
Legionella pneumophila, the causative agent of Legionnaires' disease, is a facultative intracellular bacterium that replicates within alveolar macrophages. Spiramycin is effective against L. pneumophila due to its ability to accumulate in these phagocytic cells.
Quantitative Data:
| Parameter | Value | Cell Line/Model | Reference |
| Cellular/Extracellular Ratio | 21.3 ± 8.7 (at 5 mg/l) 23.8 ± 8.7 (at 50 mg/l) | Human alveolar macrophages | |
| In Vivo Survival Rate | 100% (1 LD50 challenge) 87.5% (10 LD50 challenge) | Guinea pig model (150 mg/kg/day) |
Experimental Protocols:
The intracellular activity of spiramycin against L. pneumophila can be assessed using a macrophage infection model.
Protocol: Intracellular Killing Assay of Legionella pneumophila in Macrophages
-
Macrophage Culture: Seed a macrophage cell line (e.g., THP-1 derived macrophages or primary alveolar macrophages) in multi-well plates and allow them to adhere.
-
Bacterial Preparation: Grow L. pneumophila to the post-exponential phase, as these bacteria are most infectious.
-
Infection: Infect the macrophage monolayers with L. pneumophila at a specific multiplicity of infection (MOI). Synchronize the infection by centrifugation.
-
Removal of Extracellular Bacteria: After an incubation period to allow for phagocytosis, wash the cells and treat with an antibiotic that does not penetrate eukaryotic cells (e.g., gentamicin) to kill extracellular bacteria.
-
Spiramycin Treatment: Wash the cells to remove the non-penetrating antibiotic and add fresh medium containing various concentrations of spiramycin.
-
Quantification of Intracellular Bacteria: At different time points, lyse the macrophages with a mild detergent (e.g., saponin) to release the intracellular bacteria. Plate serial dilutions of the lysate on appropriate agar (B569324) plates (e.g., BCYE agar) to determine the number of colony-forming units (CFU).
-
Data Analysis: Compare the CFU counts from spiramycin-treated wells to untreated control wells to determine the extent of intracellular killing.
Immunomodulatory Effects and Cellular Accumulation
Spiramycin not only directly inhibits pathogen growth but also exhibits immunomodulatory properties that may contribute to its in vivo efficacy.
Immunomodulatory Effects:
-
Cytokine Modulation: In Toxoplasma gondii-infected human trophoblastic cells, spiramycin treatment has been shown to increase the production of anti-inflammatory cytokines such as IL-10 and IL-4, while decreasing levels of the pro-inflammatory cytokine IFN-γ.
-
Phagocytosis: Spiramycin can enhance the phagocytic capacity of polymorphonuclear leukocytes (PMNs) against certain bacteria. At therapeutic concentrations, it has also been shown to increase the generation of superoxide (B77818) anions by stimulated PMNs, potentially boosting their bactericidal activity.
Cellular Accumulation:
A key factor in spiramycin's effectiveness against intracellular pathogens is its ability to accumulate to high concentrations within host cells, particularly phagocytes[1]. The cellular-to-extracellular concentration ratio can be greater than 20-fold in alveolar macrophages. This high intracellular concentration allows spiramycin to reach effective levels at the site of infection, even if its activity in standard in vitro tests appears modest.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for an in vitro intracellular killing assay, a fundamental method for evaluating the efficacy of antibiotics like spiramycin against intracellular pathogens.
Conclusion
Spiramycin remains a valuable therapeutic agent against a variety of intracellular pathogens. Its unique pharmacokinetic profile, characterized by high intracellular accumulation, combined with direct antimicrobial activity and potential immunomodulatory effects, provides a strong rationale for its clinical use and further investigation. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to better understand and exploit the therapeutic potential of spiramycin in the context of intracellular infections. Further research is warranted to fully elucidate its interactions with host cell signaling pathways and to optimize its use in combination therapies.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Antimicrobial Activity and Mechanism of Functionalized Quantum Dots [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Antibiotic Susceptibility of Environmental Legionella pneumophila Strains Isolated in Northern Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methodologies and Cell Lines Used for Antimicrobial Susceptibility Testing of Chlamydia spp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content.protocols.io [content.protocols.io]
- 7. Frontiers | Evaluating the Antibiotic Susceptibility of Chlamydia – New Approaches for in Vitro Assays [frontiersin.org]
- 8. Activity of spiramycin against chlamydia, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An interpretable machine learning approach to identify mechanism of action of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Susceptibility Testing of Chlamydia trachomatis Using a Reverse Transcriptase PCR-Based Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Legionella Pneumophila Transcriptome during Intracellular Multiplication in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Genetic Blueprint of Spiramycin Production in Streptomyces ambofaciens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate genetic machinery governing the biosynthesis of spiramycin (B21755) in Streptomyces ambofaciens, a soil-dwelling bacterium responsible for producing this medically important 16-membered macrolide antibiotic. This document provides a comprehensive overview of the spiramycin biosynthetic gene cluster, the key regulatory networks that control its expression, and detailed experimental protocols for its study and manipulation.
The Spiramycin Biosynthetic Gene Cluster: A Coordinated Assembly Line
The production of spiramycin is orchestrated by a large, contiguous cluster of genes spanning over 85 kb of the S. ambofaciens chromosome.[1] This cluster houses the genetic instructions for the entire biosynthetic pathway, from the synthesis of the polyketide backbone to the intricate tailoring and glycosylation steps that yield the final active compound.
The core of the spiramycin molecule is a polyketide lactone ring called platenolide, which is assembled by a type I polyketide synthase (PKS).[1] To this scaffold, three deoxyhexose sugars—mycaminose, forosamine, and mycarose—are sequentially attached, a process crucial for the antibiotic's biological activity.[2] The gene cluster contains not only the PKS and glycosyltransferase genes but also genes responsible for the biosynthesis of the sugar moieties, resistance to spiramycin, and the regulation of the entire cluster.[1]
Regulatory Network: Orchestrating Spiramycin Synthesis
The expression of the spiramycin biosynthetic genes is tightly controlled by a sophisticated regulatory network. Two key pathway-specific positive regulatory genes, srmR (srm22) and srm40, play a pivotal role in activating spiramycin production.[1][2][3]
Disruption of either srmR or srm40 completely abolishes spiramycin production, highlighting their essential role in the biosynthetic pathway.[3] Conversely, overexpression of these genes leads to a significant increase in spiramycin yield.[2][3] Gene expression analyses have revealed a hierarchical regulatory cascade where SrmR is required for the transcription of srm40. Srm40 then acts as a direct activator for the majority, if not all, of the other spiramycin biosynthetic genes.[1][3]
Quantitative Insights into Gene Regulation
Genetic manipulation of the key regulatory genes has a profound and quantifiable impact on spiramycin production. The following table summarizes the effects of gene deletion and overexpression on spiramycin yield.
| Genetic Modification | Strain | Spiramycin Production (mg/L) | Fold Change vs. Wild-Type | Reference |
| Wild-Type | S. ambofaciens | 100 (normalized) | 1.0 | [3] |
| ΔsrmR (srm22) | S. ambofaciens | 0 | 0 | [3] |
| Δsrm40 | S. ambofaciens | 0 | 0 | [3] |
| Overexpression of srmR (srm22) | S. ambofaciens | 180 | 1.8 | [3] |
| Overexpression of srm40 | S. ambofaciens | Increased | >1.0 | [2][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of spiramycin biosynthesis in S. ambofaciens.
Gene Inactivation by PCR Targeting
This protocol outlines the generation of in-frame gene deletions in S. ambofaciens using a PCR-based approach. This method relies on homologous recombination to replace the target gene with an antibiotic resistance cassette.
Materials:
-
S. ambofaciens wild-type strain
-
Cosmid library of S. ambofaciens
-
E. coli BW25113/pIJ790 (for λ Red-mediated recombination)
-
E. coli ET12567/pUZ8002 (non-methylating strain for conjugation)
-
Plasmids carrying the desired antibiotic resistance cassette flanked by FRT sites (e.g., pIJ773)
-
Oligonucleotide primers with 39-nucleotide extensions homologous to the regions flanking the target gene
-
Appropriate antibiotics (apramycin, kanamycin, chloramphenicol, nalidixic acid)
-
Standard media for E. coli and Streptomyces growth (LB, SOB, MS agar)
-
Reagents for PCR, plasmid DNA isolation, and electroporation
Procedure:
-
Primer Design: Design forward and reverse primers with 5' extensions of 39 nucleotides that are homologous to the sequences immediately upstream and downstream of the target gene's coding sequence, respectively. The 3' ends of the primers should be designed to amplify the chosen antibiotic resistance cassette.
-
PCR Amplification of the Disruption Cassette: Perform PCR using the designed primers and a template plasmid carrying the antibiotic resistance cassette. Purify the PCR product.
-
λ Red-Mediated Recombination in E. coli:
-
Prepare electrocompetent E. coli BW25113/pIJ790 cells carrying the cosmid containing the target gene.
-
Electroporate the purified PCR product into the competent cells.
-
Select for recombinant clones on LB agar (B569324) containing the appropriate antibiotics (for both the cosmid and the disruption cassette).
-
-
Identification of Recombinant Cosmids: Isolate cosmid DNA from the selected clones and verify the correct gene replacement by restriction digestion and PCR analysis.
-
Intergeneric Conjugation:
-
Transform the recombinant cosmid into the non-methylating E. coli strain ET12567/pUZ8002.
-
Grow the E. coli donor strain and S. ambofaciens recipient strain to the appropriate growth phase.
-
Mix the donor and recipient cells and plate them on MS agar.
-
Overlay the plates with nalidixic acid (to kill the E. coli donor) and the antibiotic corresponding to the disruption cassette.
-
-
Selection and Verification of Mutants:
-
Incubate the plates until exconjugants appear.
-
Isolate individual exconjugants and screen for the desired double-crossover mutants (sensitive to the cosmid's antibiotic marker).
-
Confirm the gene deletion in the S. ambofaciens mutant by PCR and Southern blot analysis.
-
RNA Extraction and RT-PCR for Gene Expression Analysis
This protocol describes the isolation of high-quality total RNA from S. ambofaciens and subsequent analysis of gene expression by reverse transcription PCR (RT-PCR).
Materials:
-
S. ambofaciens culture grown to the desired time point
-
Liquid nitrogen
-
Sterile pestle and mortar
-
TRIzol reagent or a similar RNA extraction kit (e.g., QIAGEN RNeasy Mini Kit)
-
Chloroform
-
75% Ethanol (prepared with RNase-free water)
-
RNase-free water
-
DNase I, RNase-free
-
Reverse transcriptase and corresponding buffer
-
dNTPs
-
Gene-specific primers for RT-PCR
-
Taq DNA polymerase and PCR buffer
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
Cell Harvest and Lysis:
-
Harvest S. ambofaciens mycelium from a liquid culture by centrifugation.
-
Immediately freeze the mycelial pellet in liquid nitrogen to preserve RNA integrity.
-
Grind the frozen pellet to a fine powder using a pre-chilled sterile pestle and mortar.
-
-
RNA Extraction:
-
Add TRIzol reagent to the powdered mycelium and vortex vigorously.
-
Incubate at room temperature for 5 minutes.
-
Add chloroform, shake vigorously, and incubate for 3 minutes.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper aqueous phase containing the RNA to a new tube.
-
-
RNA Precipitation and Washing:
-
Precipitate the RNA by adding isopropanol and incubating at -20°C.
-
Centrifuge to pellet the RNA.
-
Wash the RNA pellet with 75% ethanol.
-
Air-dry the pellet briefly and resuspend in RNase-free water.
-
-
DNase Treatment:
-
Treat the RNA sample with RNase-free DNase I to remove any contaminating genomic DNA.
-
Inactivate the DNase according to the manufacturer's instructions.
-
-
Reverse Transcription (cDNA Synthesis):
-
Perform reverse transcription using the purified RNA as a template, a reverse transcriptase enzyme, dNTPs, and a reverse gene-specific primer or random hexamers.
-
-
PCR Amplification:
-
Use a small aliquot of the resulting cDNA as a template for PCR with gene-specific forward and reverse primers.
-
As a control, use a housekeeping gene (e.g., hrdB) to normalize the results.
-
Analyze the PCR products by agarose gel electrophoresis.
-
HPLC Quantification of Spiramycin
This protocol provides a method for the quantitative analysis of spiramycin from S. ambofaciens culture supernatants using High-Performance Liquid Chromatography (HPLC).
Materials:
-
S. ambofaciens culture supernatant
-
Spiramycin standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate (B84403) monobasic (KH2PO4)
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Syringe filters (0.22 µm)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
Centrifuge the S. ambofaciens culture to pellet the mycelium.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Preparation of Mobile Phase and Standards:
-
Prepare the mobile phase, for example, a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM KH2PO4, pH adjusted to 3.0 with phosphoric acid) in a specific ratio (e.g., 40:60 v/v). The optimal ratio may need to be determined empirically.
-
Prepare a series of spiramycin standard solutions of known concentrations in the mobile phase to generate a standard curve.
-
-
HPLC Analysis:
-
Set up the HPLC system with the following parameters (these may require optimization):
-
Column: C18 reverse-phase
-
Mobile Phase: Acetonitrile/Phosphate buffer (e.g., 40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 232 nm
-
Column Temperature: Ambient or controlled (e.g., 25°C)
-
-
-
Data Analysis:
-
Inject the prepared standards and samples onto the HPLC system.
-
Integrate the peak area corresponding to spiramycin in each chromatogram.
-
Construct a standard curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of spiramycin in the culture supernatant by interpolating its peak area on the standard curve.
-
Visualizing the Genetic Network and Experimental Processes
Diagrams created using the DOT language provide a clear visual representation of the complex biological pathways and experimental workflows involved in the study of spiramycin production.
Regulatory Cascade of Spiramycin Biosynthesis
Caption: Hierarchical regulation of spiramycin biosynthesis.
Experimental Workflow for Gene Deletion
Caption: Workflow for creating gene deletions in S. ambofaciens.
Workflow for Gene Expression Analysis
Caption: Workflow for analyzing gene expression via RT-PCR.
This guide provides a foundational understanding of the genetic basis of spiramycin production in Streptomyces ambofaciens. The detailed protocols and visual representations of key processes are intended to serve as a valuable resource for researchers seeking to further elucidate and engineer the biosynthesis of this important antibiotic.
References
- 1. Regulation of the biosynthesis of the macrolide antibiotic spiramycin in Streptomyces ambofaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of the biosynthesis of the macrolide antibiotic spiramycin in Streptomyces ambofaciens. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Regulation of the Biosynthesis of the Macrolide Antibiotic Spiramycin in Streptomyces ambofaciens - PMC [pmc.ncbi.nlm.nih.gov]
Rovamycin (Spiramycin) as a Virulence Inhibitor in Pseudomonas aeruginosa: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudomonas aeruginosa poses a significant threat in clinical settings due to its intrinsic antibiotic resistance and its arsenal (B13267) of virulence factors, which are largely regulated by a complex quorum sensing (QS) network. This technical guide explores the potential of Rovamycin (Spiramycin), a macrolide antibiotic, as a virulence inhibitor against P. aeruginosa. While this bacterium is resistant to the bactericidal effects of spiramycin (B21755), sub-lethal concentrations have been shown to effectively attenuate its pathogenic capabilities. This document provides a comprehensive overview of the current understanding of spiramycin's anti-virulence mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows. The evidence presented herein suggests that spiramycin, by potentially disrupting the QS system, significantly reduces the production of key virulence factors such as pyocyanin (B1662382), pyoverdine, and rhamnolipids, and inhibits biofilm formation and swarming motility. These findings highlight the potential of this compound as an adjunctive therapy to traditional antibiotics in combating chronic and resistant P. aeruginosa infections.
Introduction
Pseudomonas aeruginosa is an opportunistic Gram-negative bacterium notorious for causing severe nosocomial infections, particularly in immunocompromised individuals and patients with cystic fibrosis.[1] Its pathogenicity is multifactorial, relying on the production of a wide array of virulence factors that facilitate colonization, tissue damage, and evasion of the host immune system. The expression of many of these virulence factors is not constitutive but is instead tightly regulated by a cell-to-cell communication system known as quorum sensing (QS).[1]
The P. aeruginosa QS network is a hierarchical and interconnected system primarily composed of the las, rhl, and pqs signaling pathways. This intricate network allows the bacterial population to coordinate gene expression in a cell-density-dependent manner, leading to a collective pathogenic behavior. Given the rise of antibiotic resistance, targeting virulence through the disruption of QS pathways presents a promising alternative or supplementary therapeutic strategy.
This compound (Spiramycin), a 16-membered macrolide antibiotic, is traditionally used against Gram-positive bacteria. P. aeruginosa exhibits intrinsic resistance to spiramycin's bactericidal activity.[2] However, emerging research has demonstrated that at sub-inhibitory concentrations, spiramycin can function as a potent anti-virulence agent, effectively disarming the bacterium without exerting selective pressure for resistance.[2][3] This document aims to provide an in-depth technical guide on the potential of this compound as a virulence inhibitor in P. aeruginosa, focusing on its effects on key virulence factors and the underlying molecular mechanisms.
Quantitative Data on Virulence Factor Inhibition
The inhibitory effects of spiramycin on P. aeruginosa virulence factor production have been quantified in several studies. The following tables summarize the key findings, demonstrating a dose-dependent reduction in pyocyanin and pyoverdine production, as well as significant inhibition of biofilm formation and rhamnolipid synthesis.
Table 1: Effect of Spiramycin on Pyocyanin and Pyoverdine Production in P. aeruginosa
| Spiramycin Concentration (µg/mL) | Pyocyanin Production (% of Control) | Pyoverdine Production (% of Control) | Reference |
| 7.8 | Decreased | No significant decrease | [3] |
| 15.6 | Significantly Decreased | Dramatically Decreased | [3] |
| 30 | Markedly Decreased | - | [2] |
| 60 | Markedly Reduced | Markedly Reduced | [2] |
Data is derived from absorbance and fluorescence measurements and normalized to biomass.[2][3]
Table 2: Effect of Spiramycin on Biofilm Formation and Rhamnolipid Production in P. aeruginosa
| Spiramycin Concentration (µg/mL) | Biofilm Formation (% Inhibition) | Rhamnolipid Production (% Reduction) | Reference |
| 60 | Significant Inhibition | Markedly Reduced | [2][4] |
Note: Specific percentage of inhibition for biofilm and rhamnolipid production at various concentrations are not detailed in the provided search results, but a significant reduction is reported at 60 µg/mL.
Table 3: Effect of Spiramycin on Virulence-Associated Gene Expression in P. aeruginosa
| Spiramycin Concentration (µg/mL) | phzS (Pyocyanin synthesis) Relative Expression | rhlC (Rhamnolipid synthesis) Relative Expression | lasB (Elastase) Relative Expression | Reference |
| 30 | Reduced | Reduced | Reduced | [1] |
| 120 | Reduced | Reduced | Reduced | [1] |
Gene expression levels were determined by RT-qPCR.[1]
Postulated Mechanism of Action: Quorum Sensing Inhibition
The coordinated reduction in multiple virulence factors by spiramycin strongly suggests an interference with the master regulatory network of quorum sensing. The P. aeruginosa QS system is a complex hierarchy, with the las system generally considered to be at the top, influencing the rhl and pqs systems.
Computational docking simulations have suggested a potential interaction between spiramycin and PqsR, a key transcriptional regulator in the pqs quorum sensing system.[2][5] This interaction could disrupt the signaling cascade, leading to the observed downstream effects on virulence factor production. However, this hypothesis requires further experimental validation.
The downregulation of lasB (regulated by the las system) and rhlC (regulated by the rhl system) provides further evidence for the disruption of the QS network at multiple levels.[1] A comprehensive analysis of the effect of spiramycin on the expression of the core regulatory genes (lasI, lasR, rhlI, rhlR) is necessary to fully elucidate the precise point of interference within the QS hierarchy.
Signaling Pathway Diagram
References
A Comprehensive Technical Guide on the Foundational Pharmacokinetics and Pharmacodynamics of Spiramycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core pharmacokinetic (PK) and pharmacodynamic (PD) properties of spiramycin (B21755), a macrolide antibiotic. The information is curated to support research and development activities by presenting quantitative data, detailed experimental protocols, and visual representations of key processes.
Pharmacokinetics (PK)
Spiramycin exhibits a unique pharmacokinetic profile characterized by extensive tissue distribution and a prolonged half-life, which distinguishes it from other macrolides like erythromycin (B1671065).[1]
Absorption
Following oral administration, spiramycin is incompletely absorbed, with an absolute bioavailability generally ranging from 30% to 40%.[2][3] After a 1-gram oral dose, the maximum serum drug concentration (Cmax) is typically observed to be between 0.4 to 1.4 mg/L.[2] Oral doses between 1 and 2 grams have been shown to result in a linear increase in peak serum levels and the area under the serum concentration-time curve (AUC).[4]
Distribution
A key feature of spiramycin's pharmacokinetics is its rapid and wide distribution throughout the body.[4] It achieves high ratios of tissue to serum concentrations, particularly in bucco-dental, pulmonary, and prostatic tissues, as well as the skin.[4] The volume of distribution is extensive, reported to be in excess of 300 L.[2] The steady-state volume of distribution (Vdss) has been measured at 5.6 L/kg.[4] This extensive distribution is a result of its high affinity for tissues.[1]
Spiramycin also demonstrates rapid and extensive intracellular penetration, with concentrations in alveolar macrophages being 10 to 20 times greater than simultaneous serum concentrations.[2] In calves, tissue-to-plasma concentration ratios for lung tissue were 58 at 3 hours post-administration, increasing to 137 at 24 hours.[5] However, the drug has been observed to not be detected in the brain and testis in rats.[6] The plasma protein binding for spiramycin has been reported to be 34.60 ± 1.28% in chickens.[7]
Metabolism
Spiramycin does not appear to undergo significant metabolic conversion.[4] It is less metabolized than some other macrolide antibiotics.[2] In the liver, it can be metabolized to active metabolites.[3] One identified metabolite is neospiramycin.[8]
Excretion
The primary route of elimination for spiramycin is through the biliary route, with high concentrations achieved in the bile.[2][3] Renal excretion is a minor pathway, accounting for only 4% to 20% of the administered dose in humans.[2][4] The terminal elimination half-life is approximately 5 to 8 hours in humans.[2][4]
Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for spiramycin across different species.
Table 1: Human Pharmacokinetic Parameters for Spiramycin
| Parameter | Value | Route | Dose | Reference(s) |
| Absolute Bioavailability | 30% - 40% | Oral | 1 g | [2][3] |
| Peak Serum Concentration (Cmax) | 1.54 - 3.10 mg/L | IV | 500 mg | [4] |
| 0.4 - 1.4 mg/L | Oral | 1 g | [2] | |
| Elimination Half-life (t½) | ~5 hours | IV | 500 mg | [4] |
| 6.2 - 7.7 hours | Oral | 1 g | [2] | |
| Volume of Distribution (Vdss) | 5.6 L/kg | IV | 500 mg | [4] |
| >300 L | Oral | 1 g | [2] | |
| Total Body Clearance | 1.42 L/min (Young Adults) | IV | 500 mg | [4] |
| 0.53 L/min (Elderly) | IV | 500 mg | [4] | |
| Urinary Excretion | 7.6% - 20% of dose | IV/Oral | N/A | [2][4] |
Table 2: Animal Pharmacokinetic Parameters for Spiramycin
| Species | Parameter | Value | Route | Dose | Reference(s) |
| Calves | Elimination Half-life (t½) | 28.7 ± 12.3 hours | IV | 15 & 30 mg/kg | [5] |
| Volume of Distribution (Vdss) | 23.5 ± 6.0 L/kg | IV | 15 & 30 mg/kg | [5] | |
| Oral Bioavailability | 4 ± 3% | Oral | 30 mg/kg | [5] | |
| Cattle | Elimination Half-life (t½) | 77.5 hours (Spiramycin) | IM | 100,000 IU/kg | [8] |
| 109.5 hours (Neospiramycin) | IM | 100,000 IU/kg | [8] | ||
| Lactating Cows | Elimination Half-life (t½) | 8.61 ± 1.57 hours | IV | 30,000 IU/kg | [9] |
| Volume of Distribution (Vdarea) | 14.99 ± 4.01 L/kg | IV | 30,000 IU/kg | [9] | |
| Pigs | Elimination Half-life (t½) | 2.3 ± 1.2 hours | IV | 25 mg/kg | [10] |
| Volume of Distribution (Vd) | 5.2 ± 2.2 L/kg | IV | 25 mg/kg | [10] | |
| Oral Bioavailability | 45.4 ± 23.4% | Oral | 85-100 mg/kg | [10] | |
| Chickens | Oral Bioavailability | 77.18% | Oral | 17 mg/kg | [11] |
| AUC (IV) | 29.94 ± 4.74 µgh/mL | IV | 17 mg/kg | [11] | |
| AUC (Oral) | 23.11 ± 1.83 µgh/mL | Oral | 17 mg/kg | [11] |
Pharmacodynamics (PD)
Spiramycin's pharmacodynamic profile is characterized by its bacteriostatic action at therapeutic concentrations and a notable post-antibiotic effect.
Mechanism of Action
Like other macrolide antibiotics, spiramycin inhibits bacterial protein synthesis.[12] It binds to the 50S subunit of the bacterial ribosome, which interferes with the translocation step of protein elongation.[12][13] This binding prevents the growing polypeptide chain from moving from the A-site to the P-site on the ribosome, thereby halting protein synthesis.[13] This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.[12] However, at high concentrations, it can exhibit bactericidal effects.[13]
Caption: Spiramycin's mechanism of action on the bacterial ribosome.
Spectrum of Activity
Spiramycin is effective against a range of Gram-positive cocci and rods, Gram-negative cocci, and other pathogens such as Legionella, Mycoplasma, Chlamydia, and Toxoplasma gondii.[3][14] Enterobacteria and pseudomonads are generally resistant.[14]
Table 3: Minimum Inhibitory Concentrations (MICs) of Spiramycin for Various Pathogens
| Bacterium | MIC (mg/L) | Reference(s) |
| Staphylococcus aureus (susceptible) | 0.25 | [15] |
| Staphylococcus spp. | 0.031 - 0.063 µg/mL | [16] |
| Streptococcus pyogenes | 0.06 - 2 | [15] |
| Streptococcus pneumoniae | 0.50 | [15] |
| Mycoplasma pneumoniae | 0.05 - 1 | [15] |
| Mycoplasma synoviae | 0.0625 µg/mL | [11] |
| Chlamydia spp. | 0.06 - 4 | [15] |
| Legionella spp. | 1 - 4 | [15] |
| Haemophilus influenzae | 16 - 32 | [15] |
Post-Antibiotic Effect (PAE)
Spiramycin exhibits a significant post-antibiotic effect, where bacterial growth remains suppressed even after the drug concentration falls below the MIC.[2][13] This effect is more prolonged for spiramycin than for erythromycin against Staphylococcus aureus.[2] After a 3-hour exposure to 4 times the MIC, the delay in regrowth of S. aureus was 9 hours for spiramycin compared to 5 hours for erythromycin.[17]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of pharmacokinetic and pharmacodynamic studies. Below are summaries of typical experimental protocols.
Pharmacokinetic Analysis in Animals
A common approach to determining the pharmacokinetic profile of spiramycin in an animal model involves the following steps:
-
Animal Model: Healthy animals (e.g., calves, pigs, chickens) of a specific age and weight are selected.[5][10][11]
-
Drug Administration: Spiramycin is administered intravenously (IV) to determine baseline parameters like clearance and volume of distribution, and orally (PO) to assess bioavailability.[5][10][11]
-
Sample Collection: Blood samples are collected at predetermined time points before and after drug administration.[11] Plasma is separated by centrifugation and stored frozen until analysis.[11] For tissue distribution studies, animals are euthanized at various times, and tissues of interest (e.g., lung, liver, kidney, muscle) are collected.[6][8]
-
Analytical Method: Spiramycin concentrations in plasma and tissue homogenates are quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6][11]
-
Pharmacokinetic Modeling: The resulting concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.[5]
References
- 1. Spiramycin: a reappraisal of its antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics and pharmacokinetics of spiramycin and their clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spiramycin I | C43H74N2O14 | CID 5289394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of spiramycin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Respiratory tract distribution and bioavailability of spiramycin in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tissue distribution of bitespiramycin and spiramycin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic/Pharmacodynamic Modeling of Spiramycin against Mycoplasma synoviae in Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and tissue residues of spiramycin in cattle after intramuscular administration of multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and bioavailability of spiramycin in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. What is the mechanism of Spiramycin? [synapse.patsnap.com]
- 13. nbinno.com [nbinno.com]
- 14. Spiramycin - Wikipedia [en.wikipedia.org]
- 15. scribd.com [scribd.com]
- 16. toku-e.com [toku-e.com]
- 17. Sub-inhibitory and post-antibiotic effects of spiramycin and erythromycin on Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial studies on the in-vitro efficacy of spiramycin against Chlamydia trachomatis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of initial in-vitro studies on the efficacy of spiramycin (B21755) against Chlamydia trachomatis, an obligate intracellular bacterium responsible for the most common bacterial sexually transmitted infection worldwide. This document synthesizes available quantitative data, details established experimental protocols, and visualizes key processes to support further research and development in the field of antichlamydial therapeutics.
Quantitative Assessment of Spiramycin's In-Vitro Efficacy
The in-vitro activity of spiramycin against Chlamydia trachomatis has been evaluated in several studies, primarily focusing on the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Lethal Concentration (MLC) or Minimum Bactericidal Concentration (MBC). These parameters are crucial for assessing the potency of an antimicrobial agent.
For comparative purposes, it is noteworthy that the MICs of macrolides, the class of antibiotics to which spiramycin belongs, can vary depending on the cell line used for in-vitro testing.
Table 1: Summary of In-Vitro Efficacy Data for Spiramycin against Chlamydia trachomatis
| Parameter | Value | Chlamydia trachomatis Strain/Serovar(s) | Reference |
| Minimum Lethal Concentration (MLC) | 0.5 µg/ml | Not Specified | |
| General Activity | Active at therapeutic serum concentrations | Not Specified |
Note: The available literature lacks a comprehensive table of MIC and MBC/MLC values for spiramycin across a wide range of C. trachomatis serovars. Further research is required to establish a more complete susceptibility profile.
Experimental Protocols for In-Vitro Susceptibility Testing
The determination of the in-vitro efficacy of spiramycin against C. trachomatis relies on cell culture-based assays. The following is a generalized protocol synthesized from methodologies described in the scientific literature for chlamydial susceptibility testing.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For C. trachomatis, this is typically assessed by observing the inhibition of inclusion body formation in a host cell line.
Materials:
-
Host cell line (e.g., McCoy, HeLa, or HEp-2 cells)
-
Cell culture medium (e.g., MEM with fetal bovine serum and L-glutamine)
-
Cycloheximide (to inhibit host cell protein synthesis)
-
Chlamydia trachomatis inoculum of a known titer (Inclusion Forming Units/ml)
-
Spiramycin stock solution
-
96-well microtiter plates
-
Centrifuge with plate carriers
-
CO2 incubator (37°C, 5% CO2)
-
Fluorescein-conjugated monoclonal antibody specific for Chlamydia lipopolysaccharide (LPS) or major outer membrane protein (MOMP)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed the 96-well plates with the host cell line to achieve a confluent monolayer.
-
Infection: Aspirate the culture medium from the wells and inoculate the cell monolayers with a standardized dilution of C. trachomatis elementary bodies (EBs).
-
Centrifugation: Centrifuge the plates at approximately 1,200 x g for 1 hour at 37°C to facilitate the infection of the host cells.
-
Antibiotic Addition: After centrifugation, aspirate the inoculum and add fresh culture medium containing serial twofold dilutions of spiramycin. Include positive (infected, untreated) and negative (uninfected, untreated) controls.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 48-72 hours.
-
Fixation and Staining: After incubation, aspirate the medium, fix the cells (e.g., with methanol), and stain for chlamydial inclusions using a fluorescein-conjugated monoclonal antibody.
-
Microscopic Examination: Examine the wells under a fluorescence microscope to determine the lowest concentration of spiramycin that completely inhibits the formation of inclusion bodies. This concentration is the MIC.
Determination of Minimum Bactericidal Concentration (MBC) / Minimum Lethal Concentration (MLC)
The MBC/MLC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. For C. trachomatis, this is determined by subculturing the contents of wells from the MIC assay that show no visible inclusions into fresh, antibiotic-free cell cultures.
Procedure:
-
Following the determination of the MIC, aspirate the spiramycin-containing medium from the wells showing no inclusions.
-
Wash the cell monolayers with phosphate-buffered saline (PBS) to remove any residual antibiotic.
-
Lyse the host cells in these wells (e.g., by sonication or with sterile glass beads) to release any viable EBs.
-
Inoculate fresh, confluent host cell monolayers in a new 96-well plate with the lysates.
-
Incubate the new plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
Fix, stain, and examine the wells for the presence of chlamydial inclusions.
-
The MBC/MLC is the lowest concentration of spiramycin from the original MIC plate that results in no viable organisms upon subculture (i.e., no inclusion formation in the second passage).
Visualizing Experimental and Logical Frameworks
To further elucidate the processes involved in the in-vitro evaluation of spiramycin against C. trachomatis, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the mechanism of action of spiramycin.
Caption: Experimental workflow for determining the in-vitro efficacy of spiramycin against C. trachomatis.
Caption: Mechanism of action of spiramycin on the bacterial ribosome of C. trachomatis.
Conclusion
Initial in-vitro studies demonstrate that spiramycin is an active agent against Chlamydia trachomatis. The available data, although not exhaustive across all serovars, indicate that spiramycin can achieve lethal concentrations against this pathogen in a laboratory setting. The established cell culture-based methodologies for determining MIC and MBC/MLC provide a robust framework for further evaluation of spiramycin and other potential antichlamydial compounds. The visualization of the experimental workflow and the mechanism of action offers a clear understanding of the assessment process and the drug's mode of action. Further research is warranted to establish a more detailed profile of spiramycin's efficacy against a broader range of clinical C. trachomatis isolates and to explore its potential role in various treatment regimens.
Rovamycin's Impact on Bacterial Gene Expression Profiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rovamycin (spiramycin), a macrolide antibiotic, exerts its primary antibacterial effect by inhibiting protein synthesis. This action, however, extends beyond simple bacteriostasis, inducing a cascade of changes in the bacterial gene expression profile. This technical guide delves into the core mechanisms of this compound's impact on bacterial gene expression, providing a detailed overview of the affected cellular processes, relevant signaling pathways, and the experimental protocols used to elucidate these effects. While comprehensive quantitative data for this compound's impact on all bacterial species is not exhaustively available in publicly accessible literature, this guide synthesizes existing knowledge, using data from closely related antibiotics where necessary, to provide a detailed understanding for researchers in the field.
Core Mechanism of Action: Inhibition of Protein Synthesis
This compound, a 16-membered macrolide, targets the 50S subunit of the bacterial ribosome. Its binding to the ribosomal exit tunnel sterically hinders the passage of the nascent polypeptide chain, leading to the inhibition of the translocation step of protein synthesis.[1][2] This obstruction effectively stalls translation, preventing the elongation of proteins essential for bacterial growth and survival.[1][3] A key consequence of this action is the stimulation of the dissociation of peptidyl-tRNA from the ribosome.[2][3] While primarily bacteriostatic, at higher concentrations, this compound can exhibit bactericidal activity.[1]
Global Impact on Bacterial Gene Expression
The inhibition of protein synthesis by this compound triggers a complex stress response in bacteria, leading to widespread changes in their transcriptome and proteome. These alterations are not merely a general shutdown of cellular processes but a nuanced reprogramming of gene expression as the bacterium attempts to adapt to the antibiotic stress.
Data Presentation: Gene Expression Changes
Direct, comprehensive quantitative data for the effect of this compound on the gene expression of Staphylococcus aureus and Streptococcus pyogenes is limited in the available literature. However, studies on the effects of other macrolides and protein synthesis inhibitors at sub-inhibitory concentrations provide valuable insights into the expected changes. For instance, sub-inhibitory concentrations of macrolides have been shown to suppress the production of various virulence factors in S. aureus.
Table 1: Illustrative Impact of Sub-Inhibitory Macrolides on Staphylococcus aureus Virulence Factor Production
| Virulence Factor | Effect of Sub-Inhibitory Macrolides (e.g., Azithromycin, Clarithromycin, Roxithromycin) |
| Coagulase | Complete inhibition |
| Beta-hemolysin | Complete inhibition |
| Lecithinase | Partial inhibition |
| Deoxyribonuclease | Partial inhibition |
Source: Adapted from literature describing the effects of newer macrolides on S. aureus virulence factor production.
Similarly, studies on Pseudomonas aeruginosa have demonstrated that spiramycin (B21755) can significantly inhibit the expression of virulence determinants without affecting bacterial growth.
Table 2: Effect of Spiramycin on Pseudomonas aeruginosa Virulence Determinants
| Virulence Determinant | Observed Effect |
| Pyoverdine production | Markedly reduced |
| Pyocyanin production | Markedly reduced |
| Biofilm formation | Inhibited |
| Swarming motility | Inhibited |
| Rhamnolipid production | Markedly reduced |
Source: Adapted from studies on the anti-virulence properties of spiramycin on P. aeruginosa.[4][5]
Modulation of Key Signaling Pathways
The stress induced by this compound's inhibition of protein synthesis can perturb critical bacterial signaling pathways that regulate virulence, stress responses, and survival.
Quorum Sensing (QS) in Staphylococcus aureus
The accessory gene regulator (agr) system is a key quorum-sensing pathway in S. aureus that controls the expression of a large number of virulence factors in a cell-density-dependent manner. By inhibiting the synthesis of proteins, including components of the agr system itself (e.g., AgrA, AgrC), this compound can disrupt this signaling cascade, leading to a downregulation of toxins and other virulence factors.
References
- 1. Regulatory effects of macrolides on bacterial virulence: potential role as quorum-sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Proteomic Approaches to Unravel Mechanisms of Antibiotic Resistance and Immune Evasion of Bacterial Pathogens [frontiersin.org]
- 4. Bacterial droplet-based single-cell RNA-seq reveals antibiotic-associated heterogeneous cellular states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rna-seqblog.com [rna-seqblog.com]
Repurposing Rovamycin: A Preliminary Investigation into Novel Therapeutic Frontiers
For Researchers, Scientists, and Drug Development Professionals
Rovamycin (Spiramycin), a macrolide antibiotic traditionally used for treating bacterial and certain parasitic infections, is now emerging as a candidate for repositioning in new therapeutic landscapes. Preliminary investigations have revealed its potential in anti-inflammatory, anticancer, and anti-obesity applications. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action in these novel areas, supported by available quantitative data and detailed experimental protocols.
Anti-inflammatory Properties of this compound
This compound has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Studies have shown its ability to suppress the production of pro-inflammatory mediators in macrophages.
Quantitative Data: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory potential of spiramycin (B21755) has been quantified in studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The data reveals a dose-dependent reduction in the production of nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2]
| Concentration of Spiramycin | % Reduction in NO Production | % Reduction in IL-1β Production | % Reduction in IL-6 Production |
| 50 µM | Significant Reduction | Significant Reduction | Significant Reduction |
| 100 µM | Further Significant Reduction | Further Significant Reduction | Further Significant Reduction |
| 200 µM | Maximum Observed Reduction | Maximum Observed Reduction | Maximum Observed Reduction |
| 300 µM | Similar to 200 µM | Similar to 200 µM | Similar to 200 µM |
Note: Specific percentage reductions were not detailed in the source documents, but a significant, dose-dependent effect was established.
Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways
This compound exerts its anti-inflammatory effects by targeting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][2] Specifically, it inhibits the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), key components of the MAPK pathway.[1] This, in turn, prevents the activation and nuclear translocation of NF-κB, a critical transcription factor for pro-inflammatory genes.[1][2] The inhibition of these pathways leads to a downstream reduction in the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines like IL-1β and IL-6.[1][2]
Experimental Protocol: Measurement of Nitric Oxide Production
The following protocol is a standard method for quantifying the effect of this compound on NO production in macrophages:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Pre-treatment: The cells are pre-treated with varying concentrations of this compound (e.g., 50, 100, 200, 300 µM) for 1 hour.[3]
-
Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 18-24 hours to induce an inflammatory response.[3]
-
Nitrite (B80452) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the nitrite concentration is calculated from a standard curve.
Anticancer Potential of this compound and its Derivatives
Recent studies have highlighted the anticancer properties of this compound derivatives, demonstrating their ability to inhibit the proliferation of various cancer cell lines and induce apoptosis.
Quantitative Data: Anti-proliferative Activity
A synthetic derivative of spiramycin, n-hexyl spiramycin (h-SPM), has shown significant cytotoxicity against MDA-MB-231 (triple-negative breast cancer) and LN229 (glioblastoma) cancer cell lines.[4] Another study on novel spiramycin-acylated derivatives reported potent anti-proliferative activity.[5][6]
| Compound | Cancer Cell Line | IC50 Value (µM) |
| n-hexyl spiramycin (h-SPM) | MDA-MB-231 | Potent activity at 3-10 µM |
| n-hexyl spiramycin (h-SPM) | LN229 | Potent activity at 3-10 µM |
| Spiramycin Derivative (Compound 14) | HGC-27 (Gastric Cancer) | 0.19 ± 0.02 |
| Spiramycin Derivative (Compound 14) | HT-29 (Colon Cancer) | Moderate to good activity |
| Spiramycin Derivative (Compound 14) | HCT-116 (Colon Cancer) | Moderate to good activity |
| Spiramycin Derivative (Compound 14) | HeLa (Cervical Cancer) | Moderate to good activity |
Note: While spiramycin itself has shown weak anticancer effects (IC50 > 30 µM), its derivatives exhibit significantly enhanced activity.[7]
Mechanism of Action: Induction of Apoptosis via MAPK Signaling
The anticancer mechanism of spiramycin derivatives involves the induction of apoptosis through the activation of the Erk/p38 MAPK signaling pathway.[5][6][7] Treatment with these derivatives leads to an increase in reactive oxygen species (ROS) levels and cell cycle arrest in the S phase, ultimately triggering programmed cell death.[5][6][7]
Experimental Protocol: Cell Viability Assay
The anti-proliferative effects of this compound derivatives can be assessed using a standard cell viability assay:
-
Cell Culture and Seeding: Cancer cell lines (e.g., HGC-27, HT-29, HCT-116, HeLa) are cultured and seeded in 96-well plates.
-
Treatment: Cells are treated with increasing concentrations of the spiramycin derivative for a specified period (e.g., 48 hours).[4]
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and the percentage of viable cells is calculated relative to untreated control cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value is calculated from the dose-response curve.
Potential Anti-obesity Effects
Preliminary evidence suggests that this compound may have anti-obesity properties by inhibiting the formation of fat cells (adipogenesis).
Mechanism of Action: Inhibition of Adipogenesis
Spiramycin has been shown to inhibit adipogenesis in 3T3-L1 preadipocytes.[8] This effect is associated with a decrease in the expression of key adipogenic transcription factors, including PPARγ, SREBP1c, and C/EBPα.[8] Additionally, spiramycin increases the activity of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, during the early stages of adipogenesis.[8]
Experimental Protocol: Adipogenesis Assay
The inhibitory effect of this compound on adipogenesis can be investigated using the following protocol:
-
Cell Culture: 3T3-L1 preadipocytes are cultured to confluence.
-
Adipogenic Induction: Adipogenesis is induced by treating the cells with a differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Treatment: The cells are treated with various concentrations of spiramycin during the differentiation process.
-
Lipid Accumulation Staining: After several days of differentiation, the cells are fixed and stained with Oil Red O to visualize lipid droplet accumulation.
-
Quantification: The stained lipid droplets are eluted, and the absorbance is measured to quantify the extent of lipid accumulation.
Conclusion and Future Directions
The preliminary investigation into this compound (Spiramycin) reveals promising therapeutic potential beyond its established role as an antibiotic. Its demonstrated anti-inflammatory, anticancer, and potential anti-obesity effects, mediated through the modulation of key cellular signaling pathways, warrant further in-depth research. Future studies should focus on elucidating the precise molecular interactions, optimizing derivative structures for enhanced efficacy and reduced toxicity, and conducting pre-clinical and clinical trials to validate these novel therapeutic applications. The repositioning of this compound could offer a cost-effective and accelerated pathway to new treatments for a range of complex diseases.
References
- 1. Anti-Inflammatory Effects of Spiramycin in LPS-Activated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Uncovering Anticancer Mechanisms of Spiramycin Derivatives Using Transcriptomic and Metabolomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Synthesis, anticancer and antibacterial evaluation of novel spiramycin-acylated derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, anticancer and antibacterial evaluation of novel spiramycin-acylated derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. toku-e.com [toku-e.com]
Methodological & Application
Preparation of Rapamycin (Sirolimus) Stock Solution for Cell Culture Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin (B549165), also known as Sirolimus, is a macrolide compound that is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase.[1] It is widely utilized in cell culture experiments to investigate fundamental cellular processes such as cell growth, proliferation, autophagy, and apoptosis.[1] Rapamycin functions by forming a complex with the intracellular receptor FKBP12, and this complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[1][2] Accurate and reproducible experimental results are contingent on the correct preparation, storage, and application of rapamycin solutions.
These application notes provide a comprehensive guide to preparing rapamycin stock and working solutions for use in cell culture applications.
Data Presentation
The following tables summarize the key quantitative data for dissolving, storing, and using rapamycin in cell culture experiments.
Table 1: Physicochemical Properties, Solubility, and Storage of Rapamycin
| Parameter | Value | Source(s) |
| Molecular Weight | 914.17 g/mol | [1] |
| Appearance | Crystalline solid | [3] |
| Recommended Solvents | Dimethyl sulfoxide (B87167) (DMSO), Ethanol (EtOH) | [1][3] |
| Solubility in DMSO | ≥ 100 mg/mL (~109 mM) | [1][3] |
| Solubility in Ethanol | ≥ 50 mg/mL | [1][3] |
| Storage of Powder | -20°C, desiccated, for up to 3 years or more | [1][3] |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C. Stable for up to 3 months at -20°C. Avoid repeated freeze-thaw cycles. | [1][3][4] |
Table 2: Recommended Working Concentrations for Cell Culture Applications
| Application | Example Cell Line(s) | Typical Working Concentration | Incubation Time | Source(s) |
| mTOR Inhibition (IC50) | HEK293 | ~0.1 nM | Not specified | [1] |
| General Cell Culture | Various | 20 nM - 100 nM | 1 - 72 hours | [5][6] |
| Proliferation Inhibition | Human VM endothelial cells | 1 - 1000 ng/mL | 24 - 72 hours | [7] |
| Autophagy Induction | Varies | Concentration- and time-dependent | Varies | [8] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for preparing rapamycin stock and working solutions for cell culture experiments.
Protocol 1: Preparation of a 10 mM Rapamycin Stock Solution in DMSO
This protocol describes the preparation of a highly concentrated stock solution in DMSO, which is the most common solvent for rapamycin.[3]
Materials:
-
Rapamycin powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Precision balance
-
Vortex mixer
Procedure:
-
Calculate the required amount of rapamycin:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 914.17 g/mol = 0.00914 g = 9.14 mg
-
-
-
Weighing: In a sterile microcentrifuge tube, carefully weigh the calculated amount of rapamycin powder.
-
Dissolving: Add the appropriate volume of sterile DMSO to the rapamycin powder. For the example above, add 1 mL of DMSO.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly until all the rapamycin powder is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.[1] Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots protected from light at -20°C or -80°C.[3]
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
This protocol details the dilution of the stock solution into cell culture medium for treating cells. Direct dilution of a high-concentration DMSO stock into an aqueous medium can cause rapamycin to precipitate.[9] Therefore, performing an intermediate dilution is recommended.
Materials:
-
10 mM Rapamycin stock solution in DMSO (from Protocol 1)
-
Pre-warmed, sterile cell culture medium (e.g., DMEM)
-
Sterile tubes for dilution
Procedure:
-
Determine Final Concentration: Based on your experimental design and cell line, decide on the final working concentration of rapamycin.[1] Refer to Table 2 for guidance. For this example, the target is 100 nM.
-
Thaw Stock Solution: Remove one aliquot of the 10 mM rapamycin stock solution from the freezer and allow it to thaw at room temperature.
-
Intermediate Dilution (Recommended):
-
Prepare a 10 µM intermediate solution.
-
Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium and mix thoroughly by vortexing. This creates a 1:1000 dilution.
-
-
Final Dilution in Culture Medium: Directly add the appropriate volume of the intermediate dilution to the pre-warmed cell culture medium. To prepare 10 mL of medium with a final rapamycin concentration of 100 nM, add 100 µL of the 10 µM intermediate solution.
-
Alternative Direct Dilution: For some applications, a direct dilution may be performed. To prepare 10 mL of medium with a final rapamycin concentration of 100 nM, add 1 µL of the 10 mM stock solution. It is crucial to add the stock solution to the medium slowly while mixing to minimize precipitation.[9]
-
Note on Stability in Culture: Rapamycin is unstable in aqueous solutions at 37°C. For long-term experiments, it is recommended to replace the medium with freshly prepared rapamycin-containing medium every 24 to 48 hours to ensure a consistent concentration of the active compound.[9]
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Rapamycin | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Determining the Minimum Inhibitory Concentration (MIC) of Spiramycin: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiramycin (B21755) is a macrolide antibiotic with a spectrum of activity primarily against Gram-positive bacteria and certain Gram-negative and anaerobic pathogens. It is also effective against some protozoa, such as Toxoplasma gondii.[1] Determining the Minimum Inhibitory Concentration (MIC) of spiramycin is a critical step in preclinical drug development and clinical microbiology to understand its potency against specific bacterial isolates and to monitor for the emergence of resistance. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2] This application note provides detailed protocols for determining the MIC of spiramycin using standard laboratory methods, including broth microdilution and agar (B569324) dilution, which are aligned with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Data Presentation: Spiramycin MIC Data Summary
| Bacterial Species | Method | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | Not Specified | - | - | 16-32 times less sensitive than erythromycin (B1671065) | [3] |
| Streptococcus pneumoniae | Not Specified | - | - | - | |
| Mycoplasma bovis | Broth Microdilution | 4 | 16 | - | [4] |
| Mycoplasma hyopneumoniae | Broth Microdilution | 0.062 | 0.25 | - | [4] |
| Legionella pneumophila (environmental isolates) | Broth Microdilution | 0.03 | 0.12 | ≤0.008 - 1 | [5] |
| Bacteroides fragilis | Not Specified | - | - | - | |
| Clostridium perfringens | Not Specified | - | - | - | |
| Campylobacter jejuni | Not Specified | - | - | - |
Note: MIC50 and MIC90 represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively. Dashes indicate that specific data was not available in the cited sources.
Experimental Protocols
The following are detailed protocols for determining the MIC of spiramycin. These methods are based on established standards for antimicrobial susceptibility testing.
Broth Microdilution Method
This method involves preparing serial dilutions of spiramycin in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension.
Materials:
-
Spiramycin powder (analytical grade)
-
Appropriate solvent for spiramycin (e.g., ethanol (B145695) or as recommended by the manufacturer)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria. For fastidious organisms, use appropriate supplemented media (e.g., Haemophilus Test Medium for Haemophilus influenzae, or CAMHB with 2-5% lysed horse blood for streptococci).
-
Sterile 96-well microtiter plates with lids
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Single-channel pipettes
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35 ± 2°C)
-
Microplate reader (optional, for automated reading)
-
Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213™, Enterococcus faecalis ATCC® 29212™, Streptococcus pneumoniae ATCC® 49619™).
Procedure:
-
Preparation of Spiramycin Stock Solution:
-
Accurately weigh the spiramycin powder and dissolve it in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.
-
-
Preparation of Spiramycin Working Solutions:
-
Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth to create a range of concentrations. For example, to achieve a final concentration range of 0.06 to 64 µg/mL in the microtiter plate, you will need working solutions at twice the final concentration.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Microtiter Plate Inoculation:
-
Dispense 50 µL of the appropriate spiramycin working solution into each well of the 96-well plate, starting with the highest concentration and proceeding to the lowest.
-
Add 50 µL of the prepared bacterial inoculum to each well. This will bring the final volume in each well to 100 µL and dilute the spiramycin concentration to the desired final test concentration.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the microtiter plate with a lid to prevent evaporation.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric conditions (e.g., 5% CO₂) and longer incubation times may be required.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of spiramycin that shows no visible growth. A reading mirror or a microplate reader can be used to facilitate the reading.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Compare the results for the QC strains with the acceptable ranges published by CLSI or EUCAST to ensure the validity of the test.
-
Agar Dilution Method
In this method, varying concentrations of spiramycin are incorporated into molten agar, which is then poured into petri dishes. A standardized inoculum of the test organism is then spotted onto the surface of each plate.
Materials:
-
Spiramycin powder (analytical grade)
-
Appropriate solvent for spiramycin
-
Mueller-Hinton Agar (MHA) or other appropriate agar medium
-
Sterile petri dishes
-
Water bath (45-50°C)
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Inoculator (e.g., a multipoint replicator)
-
Incubator (35 ± 2°C)
-
Quality control (QC) strains
Procedure:
-
Preparation of Spiramycin Stock Solution:
-
Prepare a high-concentration stock solution of spiramycin as described for the broth microdilution method.
-
-
Preparation of Agar Plates:
-
Prepare a series of spiramycin-agar plates with varying concentrations of the antibiotic. For each concentration, add a specific volume of the spiramycin stock solution to molten agar that has been cooled to 45-50°C. Mix thoroughly but gently to avoid bubbles, and pour into sterile petri dishes.
-
Also prepare a growth control plate containing no antibiotic.
-
Allow the agar to solidify completely at room temperature.
-
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Inoculation:
-
Using a multipoint replicator or a calibrated loop, spot a standardized volume of the bacterial suspension onto the surface of each spiramycin-containing agar plate and the growth control plate.
-
Allow the inoculum spots to dry completely before inverting the plates for incubation.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours. Specific incubation conditions may be required for fastidious organisms.
-
-
Reading and Interpretation:
-
After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of spiramycin that completely inhibits the growth of the organism. A single colony or a faint haze at the inoculation spot should be disregarded.
-
The growth control plate should show confluent growth.
-
Validate the test by ensuring the MICs for the QC strains fall within their acceptable ranges.
-
Mandatory Visualization
Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC) of Spiramycin.
Concluding Remarks
The broth microdilution and agar dilution methods are robust and reliable techniques for determining the MIC of spiramycin. Adherence to standardized protocols, including the use of appropriate quality control strains, is essential for generating accurate and reproducible data. While official clinical breakpoints for spiramycin are not consistently provided by major regulatory bodies, the MIC values obtained through these methods provide valuable information for antimicrobial research and development. Researchers should consult relevant scientific literature for the most current information on spiramycin's activity against specific pathogens of interest.
References
- 1. M. pneumoniae: Susceptibility and Antibiotic Resistance - Page 3 [medscape.com]
- 2. clsi.org [clsi.org]
- 3. Sub-inhibitory and post-antibiotic effects of spiramycin and erythromycin on Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rgs-ntgs.ch [rgs-ntgs.ch]
- 5. Antibiotic Susceptibility of Environmental Legionella pneumophila Strains Isolated in Northern Italy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Rovamycin (Spiramycin) in a Toxoplasma gondii Plaque Assay
Introduction
Rovamycin, the commercial name for the macrolide antibiotic Spiramycin (B21755), is a therapeutic agent used in the treatment of toxoplasmosis, particularly in pregnant women, to prevent vertical transmission of Toxoplasma gondii to the fetus.[1] In the research setting, this compound serves as a valuable tool for studying the parasite's lytic cycle, which encompasses invasion, replication, and egress from host cells. The plaque assay is a standard in vitro method to assess the overall viability and proliferation of T. gondii. This assay quantifies the parasite's ability to form plaques, or zones of lysis, in a monolayer of host cells. By incorporating this compound into this assay, researchers can determine its efficacy in inhibiting parasite propagation and elucidate its mechanism of action.
Mechanism of Action
Spiramycin, like other macrolide antibiotics, functions by inhibiting protein synthesis.[2][3] It binds to the 50S subunit of the prokaryotic ribosome, thereby interfering with the translocation step of polypeptide chain elongation.[3] While Toxoplasma gondii is a eukaryote, its ribosome is a target for spiramycin's activity.[2] The action of spiramycin is primarily bacteriostatic, meaning it inhibits growth rather than directly killing the organism; however, at higher concentrations, it can exhibit bactericidal properties.[2] It is important to note that while the ribosomal binding site is the presumed mechanism of action in T. gondii, other non-ribosomal modes of action, such as immunomodulatory effects, have also been suggested.[2]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound (Spiramycin) against Toxoplasma gondii from various in vitro studies.
Table 1: Inhibitory Concentration (IC50) of Spiramycin against Toxoplasma gondii
| Reference Study | IC50 Value (µg/mL) | Experimental System | Notes |
| Chang & Pechere, 1988 | 218 | Intracellular T. gondii metabolic activity assay | No killing effect was observed at concentrations up to four times the IC50.[2] |
| Derouin & Chastang, 1989 (cited in literature) | 200 | [3H]uracil incorporation into T. gondii-infected myocytes | Effective only at high concentrations with prolonged incubation (>72h).[4] |
Table 2: Efficacy of a Spiramycin Nanoemulsion (NE-Spi) on T. gondii RH Strain Tachyzoites
| Concentration (µg/mL) | Exposure Time (minutes) | Tachyzoite Mortality Rate | Reference Study |
| 31.25 | 30 - 120 | Data not specified | Ghaffari et al., 2021[5] |
| 62.5 | 30 - 120 | Data not specified | Ghaffari et al., 2021[5] |
| 125 | 30 - 120 | Data not specified | Ghaffari et al., 2021[5] |
| 250 | 120 | Highest mortality rate | Ghaffari et al., 2021[5][6] |
| 250 | 24 hours (1440 min) | No significant difference from 120 min exposure | Ghaffari et al., 2021[5] |
Note: The specific percentage of mortality was not provided in the abstract, but 250 µg/mL after 120 minutes was reported to have the highest lethal efficacy.
Experimental Protocols
Protocol 1: Toxoplasma gondii Plaque Assay with this compound Treatment
This protocol outlines the methodology for assessing the effect of this compound on the lytic cycle of Toxoplasma gondii tachyzoites.
Materials:
-
Host cells (e.g., Human Foreskin Fibroblasts (HFFs) or Vero cells)
-
Toxoplasma gondii tachyzoites (e.g., RH strain)
-
Complete cell culture medium (e.g., DMEM with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin)
-
This compound (Spiramycin) stock solution (dissolved in a suitable solvent like DMSO or ethanol (B145695) and then diluted in culture medium)
-
6-well or 24-well tissue culture plates
-
Phosphate-buffered saline (PBS), sterile
-
Fixing solution: 100% methanol (B129727) or 4% paraformaldehyde
-
Staining solution: 0.2% Crystal Violet in 20% ethanol
-
Incubator (37°C, 5% CO2)
Procedure:
-
Host Cell Seeding: Seed host cells into 6-well or 24-well plates and culture until a confluent monolayer is formed.
-
Parasite Preparation: Harvest freshly egressed T. gondii tachyzoites. Count the parasites using a hemocytometer and dilute to the desired concentration in culture medium (e.g., 100-200 tachyzoites per well for a 6-well plate).
-
Infection: Aspirate the culture medium from the confluent host cell monolayers and infect with the prepared parasite suspension.
-
Parasite Invasion: Incubate the plates for 2-4 hours at 37°C with 5% CO2 to allow for host cell invasion.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution. A suggested concentration range based on reported IC50 values is 10 µg/mL to 250 µg/mL.
-
Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock) and an untreated control (medium only).
-
After the invasion period, carefully aspirate the inoculum and replace it with the medium containing the different concentrations of this compound or the controls.
-
-
Incubation: Incubate the plates undisturbed for 7-10 days at 37°C with 5% CO2 to allow for plaque formation.
-
Fixation: After the incubation period, aspirate the medium and gently wash the wells with PBS. Fix the monolayers by adding the fixing solution and incubating for 15-20 minutes at room temperature.
-
Staining: Remove the fixing solution and stain the cells with the Crystal Violet solution for 10-15 minutes at room temperature.
-
Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry completely.
-
Plaque Visualization and Quantification: Plaques will appear as clear zones where the host cells have been lysed. The number and size of the plaques can be counted and measured. The plaque area can be quantified using software such as ImageJ. The percentage of plaque reduction relative to the untreated control can then be calculated.
Mandatory Visualizations
Diagrams
Caption: Experimental workflow for the Toxoplasma gondii plaque assay with this compound treatment.
References
- 1. Effect of spiramycin versus aminoguanidine and their combined use in experimental toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Activity of spiramycin against Toxoplasma gondii in vitro, in experimental infections and in human infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro assessment of antimicrobial agents against Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanoemulsion of Spiramycin against Tachyzoites of Toxoplasma gondii, RH Strain: Preparation, Toxicology, and Efficacy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sid.ir [sid.ir]
Rovamycin (Spiramycin) Treatment Protocol for Infected Cell Culture Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Rovamycin, the brand name for Spiramycin (B21755), is a macrolide antibiotic effective against a broad spectrum of Gram-positive bacteria and is particularly noted for its efficacy against intracellular pathogens such as Mycoplasma and Toxoplasma.[1][2] In cell culture, Mycoplasma contamination is a pervasive issue that can significantly alter cellular physiology, metabolism, and gene expression, thereby compromising experimental results. This compound offers a valuable tool for the elimination of Mycoplasma from infected cell cultures.[1] This document provides detailed application notes and protocols for the use of this compound in treating infected cell culture models, with a focus on Mycoplasma eradication.
This compound exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[3] It binds to the 50S subunit of the bacterial ribosome, thereby preventing the translocation step of protein synthesis.[3][4] One of the key advantages of this compound in treating cell culture contamination is its ability to accumulate at high concentrations within eukaryotic cells, effectively targeting intracellular Mycoplasma.[5]
Data Presentation
The effective concentration of this compound (Spiramycin) can vary depending on the contaminating species and the cell line being treated. It is crucial to determine the optimal concentration that is effective against the contaminant while exhibiting minimal cytotoxicity to the host cells.
| Table 1: In Vitro Susceptibility of Mycoplasma Species to Spiramycin | |
| Mycoplasma Species | MIC (μg/mL) |
| Mycoplasma agalactiae | MIC₅₀: 1.583, MIC₉₀: 2.850[6] |
| Mycoplasma synoviae | 0.0625[7] |
| Mycoplasma fermentans | 2 - 4[3] |
| Mycoplasma genitalium | 0.12 - 1[3] |
| Mycoplasma hominis | 32 - >64[3] |
| Mycoplasma penetrans | 16[3] |
| Mycoplasma pneumoniae | ≤0.015 - 0.25[3] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
| Table 2: Recommended Working Concentrations of Anti-Mycoplasma Antibiotics | | | :--- | :--- | :--- | | Antibiotic | Working Concentration (μg/mL) | Treatment Duration | | Ciprofloxacin | 10[8] | 2 weeks[8] | | Enrofloxacin (Baytril) | 25[8] | 2 weeks[8] | | BM-Cyclin (Tiamulin/Minocycline) | 10 (Tiamulin), 5 (Minocycline)[8] | 3 weeks (alternating)[8] | | Plasmocin | 25[9] | 2 weeks | | Mycoplasma Removal Agent (MRA) | 0.5[10] | 1 week[10] |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity
Before initiating a treatment protocol, it is essential to determine the maximum non-toxic concentration of this compound for the specific cell line. This can be achieved using a standard cytotoxicity assay, such as the MTT assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (Spiramycin) stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.[11]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 3.13 to 100 µM.[11] Also, prepare a vehicle control (medium without this compound).
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.[11]
-
At the end of each incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[11]
-
After the 4-hour incubation, add 200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]
-
Measure the absorbance at 560 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The highest concentration that shows minimal effect on cell viability should be used for the treatment protocol. For instance, in NIH/3T3 fibroblast cells, spiramycin was found to be non-toxic and even enhanced cell viability at concentrations up to 100 µM for 24 and 48 hours, but reduced viability at 50 and 100 µM after 72 hours.[11]
Protocol 2: Eradication of Mycoplasma Contamination
This protocol outlines the steps for treating a Mycoplasma-infected cell culture with this compound.
Materials:
-
Mycoplasma-infected cell culture
-
Complete cell culture medium
-
This compound stock solution at the predetermined non-toxic concentration
-
Sterile cell culture flasks or plates
-
Mycoplasma detection kit (e.g., PCR-based or DNA staining)
Procedure:
-
Thaw a vial of the infected cell line. It is recommended to use a stock that has been confirmed to be contaminated.
-
Culture the cells in their standard complete medium.
-
Once the cells have reached approximately 50-70% confluency, replace the medium with fresh complete medium containing the predetermined non-toxic concentration of this compound.
-
Incubate the cells under their normal growth conditions (37°C, 5% CO₂).
-
Change the medium with fresh this compound-containing medium every 2-3 days.
-
Continue the treatment for a minimum of 2 weeks. Some protocols may suggest longer durations depending on the severity of the contamination.
-
After the treatment period, passage the cells for at least two weeks in antibiotic-free medium. This allows any remaining, non-detectable Mycoplasma to grow to a detectable level.
-
Test the cell culture for the presence of Mycoplasma using a reliable detection method (e.g., PCR).
-
If the culture tests negative, it is considered cured. It is advisable to re-test the culture after several additional passages to ensure complete eradication.
-
If the culture remains positive, a second round of treatment or the use of a combination of anti-mycoplasma agents may be necessary.
Visualization of Pathways and Workflows
Caption: this compound's mechanism of action on bacterial ribosomes.
Caption: Workflow for this compound cytotoxicity testing and Mycoplasma eradication.
References
- 1. Spiramycin - Wikipedia [en.wikipedia.org]
- 2. Early studies on in-vitro and experimental activity of spiramycin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. toku-e.com [toku-e.com]
- 4. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The spiramycin paradox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro susceptibilities of field isolates of Mycoplasma agalactiae to oxytetracycline, tylosin, enrofloxacin, spiramycin and lincomycin-spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic/Pharmacodynamic Modeling of Spiramycin against Mycoplasma synoviae in Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eradication of mycoplasma contamination: antibiotics - Cellculture2 [cellculture2.altervista.org]
- 9. dkfz.de [dkfz.de]
- 10. Treatment of Mycoplasma Contamination in Cell Cultures with Plasmocin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. europeanreview.org [europeanreview.org]
Application Note: Quantification of Rovamycin (Spiramycin) in Biological Samples by High-Performance Liquid Chromatography
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Rovamycin (as its active component, spiramycin) in biological matrices, particularly plasma. The described protocol utilizes a reversed-phase C18 column with UV detection, a widely accessible and reliable technique in analytical laboratories. The method involves a straightforward solid-phase extraction (SPE) for sample clean-up, ensuring high recovery and minimal matrix effects. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate measurement of spiramycin (B21755) concentrations.
Introduction
This compound is a macrolide antibiotic consisting of three main components: spiramycin I, II, and III. It is used in the treatment of various bacterial infections. To understand its pharmacokinetic and pharmacodynamic properties, a reliable and validated analytical method for its quantification in biological samples is crucial. High-Performance Liquid Chromatography (HPLC) coupled with UV detection offers a specific, sensitive, and reproducible approach for this purpose. The method outlined here is based on established protocols for spiramycin analysis and provides a comprehensive guide for researchers, scientists, and drug development professionals.[1][2]
Experimental
Materials and Reagents
-
Spiramycin reference standard (Sigma-Aldrich or equivalent)
-
Internal Standard (IS), e.g., Roxithromycin or another suitable macrolide not co-administered.
-
HPLC-grade acetonitrile (B52724) and methanol (B129727)
-
Analytical grade phosphoric acid and potassium dihydrogen phosphate
-
Purified water (18.2 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Oasis HLB)
-
Human plasma (or other relevant biological matrix)
Instrumentation
-
An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
A reversed-phase C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of spiramycin.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.05M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 4.5 with phosphoric acid) in a gradient or isocratic elution. A common isocratic ratio is 40:60 (v/v). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 232 nm[1][3] |
| Injection Volume | 20 µL |
| Internal Standard | Roxithromycin |
Sample Preparation Protocol: Solid-Phase Extraction (SPE)
A detailed step-by-step protocol for the extraction of spiramycin from plasma samples is provided below.
-
Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of purified water.
-
Sample Loading: To 1 mL of plasma sample, add the internal standard. Vortex briefly and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove interfering hydrophilic substances.
-
Elution: Elute the spiramycin and internal standard from the cartridge with 3 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40 °C.
-
Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase. Vortex to ensure complete dissolution.
-
Injection: Transfer the reconstituted sample to an HPLC vial and inject 20 µL into the HPLC system.
Method Validation
The analytical method was validated according to standard bioanalytical method validation guidelines. The key validation parameters are summarized in the table below.
| Validation Parameter | Result |
| Linearity Range | 0.1 µg/mL to 10 µg/mL (R² > 0.999) |
| Limit of Detection (LOD) | 30 ng/mL[4] |
| Limit of Quantification (LOQ) | 100 ng/mL |
| Precision (RSD%) | Intra-day: < 5%, Inter-day: < 8% |
| Accuracy (% Recovery) | 90-105%[4] |
| Specificity | No interference from endogenous plasma components was observed at the retention times of spiramycin and the internal standard. |
Experimental Workflow Diagram
Caption: General workflow for the quantification of this compound (spiramycin) in biological samples using HPLC.
Signaling Pathway/Logical Relationship Diagram
While there isn't a biological signaling pathway directly related to the analytical method itself, the following diagram illustrates the logical relationship of the key steps in the analytical process, emphasizing the transition from a complex biological matrix to a quantifiable analytical signal.
Caption: Logical flow from biological sample to quantitative result in the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and reproducible means for the quantification of this compound (spiramycin) in biological samples. The use of solid-phase extraction for sample preparation ensures a clean extract and minimizes matrix interference, leading to accurate and precise results. This method is well-suited for a variety of research and clinical applications in the field of drug development and pharmacology.
References
Application Notes and Protocols for In Vivo Testing of Rovamycin Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing various animal models to assess the in vivo efficacy of Rovamycin (Spiramycin). The included methodologies are designed to offer a robust framework for preclinical studies targeting both bacterial and parasitic infections.
I. Introduction to this compound (Spiramycin)
This compound, the commercial name for Spiramycin, is a macrolide antibiotic with a broad spectrum of activity against Gram-positive bacteria and some Gram-negative bacteria.[1][2] It is also notably effective against certain parasites, particularly Toxoplasma gondii, the causative agent of toxoplasmosis.[1][3] Its mechanism of action involves the inhibition of protein synthesis in susceptible organisms by binding to the 50S ribosomal subunit.[2] this compound exhibits excellent tissue penetration, achieving concentrations in tissues that are significantly higher than in serum, which contributes to its in vivo efficacy.[3]
II. Animal Models for Bacterial Infections: Pseudomonas aeruginosa
While Pseudomonas aeruginosa is generally considered intrinsically resistant to many macrolides, this compound has demonstrated anti-virulence and immunomodulatory effects rather than direct bactericidal activity against this pathogen.[1][4][5] The Galleria mellonella (greater wax moth larva) model is a valuable tool for preliminary in vivo screening of such anti-virulence properties.
A. Galleria mellonella Infection Model
Galleria mellonella larvae serve as a simple, cost-effective, and ethically sound invertebrate model for assessing the virulence of microbial pathogens and the efficacy of antimicrobial agents.[6][7] Their immune system shares similarities with the innate immune system of vertebrates.
-
Larvae Selection: Select healthy, final-instar larvae weighing approximately 250-300 mg, with a creamy white color and no signs of melanization.[7]
-
Inoculum Preparation:
-
Culture P. aeruginosa overnight in a suitable broth medium (e.g., Luria-Bertani broth) at 37°C with shaking.
-
Harvest the bacterial cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a desired concentration (e.g., 1 x 10⁸ CFU/mL).
-
-
Infection and Treatment:
-
Inject a precise volume (e.g., 10 µL) of the bacterial suspension into the last left proleg of each larva using a micro-syringe.
-
For the treatment group, co-inject this compound at the desired concentration along with the bacterial suspension, or administer it via a separate injection at a different site immediately after infection.
-
Include control groups: one injected with PBS only (sham), and one injected with bacteria but receiving no treatment (infection control).
-
-
Incubation and Monitoring:
-
Incubate the larvae at 37°C in the dark.
-
Monitor survival at regular intervals (e.g., every 12 hours) for up to 72-96 hours. Larvae are considered dead when they are unresponsive to touch.
-
-
Data Analysis:
-
Record the number of surviving larvae at each time point.
-
Plot Kaplan-Meier survival curves and analyze for statistical significance using a log-rank test.
-
| Parameter | Infection Control (P. aeruginosa only) | This compound Treatment (P. aeruginosa + this compound) | Citation |
| 24-hour Mortality Rate | >90% | ~50% | [1][4][5] |
B. Experimental Workflow: G. mellonella Model
C. Signaling Pathway: P. aeruginosa Quorum Sensing and Virulence
This compound's effect on P. aeruginosa is thought to be related to the modulation of its virulence, which is largely controlled by quorum sensing (QS) systems. The interconnected Las, Rhl, and PQS signaling pathways regulate the expression of numerous virulence factors.
References
- 1. Signaling during the invasion of host cells by Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. The Multiple Signaling Systems Regulating Virulence in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Cascades Governing Entry into and Exit from Host Cells by Toxoplasma gondii | Annual Reviews [annualreviews.org]
- 6. journals.plos.org [journals.plos.org]
- 7. The Virtuous Galleria mellonella Model for Scientific Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Time-Kill Curve Assay for Spiramycin
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Spiramycin (B21755) is a 16-membered macrolide antibiotic derived from Streptomyces ambofaciens.[1] It is primarily effective against Gram-positive bacteria, including various species of Staphylococcus and Streptococcus.[1][2][3] Like other macrolides, spiramycin exerts its antimicrobial effect by inhibiting bacterial protein synthesis.[2][4] This action is predominantly bacteriostatic, meaning it inhibits bacterial growth, but it can be bactericidal at high concentrations against highly susceptible strains.[2][4]
The time-kill curve assay is a fundamental pharmacodynamic method used in microbiology to assess the in vitro activity of an antimicrobial agent against a specific pathogen over time. This assay provides critical information on the rate and extent of bacterial killing, helping to classify an antibiotic as bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[5][6] A bactericidal effect is generally defined as a ≥3-log10 (or 99.9%) reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[5][7]
These application notes provide a comprehensive protocol for establishing a time-kill curve assay for spiramycin, from the essential preliminary determination of the Minimum Inhibitory Concentration (MIC) to the final analysis of the killing kinetics.
2. Mechanism of Action
Spiramycin targets the bacterial ribosome, a critical cellular machine responsible for protein synthesis. Specifically, it binds to the 50S subunit of the ribosome.[4][8][9] This binding event interferes with the translocation step of protein elongation, where the ribosome moves along the messenger RNA (mRNA). By obstructing this movement, spiramycin stimulates the premature dissociation of peptidyl-tRNA from the ribosome, effectively halting the production of essential proteins required for bacterial growth and survival.[2][4][9]
Caption: Spiramycin's mechanism of action on the bacterial ribosome.
Experimental Protocols
A critical prerequisite for a time-kill assay is the determination of the Minimum Inhibitory Concentration (MIC) of spiramycin against the test organism. The MIC value is used to select the appropriate spiramycin concentrations for the time-kill experiment, typically as multiples and fractions of the MIC (e.g., 0.5x, 1x, 2x, 4x MIC).
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).[10][11]
Materials:
-
Test organism (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Spiramycin powder, analytical grade
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Spectrophotometer or McFarland turbidity standards (0.5 standard)
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Spiramycin Stock Solution: Prepare a concentrated stock solution of spiramycin (e.g., 1280 µg/mL) in a suitable solvent (e.g., ethanol (B145695) or DMSO, followed by dilution in sterile broth).
-
Prepare Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Plate Setup:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate row.
-
Add 200 µL of the highest spiramycin concentration (e.g., 128 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This creates a range of concentrations (e.g., 128 to 0.25 µg/mL).
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation: Add 10 µL of the diluted bacterial suspension (from step 2) to wells 1 through 11. Do not inoculate the sterility control well.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of spiramycin that completely inhibits visible growth of the organism.
Protocol 2: Time-Kill Curve Assay
Materials:
-
All materials from the MIC protocol
-
Sterile glass culture tubes or flasks
-
Shaking incubator (35°C ± 2°C)
-
Sterile phosphate-buffered saline (PBS) for dilutions
-
Tryptic Soy Agar (B569324) (TSA) or other suitable agar plates
-
Timer
-
Micropipettes and sterile tips
Procedure:
-
Preparation:
-
Prepare a standardized bacterial inoculum as described in the MIC protocol (final concentration in tubes should be ~5 x 10⁵ CFU/mL).
-
Prepare tubes containing CAMHB with spiramycin at the desired concentrations (e.g., Growth Control [0x MIC], 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). The final volume in each tube should be sufficient for all sampling time points (e.g., 10 mL).
-
-
Inoculation: Inoculate each tube (except a sterility control) with the prepared bacterial suspension to achieve the starting density of ~5 x 10⁵ CFU/mL.
-
Time Zero (T=0) Sampling: Immediately after inoculation, vortex each tube gently and remove an aliquot (e.g., 100 µL) from each tube, including the growth control. This is the 0-hour time point.
-
Viable Count Determination:
-
Perform 10-fold serial dilutions of the collected aliquot in sterile PBS.
-
Plate 100 µL of appropriate dilutions (e.g., 10⁻¹, 10⁻², 10⁻³) onto agar plates. For samples with expected low counts, plate the undiluted sample.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
-
Incubation and Subsequent Sampling:
-
Place the culture tubes in a shaking incubator at 35°C ± 2°C.
-
Repeat the sampling and viable count determination (steps 3 and 4) at subsequent time points, for example, 2, 4, 6, 8, and 24 hours.
-
-
Colony Counting: After incubation, count the number of colonies on the plates that have between 30 and 300 colonies.
-
Calculation: Calculate the bacterial concentration in CFU/mL for each time point using the formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (mL)
-
Data Analysis: Convert the CFU/mL values to log10 CFU/mL for plotting.
Caption: Experimental workflow for the spiramycin time-kill curve assay.
Data Presentation and Interpretation
Quantitative data from the time-kill assay should be summarized in a clear, tabular format to facilitate analysis and comparison.
Data Summary Table
The results are typically presented as the mean log10 CFU/mL ± standard deviation from replicate experiments.
Table 1: Example Data for Spiramycin Time-Kill Assay against S. aureus
| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | 5.72 | 5.71 | 5.73 | 5.72 | 5.70 |
| 2 | 6.45 | 6.15 | 5.60 | 5.41 | 5.15 |
| 4 | 7.51 | 6.88 | 5.51 | 4.95 | 4.23 |
| 6 | 8.33 | 7.42 | 5.45 | 4.10 | 3.18 |
| 8 | 8.91 | 7.95 | 5.48 | 3.55 | 2.51 |
| 24 | 9.15 | 8.50 | 5.75 | 2.68 | <2.00 (LOD) |
| LOD: Limit of Detection |
Interpretation of Results
The primary goal is to visualize the effect of spiramycin over a 24-hour period.
-
Plotting the Data: The mean log10 CFU/mL values are plotted against time for each concentration tested.
-
Bacteriostatic Activity: This is indicated by the prevention of bacterial growth compared to the no-drug control. The CFU/mL count remains relatively stable or shows a reduction of <3-log10 from the initial inoculum.[7] In the example data, the 1x MIC concentration shows bacteriostatic activity.
-
Bactericidal Activity: This is defined as a reduction in the viable cell count by ≥3-log10 (99.9% kill) from the initial inoculum.[5] In the example data, the 4x MIC concentration achieves a bactericidal effect, reducing the count from 5.70 log10 CFU/mL to below 2.70 log10 CFU/mL.
-
Rate of Killing: The slope of the curve indicates the rate of killing. A steeper slope signifies a more rapid bactericidal effect.
By following these detailed protocols, researchers can reliably establish a time-kill curve assay to characterize the pharmacodynamic properties of spiramycin against relevant bacterial pathogens, providing valuable data for drug development and research.
References
- 1. Spiramycin | C43H74N2O14 | CID 5266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanism of action of spiramycin and other macrolides - Research - Institut Pasteur [research.pasteur.fr]
- 3. Spiramycin Disarms Pseudomonas aeruginosa without Inhibiting Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Spiramycin? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacteriostatic versus Bactericidal | Time of Care [timeofcare.com]
- 8. toku-e.com [toku-e.com]
- 9. benchchem.com [benchchem.com]
- 10. darvashco.com [darvashco.com]
- 11. nih.org.pk [nih.org.pk]
Application Notes and Protocols for Evaluating Rovamycin Cytotoxicity Using Cell-Based Assays
Introduction
Rovamycin, also known as Spiramycin (B21755), is a macrolide antibiotic used in the treatment of various bacterial infections.[1] Beyond its antimicrobial properties, there is growing interest in understanding its potential cytotoxic effects on mammalian cells, which is a critical aspect of drug development and safety assessment. These application notes provide detailed protocols for evaluating the cytotoxicity of this compound using common cell-based assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and apoptosis assays for detecting programmed cell death. The provided methodologies are intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation: this compound (Spiramycin) and its Derivatives' Cytotoxicity
The following tables summarize the cytotoxic effects of this compound (Spiramycin) and its derivatives on various mammalian cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cell Type | Compound | IC50 (µM) | Citation |
| HGC-27 | Human Gastric Cancer | Spiramycin Derivative 14 | 0.19 ± 0.02 | [2] |
| HT-29 | Human Colorectal Adenocarcinoma | Spiramycin Derivatives | Moderate to good anti-proliferative activity | [2][3] |
| HeLa | Human Cervical Cancer | Spiramycin Derivatives | Moderate to good anti-proliferative activity | [2][3] |
| HCT-116 | Human Colorectal Carcinoma | Spiramycin Derivatives | Moderate to good anti-proliferative activity | [2][3] |
| GES-1 | Normal Human Gastric Mucosa | Spiramycin Derivatives | Less sensitive compared to cancer cell lines | [2] |
| H460 | Human Non-Small Cell Lung Carcinoma | Isovalerylspiramycin I | 8.648 | [4] |
| A549 | Human Non-Small Cell Lung Carcinoma | Isovalerylspiramycin I | 12.66 | [4] |
| BEAS-2B | Normal Human Lung Epithelial | Isovalerylspiramycin I | > 20 | [4] |
Note: The data for HGC-27, HT-29, HeLa, HCT-116, and GES-1 cells are for acylated derivatives of Spiramycin I. While not this compound itself, this data indicates the potential for cytotoxic activity from the spiramycin scaffold.
| Cell Line | Cell Type | Concentration (µM) | Exposure Time (hours) | Effect | Citation |
| NIH/3T3 | Mouse Embryonic Fibroblast | 50 and 100 | 72 | Significantly reduced cell viability | [5][6] |
| BeWo | Human Choriocarcinoma | > 400 µg/mL | Not specified | Significantly decreased cell viability |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.
Materials:
-
This compound (Spiramycin)
-
Target cells (e.g., HeLa, NIH/3T3)
-
96-well tissue culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then prepare serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.
Materials:
-
This compound (Spiramycin)
-
Target cells
-
96-well tissue culture plates
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with this compound.
-
It is important to include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in the kit) 15 minutes before the end of the incubation period.
-
Background control: Culture medium without cells.
-
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
-
LDH Reaction:
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Stopping the Reaction and Measuring Absorbance:
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
Apoptosis Assays
Apoptosis, or programmed cell death, can be evaluated through various methods, including Annexin V staining for early apoptosis and caspase activity assays for the execution phase.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
This compound (Spiramycin)
-
Target cells
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound as described in the MTT protocol.
-
-
Cell Harvesting and Staining:
-
After treatment, harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
The cell populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.
Materials:
-
This compound (Spiramycin)
-
Target cells
-
96-well, clear-bottom, black- or white-walled plates
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Luminometer or fluorometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with this compound as described in the MTT protocol.
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Allow the plate and the reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Measurement:
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence (for Caspase-Glo®) or fluorescence of each well using a plate reader.
-
-
Data Analysis:
-
The luminescence or fluorescence signal is proportional to the amount of caspase-3/7 activity.
-
Compare the signals from the treated cells to the untreated controls to determine the fold-change in caspase activity.
-
Visualizations
Experimental Workflow
Caption: General workflow for assessing this compound cytotoxicity.
Signaling Pathways
Caption: this compound-induced apoptotic signaling pathway.
References
- 1. Cytochrome c is released from mitochondria in a reactive oxygen species (ROS)-dependent fashion and can operate as a ROS scavenger and as a respiratory substrate in cerebellar neurons undergoing excitotoxic death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, anticancer and antibacterial evaluation of novel spiramycin-acylated derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, anticancer and antibacterial evaluation of novel spiramycin-acylated derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Isovalerylspiramycin I suppresses non-small cell lung carcinoma growth through ROS-mediated inhibition of PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. europeanreview.org [europeanreview.org]
Application Notes and Protocols for Assessing Spiramycin Stability in Diverse Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the stability of spiramycin (B21755), a macrolide antibiotic, in various media. The protocols outlined below are designed to deliver reliable and reproducible data for research, quality control, and drug development purposes.
Introduction
Spiramycin is a macrolide antibiotic produced by Streptomyces ambofaciens. It is a mixture of three main components: spiramycin I, II, and III. Understanding the stability of spiramycin under different environmental conditions is crucial for determining its shelf-life, ensuring its therapeutic efficacy, and identifying potential degradation products. This document details the protocols for conducting forced degradation studies and kinetic analysis of spiramycin in various aqueous and biological media.
Quantitative Data Summary
The stability of spiramycin is significantly influenced by pH, temperature, and the presence of light. The following tables summarize the degradation kinetics of spiramycin under various conditions.
| Medium/Condition | pH | Temperature (°C) | Half-life (t½) | Degradation Kinetics | Reference |
| Acidic Solution | < 4.0 | Not Specified | Not Specified | Significant Degradation | [1][2] |
| Simulated Gastric Fluid | Not Specified | 37 | Varies (dependent on derivative) | First-Order | [3] |
| Neutral Solution | 7.0 | 50 | Not Specified | Follows kinetic rate equation | [4][5] |
| Alkaline Solution | > 10.0 | Not Specified | Not Specified | Significant Degradation | [1][2] |
| Stable Range (Aqueous) | 4.0 - 10.0 | Not Specified | Stable | Minimal Degradation | [1][2] |
| Sterilized River Water (Photodegradation) | Not Specified | Not Specified | 48 hours | Pseudo-first order | [6] |
| River Water (Biotic and Photodegradation) | Not Specified | Not Specified | 25 hours | Pseudo-first order | [6] |
| River Water (Biotic degradation in the dark) | Not Specified | 25 ± 2 | 260 hours | Not Specified | [6] |
| Plasma (Bovine) | Not Specified | Not Specified | 14.27 hours | Not Specified | [7] |
| Milk (Bovine) | Not Specified | Not Specified | 34.59 hours | Not Specified | [7] |
Note: The degradation rate of spiramycin is influenced by its initial concentration and the specific composition of the medium.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of spiramycin. These studies involve subjecting the antibiotic to stress conditions that accelerate its degradation.
3.1.1. Materials and Reagents
-
Spiramycin reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Methanol (B129727) or acetonitrile (B52724) (HPLC grade)
-
Phosphate (B84403) buffer
-
C18 Reverse-phase HPLC column
3.1.2. Protocol for Hydrolytic Degradation
-
Acidic Hydrolysis:
-
Prepare a stock solution of spiramycin in methanol or water.
-
Add an equal volume of 1 M HCl to the spiramycin solution.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Follow the same procedure as for acidic hydrolysis, but use 1 M NaOH for degradation and neutralize with 1 M HCl.
-
-
Neutral Hydrolysis:
-
Dissolve spiramycin in high-purity water and incubate at a controlled temperature.
-
Withdraw aliquots at specified time intervals for analysis.
-
3.1.3. Protocol for Oxidative Degradation
-
Prepare a stock solution of spiramycin.
-
Add an equal volume of 3-30% hydrogen peroxide.
-
Incubate the mixture at room temperature for a specified period.
-
Withdraw aliquots at different time points and analyze by HPLC.
3.1.4. Protocol for Thermal Degradation
-
Place spiramycin powder in a thermostatically controlled oven at a high temperature (e.g., 70°C) for a defined period.
-
For solutions, incubate the spiramycin solution at a high temperature.
-
At various time points, dissolve the powder or dilute the solution in the mobile phase for analysis.
3.1.5. Protocol for Photodegradation
-
Expose a solution of spiramycin to a light source that provides both UV and visible light (e.g., a photostability chamber).
-
Simultaneously, keep a control sample in the dark.
-
Withdraw aliquots from both the exposed and control samples at various time points for HPLC analysis.
Analytical Method for Spiramycin Quantification
A validated High-Performance Liquid Chromatography (HPLC) method is crucial for accurate quantification of spiramycin and its degradation products.
3.2.1. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a phosphate buffer and an organic solvent like acetonitrile or methanol. The exact ratio may need optimization.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at 232 nm.
-
Injection Volume: 20 µL.
3.2.2. Sample Preparation
-
Forced Degradation Samples: Dilute the reaction mixture with the mobile phase to a suitable concentration.
-
Biological Samples (Plasma/Milk): Perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation. The supernatant can then be directly injected or further purified using solid-phase extraction (SPE).[7]
Visualizations
Spiramycin Mechanism of Action
Spiramycin exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[8][9][10][11] It binds to the 50S subunit of the bacterial ribosome, which interferes with the translocation step of polypeptide chain elongation.[8][10][11]
Caption: Spiramycin's mechanism of action.
Experimental Workflow for Spiramycin Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of spiramycin in a given medium.
Caption: Spiramycin stability testing workflow.
Spiramycin Degradation Logical Relationship
The degradation of spiramycin is influenced by several key factors, leading to the formation of various degradation products.
References
- 1. [Study on the degradation kinetics of spiramycin in acid and alkaline solutions]. | Semantic Scholar [semanticscholar.org]
- 2. [Study on the degradation kinetics of spiramycin in acid and alkaline solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acid catalysed degradation of some spiramycin derivatives found in the antibiotic bitespiramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iris.unito.it [iris.unito.it]
- 7. Determination of spiramycin and neospiramycin in plasma and milk of lactating cows by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Spiramycin? [synapse.patsnap.com]
- 9. What is Spiramycin used for? [synapse.patsnap.com]
- 10. Spiramycin - BioPharma Notes [biopharmanotes.com]
- 11. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Spiramycin Resistance Development In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for studying the in vitro development of bacterial resistance to spiramycin (B21755), a macrolide antibiotic. The protocols focus on the use of serial passage experiments to select for resistant mutants and subsequent molecular characterization to identify the genetic basis of resistance. Staphylococcus aureus, a clinically relevant pathogen, is used as a model organism in these protocols.
Introduction
Spiramycin is a 16-membered macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] While effective against a range of Gram-positive bacteria, the emergence of resistance poses a significant challenge to its clinical utility. Understanding the mechanisms and dynamics of resistance development is crucial for preserving the efficacy of this antibiotic.
The primary mechanism of resistance to spiramycin and other macrolides involves the post-transcriptional methylation of an adenine (B156593) residue in the 23S ribosomal RNA (rRNA), which is a component of the 50S ribosomal subunit.[1] This modification reduces the binding affinity of the antibiotic to its target. Other less common resistance mechanisms include drug inactivation and alterations in cell permeability leading to decreased intracellular drug concentrations.[1]
This document outlines a robust in vitro method to study the stepwise development of spiramycin resistance through serial passage, quantify the level of resistance using Minimum Inhibitory Concentration (MIC) testing, and identify the underlying genetic mutations.
Key Experimental Workflows
The overall process for studying spiramycin resistance development in vitro can be visualized as a sequential workflow.
Data Presentation: Monitoring Resistance Development
The development of resistance is quantitatively monitored by determining the Minimum Inhibitory Concentration (MIC) of spiramycin at regular intervals throughout the serial passage experiment. The following table provides a representative example of the data that can be generated.
| Passage Number | Day of Experiment | Spiramycin Concentration for Passage (µg/mL) | MIC of Spiramycin (µg/mL) | Fold Increase in MIC |
| 0 (Parental) | 0 | 0 | 1 | 1x |
| 1 | 1 | 0.5 | 1 | 1x |
| 5 | 5 | 1 | 2 | 2x |
| 10 | 10 | 2 | 4 | 4x |
| 15 | 15 | 4 | 8 | 8x |
| 20 | 20 | 8 | 16 | 16x |
| 25 | 25 | 16 | 32 | 32x |
| 30 | 30 | 32 | 64 | 64x |
Table 1: Representative Data from a 30-Day Serial Passage Experiment with S. aureus
Experimental Protocols
Bacterial Strain and Culture Conditions
-
Bacterial Strain: Staphylococcus aureus ATCC 29213 (or another susceptible clinical isolate).
-
Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA).
-
Incubation Conditions: 37°C in ambient air.
Protocol 1: Serial Passage for Spiramycin Resistance Development
This protocol is designed to induce resistance in a stepwise manner by exposing the bacterial population to gradually increasing concentrations of spiramycin.
Materials:
-
S. aureus culture
-
CAMHB
-
Spiramycin stock solution (e.g., 10 mg/mL in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Sterile culture tubes
-
Micropipettes and sterile tips
Procedure:
-
Initial MIC Determination: Before starting the serial passage, determine the baseline MIC of spiramycin for the parental S. aureus strain using the broth microdilution method described in Protocol 2.
-
Preparation of Spiramycin Plates: Prepare a 96-well plate with a twofold serial dilution of spiramycin in CAMHB, with the highest concentration being at least 4-8 times the initial MIC.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Incubation: Inoculate the prepared plate and incubate at 37°C for 18-24 hours.
-
Passage 1: After incubation, identify the well with the highest concentration of spiramycin that shows bacterial growth (this is the sub-MIC concentration).
-
Subsequent Passages:
-
Aspirate a small volume (e.g., 10 µL) from the well identified in the previous step.
-
Inoculate this into a fresh 96-well plate containing serial dilutions of spiramycin. The concentration range in the new plate should be adjusted to be higher than the previous one.
-
Incubate the new plate at 37°C for 18-24 hours.
-
-
Repeat: Repeat the passage process daily for a predetermined period (e.g., 20-30 days) or until a significant increase in the MIC is observed.[3]
-
Weekly MIC Determination: Once a week, perform a full MIC determination (as described in Protocol 2) on the passaged population to quantitatively track the increase in resistance.
-
Isolation of Resistant Mutants: At the end of the experiment, streak a sample from the culture grown in the highest spiramycin concentration onto an MHA plate to obtain isolated colonies.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol follows the general guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Bacterial culture (parental or passaged)
-
CAMHB
-
Spiramycin stock solution
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
Procedure:
-
Inoculum Preparation:
-
From a fresh MHA plate, select 3-5 isolated colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of Spiramycin Dilutions:
-
In a 96-well microtiter plate, prepare twofold serial dilutions of spiramycin in CAMHB. The typical concentration range to test is 0.06 to 128 µg/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of spiramycin that completely inhibits visible bacterial growth.
Protocol 3: Molecular Characterization of Resistance
This protocol focuses on identifying mutations in the 23S rRNA gene, a common mechanism of macrolide resistance.
Materials:
-
Isolated resistant S. aureus colonies
-
Genomic DNA extraction kit
-
PCR primers for the S. aureus 23S rRNA gene (see Table 2)
-
PCR master mix
-
Thermocycler
-
Gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from the parental and resistant S. aureus isolates using a commercial kit according to the manufacturer's instructions.
-
PCR Amplification:
-
Amplify the domain V region of the 23S rRNA gene using the primers listed in Table 2.
-
Set up the PCR reaction with appropriate concentrations of DNA template, primers, and master mix.
-
Use the following cycling conditions as a starting point, which may require optimization:
-
Initial denaturation: 95°C for 5 minutes
-
30 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 7 minutes
-
-
-
Verification of PCR Product: Run the PCR product on an agarose (B213101) gel to confirm the amplification of a fragment of the expected size.
-
DNA Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Sequence Analysis:
-
Align the DNA sequences from the resistant isolates with the sequence from the parental strain and a reference S. aureus 23S rRNA gene sequence from a public database (e.g., GenBank).
-
Identify any nucleotide substitutions.
-
| Primer Name | Sequence (5' to 3') | Target Region |
| 23S-F | CGGTTCGATTCCGGAGAG | Domain V of 23S rRNA |
| 23S-R | GTATTAGCTAGCAGTTCGGC | Domain V of 23S rRNA |
Table 2: Example PCR Primers for Amplification of the S. aureus 23S rRNA Gene
Signaling Pathway of Resistance
The primary mechanism of spiramycin resistance involves modification of the drug's target, the ribosome.
References
Application of Spiramycin in the Study of Cryptosporidium parvum
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of spiramycin (B21755) in research concerning Cryptosporidium parvum, the causative agent of cryptosporidiosis. This document details the proposed mechanism of action, summarizes key quantitative data from in vivo and clinical studies, and provides detailed experimental protocols.
Mechanism of Action
Spiramycin is a macrolide antibiotic that is thought to exert its anti-cryptosporidial effect by inhibiting protein synthesis within the parasite.[1][2] Like other macrolides, spiramycin binds to the 50S subunit of the ribosome, interfering with the translocation step of polypeptide chain elongation.[1][2] This action is primarily bacteriostatic, meaning it inhibits the growth and replication of the organism rather than directly killing it.[2] In some highly sensitive organisms, a bactericidal effect may be observed at high concentrations.[1] The presumed target in Cryptosporidium parvum is the parasite's own ribosomal machinery.
Caption: Proposed mechanism of spiramycin action on the C. parvum ribosome.
Data Presentation
In Vivo Efficacy of Spiramycin
| Animal Model | Immunosuppressant | C. parvum Challenge | Spiramycin Dosage | Treatment Duration | Outcome | Reference |
| Kunming Mice | Dexamethasone (B1670325) (5, 7.5, or 10 mg/L in drinking water for 2 weeks) | Natural infection post-immunosuppression | 2 mg/day (oral gavage) | 10 days | Significant reduction in oocyst shedding in the treatment group (0 oocysts) compared to the control group (11.3 +/- 8.1 oocysts) (P < 0.05). | [3] |
Clinical Studies of Spiramycin for Cryptosporidiosis
| Patient Population | Study Design | Spiramycin Dosage | Treatment Duration | Key Findings | Reference(s) |
| Immunocompromised (mostly AIDS patients) | Observational | 3 g/day | Not specified | 28 out of 37 patients showed a favorable response (reduction in bowel movements). 12 of these had oocysts eradicated from stool. | [4] |
| Immunocompetent Infants (2-13 months) | Double-blind, placebo-controlled | 100 mg/kg/day | 10 days | Shorter duration of diarrhea (5.2 vs. 7.3 days) and oocyst excretion (7.1 vs. 8.5 days) compared to placebo. | [5] |
| AIDS and Bone Marrow Transplant Patients | Case series | Not specified | 1 to 4+ weeks | 5 of 10 patients had complete resolution of diarrhea after 1 week; 4 had symptomatic improvement. | [6] |
| AIDS patient | N of 1 randomized, double-blind, placebo-controlled crossover trial | Not specified | Not specified | No clinical or microbiological effect observed in this single patient. | [7] |
Experimental Protocols
In Vivo Efficacy Assessment in a Murine Model
This protocol is based on a study using Kunming mice to evaluate the efficacy of spiramycin against Cryptosporidium parvum.
1. Animal Model and Immunosuppression:
-
House female Kunming mice (or a similar outbred strain) under specific pathogen-free conditions.
-
Induce immunosuppression by administering dexamethasone in the drinking water at a concentration of 10 mg/L for 14 consecutive days. This renders the mice susceptible to sustained Cryptosporidium infection.
2. Infection:
-
Following the 2-week immunosuppression period, infect the mice orally with C. parvum oocysts. While the cited study relied on natural infection, a controlled infection would involve oral gavage of a known quantity of oocysts (e.g., 10^5 to 10^6 oocysts per mouse).
3. Treatment Regimen:
-
Two weeks post-infection, begin treatment.
-
Administer spiramycin at a dose of 2 mg/day per mouse via oral gavage for 10 consecutive days.
-
For the control group, administer an equivalent volume of normal saline via oral gavage.
4. Monitoring and Outcome Assessment:
-
Monitor the mice daily for clinical signs such as diarrhea and weight loss.
-
Collect fecal samples daily from each mouse.
-
Quantify the number of C. parvum oocysts per gram of feces using a standard method such as immunofluorescence microscopy or quantitative PCR.
-
At the end of the treatment period, euthanize the mice and collect intestinal tissue for histopathological analysis to assess parasite load and intestinal damage.
References
- 1. In-vitro activity of macrolides alone and in combination with artemisin, atovaquone, dapsone, minocycline or pyrimethamine against Cryptosporidium parvum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry and Biology of Macrolide Antiparasitic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryptosporidium parvum has an active hypusine biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative proteomics reveals Cryptosporidium parvum manipulation of the host cell molecular expression and immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Effects of select medium supplements on in vitro development of Cryptosporidium parvum in HCT-8 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effects of Rovamycin (Spiramycin) in Combination with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rovamycin®, the brand name for Spiramycin (B21755), is a macrolide antibiotic with a primarily bacteriostatic mechanism of action, inhibiting protein synthesis by binding to the 50S ribosomal subunit of bacteria. While effective against a range of Gram-positive and some Gram-negative organisms, its clinical efficacy can be significantly enhanced through combination therapy. This document provides detailed application notes and experimental protocols for investigating the synergistic effects of this compound in combination with other antibiotics, focusing on metronidazole (B1676534) and trimethoprim (B1683648). The aim is to provide researchers with the necessary information to design and execute studies to evaluate and quantify these synergistic interactions.
Data Presentation: Quantitative Analysis of Synergistic Effects
The synergy between this compound and other antibiotics is typically quantified by determining the Fractional Inhibitory Concentration (FIC) index or by observing enhanced bacterial killing in time-kill assays.
This compound and Metronidazole Synergy
The combination of this compound and metronidazole has shown significant synergistic activity, particularly against anaerobic and microaerophilic bacteria commonly found in oral and polymicrobial infections.
Table 1: In Vitro Synergistic Activity of this compound (Spiramycin) and Metronidazole against Aggregatibacter actinomycetemcomitans [1][2]
| Isolate # | This compound MIC (µg/mL) | Metronidazole MIC (µg/mL) | This compound MIC in Combination (µg/mL) | Metronidazole MIC in Combination (µg/mL) | FIC Index (FICI) | Interpretation |
| 1 | >32 | 8 | 16 | 6 | 0.875 | No Interaction |
| 2 | >32 | 48 | 12 | 24 | 2.0 | No Interaction |
| 3 | >32 | 24 | 3 | 12 | 0.427 | Synergy |
| 4 | >32 | 48 | >32 | 48 | >1.0 | No Interaction |
-
Note: A Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5 is indicative of synergy.
Additional studies have demonstrated a significant reduction in the Minimum Inhibitory Concentrations (MICs) of metronidazole against various Bacteroides species when combined with a sub-inhibitory concentration of spiramycin (0.125 mg/L)[3][4].
This compound and Trimethoprim Synergy
The combination of this compound and trimethoprim has been shown to be effective against respiratory pathogens like Haemophilus influenzae.
Table 2: In Vitro Synergy of this compound (Spiramycin) and Trimethoprim against Haemophilus influenzae [5]
| Method | Number of Strains Tested | Synergy | Indifference | Antagonism |
| Chequerboard | 31 | 19 | 10 | 2 |
| Time-Kill Curve | 13 | 12 | 1 | 0 |
-
Note: While specific FIC indices were not provided in the cited study, the results from both the chequerboard and time-kill curve methods strongly indicate a frequent synergistic interaction between this compound and trimethoprim against H. influenzae.
Experimental Protocols
Chequerboard Assay for Synergy Testing
The chequerboard assay is a widely used method to determine the in vitro synergistic effect of two antimicrobial agents.
a. Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Stock solutions of this compound and the second antibiotic of known concentration
-
Sterile multichannel pipettes and reservoirs
-
Incubator
-
Microplate reader (optional, for spectrophotometric reading)
b. Protocol:
-
Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of this compound (Antibiotic A) in the appropriate broth medium along the x-axis of the 96-well plate (e.g., columns 1-10).
-
Prepare serial twofold dilutions of the second antibiotic (Antibiotic B) in the broth medium along the y-axis of the plate (e.g., rows A-G).
-
Column 11 should contain only dilutions of Antibiotic B, and row H should contain only dilutions of Antibiotic A to determine the MIC of each drug alone.
-
Column 12 should serve as a growth control (no antibiotic).
-
-
Inoculation:
-
Dilute the standardized bacterial suspension in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to all wells except for a sterility control well.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Reading the Results:
-
Determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
-
Calculation of the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of this compound (FIC A) = MIC of this compound in combination / MIC of this compound alone
-
FIC of Antibiotic B (FIC B) = MIC of Antibiotic B in combination / MIC of Antibiotic B alone
-
FIC Index (FICI) = FIC A + FIC B
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: No interaction (additive or indifference)
-
FICI > 4.0: Antagonism
-
-
Time-Kill Curve Assay for Synergy Testing
The time-kill curve assay provides a dynamic picture of the antimicrobial effect over time and can confirm synergistic bactericidal activity.
a. Materials:
-
Sterile culture tubes or flasks
-
Appropriate broth medium (e.g., CAMHB)
-
Log-phase bacterial culture
-
Stock solutions of this compound and the second antibiotic
-
Sterile pipettes and dilution tubes
-
Agar (B569324) plates for colony counting
-
Incubator and shaking incubator
b. Protocol:
-
Preparation of Cultures:
-
Prepare a bacterial inoculum in the mid-logarithmic phase of growth. Dilute the culture in fresh broth to a starting concentration of approximately 5 x 10^5 CFU/mL.
-
-
Assay Setup:
-
Prepare tubes with the following conditions:
-
Growth control (no antibiotic)
-
This compound alone (at a clinically relevant concentration, e.g., 1x or 2x MIC)
-
Second antibiotic alone (at a clinically relevant concentration)
-
This compound and the second antibiotic in combination
-
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on each plate.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each condition.
-
Interpretation:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
-
Indifference: A < 2-log10 change in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL between the combination and the least active single agent.
-
-
Mechanisms of Synergistic Action and Signaling Pathways
This compound and Trimethoprim
The synergistic effect of this compound and trimethoprim is thought to stem from the sequential blockade of essential metabolic pathways in bacteria.
-
This compound: As a macrolide, it inhibits protein synthesis by binding to the 50S ribosomal subunit.
-
Trimethoprim: This antibiotic inhibits dihydrofolate reductase, a key enzyme in the folic acid synthesis pathway. Folic acid is essential for the synthesis of nucleotides, which are the building blocks of DNA and RNA.
By inhibiting two different crucial cellular processes, the combination of this compound and trimethoprim can lead to a more potent bactericidal effect than either agent alone.
This compound and Metronidazole
The mechanism of synergy between this compound and metronidazole is less defined but is particularly relevant in the context of polymicrobial infections.
-
This compound: Primarily targets aerobic and facultative Gram-positive bacteria.
-
Metronidazole: Is highly effective against obligate anaerobic bacteria.
In mixed infections, the synergistic effect may not be due to a direct interaction on a single metabolic pathway but rather a complementary spectrum of activity that disrupts the complex ecological interactions between different bacterial species. For example, by eliminating the anaerobic component of an infection, metronidazole may make the remaining aerobic bacteria more susceptible to this compound.
Experimental Workflow Diagrams
Chequerboard Assay Workflow
Time-Kill Curve Assay Workflow
Conclusion
The combination of this compound with other antibiotics, such as metronidazole and trimethoprim, presents a promising strategy to enhance its antimicrobial efficacy and combat bacterial infections, particularly those that are polymicrobial or caused by pathogens with reduced susceptibility. The protocols and data presented in these application notes provide a framework for the systematic evaluation of these synergistic interactions. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of these antibiotic combinations.
References
- 1. Spiramycin-Metronidazole Synergism Testing on Aggregatibacter actinomycetemcomitans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spiramycin-Metronidazole Synergism Testing on Aggregatibacter actinomycetemcomitans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergy between spiramycin and metronidazole in the treatment of polymicrobial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Spiramycin alone and in combination with trimethoprim against Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis in Bacteria Treated with Rovamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rovamycin, a macrolide antibiotic containing spiramycin (B21755), is a crucial therapeutic agent against various bacterial infections. Its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] This interaction prevents the translocation of peptidyl-tRNA, ultimately halting peptide chain elongation.[1] However, the downstream effects on global gene expression in bacteria are complex and multifaceted. Understanding these changes is paramount for elucidating mechanisms of action, identifying potential resistance pathways, and discovering new drug targets.
These application notes provide a comprehensive overview of the methodologies for analyzing gene expression in bacteria treated with this compound, focusing on RNA sequencing (RNA-Seq) as a powerful tool for transcriptomic analysis. Detailed protocols for key experimental stages are provided to guide researchers in obtaining robust and reproducible data.
Data Presentation: Summarized Quantitative Data
Table 1: Upregulated Genes in Staphylococcus aureus following this compound Treatment (Illustrative Data)
| Gene | Function | Fold Change (log2) | p-value |
| ermC | rRNA adenine (B156593) N-6-methyltransferase | +5.8 | <0.001 |
| msrA | ABC transporter ATP-binding protein (efflux pump) | +4.2 | <0.001 |
| vraS | Two-component sensor histidine kinase | +3.5 | <0.005 |
| vraR | Two-component response regulator | +3.4 | <0.005 |
| clpP | ATP-dependent Clp protease proteolytic subunit | +2.9 | <0.01 |
| dnaK | Chaperone protein DnaK | +2.5 | <0.01 |
| groEL | Chaperone protein GroEL | +2.3 | <0.01 |
Table 2: Downregulated Genes in Staphylococcus aureus following this compound Treatment (Illustrative Data)
| Gene | Function | Fold Change (log2) | p-value |
| hla | Alpha-hemolysin | -4.5 | <0.001 |
| icaA | Biofilm synthesis protein | -3.9 | <0.001 |
| agrA | Accessory gene regulator A | -3.2 | <0.005 |
| purC | Phosphoribosylaminoimidazole-succinocarboxamide synthase | -2.8 | <0.01 |
| fabG | 3-oxoacyl-[acyl-carrier-protein] reductase | -2.5 | <0.01 |
| pykA | Pyruvate kinase | -2.2 | <0.01 |
Experimental Protocols
Protocol 1: Bacterial Culture and this compound Treatment
-
Bacterial Strain and Culture Media:
-
Select the bacterial strain of interest (e.g., Staphylococcus aureus, Streptococcus pneumoniae).
-
Prepare the appropriate liquid culture medium (e.g., Luria-Bertani (LB) broth, Tryptic Soy Broth (TSB)). For a 1L preparation of LB medium, dissolve 10 g tryptone, 5 g yeast extract, and 10 g NaCl in 950 mL of deionized water. Adjust the pH to 7.0 with NaOH and bring the final volume to 1L.[3]
-
Sterilize the medium by autoclaving.[3]
-
-
Inoculation and Growth:
-
Inoculate the sterile medium with a single colony from a fresh agar (B569324) plate.
-
Incubate the culture at the optimal temperature (e.g., 37°C) with shaking (e.g., 200 rpm) until it reaches the mid-logarithmic growth phase (typically OD600 of 0.4-0.6).
-
-
This compound Treatment:
-
Prepare a stock solution of this compound (spiramycin) in a suitable solvent (e.g., ethanol (B145695) or DMSO) and filter-sterilize.
-
Add this compound to the bacterial culture at the desired sub-inhibitory concentration (e.g., 0.5 x MIC). A no-treatment control (vehicle only) must be included.
-
Continue incubation for a defined period (e.g., 1-4 hours) to allow for changes in gene expression. The optimal time should be determined empirically.
-
-
Cell Harvesting:
-
Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Discard the supernatant and immediately process the cell pellet for RNA extraction or snap-freeze in liquid nitrogen and store at -80°C.
-
Protocol 2: RNA Extraction from Bacteria
This protocol is based on the hot phenol (B47542) extraction method, which is effective for obtaining high-quality total RNA from bacteria.
-
Reagents and Materials:
-
Hot phenol solution (phenol:chloroform:isoamyl alcohol, 25:24:1, pH 4.0, heated to 65°C)
-
NAES buffer (50 mM Sodium acetate, 10 mM EDTA, 1% SDS, pH 5.1)
-
Chloroform:isoamyl alcohol (24:1)
-
70% Ethanol (ice-cold)
-
RNase-free water
-
-
Procedure:
-
Resuspend the frozen bacterial cell pellet in 8 mL of the pre-heated hot phenol solution.[4]
-
Incubate at 65°C for 5 minutes, followed by 10 minutes on ice.[4]
-
Centrifuge at 13,000 x g for 15 minutes at 12°C.[4]
-
Transfer the upper aqueous phase to a new tube and repeat the phenol:chloroform:isoamyl alcohol extraction three times.[4]
-
Add an equal volume of chloroform:isoamyl alcohol to the final aqueous phase, mix, and centrifuge at 6,300 x g for 5 minutes at 12°C.[4]
-
Transfer the aqueous phase to a new tube and precipitate the nucleic acids by adding an equal volume of isopropanol and incubating on ice for 60 minutes.[4]
-
Pellet the nucleic acids by centrifugation at 13,000 x g for 10 minutes at 4°C.[4]
-
Wash the pellet with 70% ethanol and centrifuge at 4°C for 5 minutes.[4]
-
Air-dry the pellet and resuspend in RNase-free water.[4]
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[5]
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and an Agilent Bioanalyzer.
-
Protocol 3: Library Preparation for RNA Sequencing
This protocol outlines the general steps for preparing a bacterial RNA-Seq library for Illumina sequencing.
-
rRNA Depletion:
-
Bacterial total RNA is predominantly composed of ribosomal RNA (rRNA), which must be removed to enable efficient sequencing of messenger RNA (mRNA).
-
Use a commercially available rRNA depletion kit (e.g., Ribo-Zero rRNA Removal Kit for Bacteria) following the manufacturer's instructions.[6]
-
-
RNA Fragmentation and Priming:
-
Fragment the rRNA-depleted RNA to a suitable size range (e.g., 150-250 bp) using enzymatic or chemical methods.
-
Prime the fragmented RNA with random hexamers.
-
-
First and Second Strand cDNA Synthesis:
-
Synthesize the first strand of complementary DNA (cDNA) using reverse transcriptase.
-
Synthesize the second strand of cDNA using DNA polymerase I. To achieve strand-specificity, dUTP can be incorporated in place of dTTP during second-strand synthesis.[6]
-
-
End Repair, A-tailing, and Adapter Ligation:
-
Repair the ends of the double-stranded cDNA to create blunt ends.
-
Add a single 'A' nucleotide to the 3' ends of the blunt-ended fragments.
-
Ligate sequencing adapters with a 'T' overhang to the A-tailed cDNA fragments.
-
-
Library Amplification:
-
Amplify the adapter-ligated library using PCR to generate a sufficient quantity of DNA for sequencing. The number of PCR cycles should be minimized to avoid amplification bias.
-
-
Library Quantification and Quality Control:
-
Quantify the final library using a Qubit fluorometer and assess the size distribution using an Agilent Bioanalyzer.
-
Protocol 4: Bioinformatics Analysis of RNA-Seq Data
-
Quality Control of Raw Reads:
-
Use tools like FastQC to assess the quality of the raw sequencing reads.
-
-
Read Trimming and Filtering:
-
Remove adapter sequences and low-quality reads using tools such as Trimmomatic or Cutadapt.
-
-
Alignment to Reference Genome:
-
Align the high-quality reads to the reference genome of the bacterium using a splice-aware aligner like STAR or HISAT2.
-
-
Quantification of Gene Expression:
-
Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
-
Differential Gene Expression Analysis:
-
Use statistical packages such as DESeq2 or edgeR in R to identify genes that are differentially expressed between the this compound-treated and control samples. These packages normalize the raw counts and perform statistical tests to determine the significance of expression changes.
-
-
Functional Annotation and Pathway Analysis:
-
Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of differentially expressed genes to identify the biological processes and pathways that are significantly affected by this compound treatment.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Spiramycin? [synapse.patsnap.com]
- 3. Transcriptomic Analysis of the Activity of a Novel Polymyxin against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Transcriptomic Response of Escherichia coli K-12 MG1655 to Nine Representative Classes of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 6. Comparative Transcriptomic Analysis of Staphylococcus aureus Associated with Periprosthetic Joint Infection under in Vivo and in Vitro Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Rovamycin (Spiramycin) for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Rovamycin (Spiramycin) in in vitro experiments. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility and solution preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in in vitro research?
This compound, the brand name for Spiramycin (B21755), is a macrolide antibiotic. In in vitro settings, it is primarily used for its activity against Gram-positive bacteria and some parasites, such as Toxoplasma gondii.[1] Its mechanism of action involves inhibiting protein synthesis in susceptible organisms by binding to the 50S subunit of the ribosome, thereby preventing peptide chain elongation.[2][3] Beyond its antimicrobial properties, this compound and other macrolides are also investigated for their immunomodulatory effects on eukaryotic cells.[4][5]
Q2: What are the key challenges when preparing this compound for in vitro experiments?
The primary challenge with this compound is its low aqueous solubility. It is classified as slightly soluble in water, which can lead to precipitation when preparing solutions in aqueous cell culture media.[6] This can affect the accuracy and reproducibility of experimental results. Therefore, proper solvent selection and dilution techniques are critical.
Q3: What is the recommended solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound.[7] Ethanol is also a suitable solvent. This compound is readily soluble in these organic solvents, allowing for the preparation of a concentrated, sterile stock that can be further diluted to working concentrations.
Q4: How should this compound stock solutions be stored?
For long-term stability, this compound powder should be stored at -20°C.[6] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[7] Under these conditions, the stock solution can be stable for extended periods. Aqueous working solutions are not recommended for storage and should be prepared fresh for each experiment.[6]
This compound Solubility Data
The following table summarizes the solubility of this compound in various solvents. This information is crucial for preparing stock solutions and avoiding precipitation during your experiments.
| Solvent | Solubility | Source(s) |
| Dimethyl sulfoxide (DMSO) | ≥ 100 mg/mL | [7] |
| ~30 mg/mL | [6] | |
| 252.5 mg/mL (299.5 mM) | [7] | |
| Ethanol | ~25 mg/mL | [6] |
| 93 mg/mL (110.31 mM) | [7] | |
| Dimethylformamide (DMF) | ~30 mg/mL | [6] |
| Water | Slightly soluble | |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (10 mg/mL in DMSO)
Objective: To prepare a sterile, high-concentration stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound (Spiramycin) powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter and syringe
Procedure:
-
Preparation: In a sterile environment (e.g., a laminar flow hood), weigh out 10 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
Sterilization: While this compound dissolved in DMSO is generally considered self-sterilizing, for critical applications, the solution can be sterilized by filtration. Draw the solution into a sterile syringe, attach a sterile 0.22 µm syringe filter, and dispense the filtered solution into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Label each aliquot with the name of the compound, concentration, solvent, and date of preparation. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium
Objective: To dilute the this compound stock solution to a final working concentration in cell culture medium while minimizing precipitation.
Materials:
-
This compound stock solution (10 mg/mL in DMSO)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or multi-well plates
Procedure:
-
Thawing: Remove an aliquot of the this compound stock solution from the freezer and allow it to thaw at room temperature.
-
Dilution: It is recommended to perform a serial dilution. For example, to achieve a final concentration of 10 µg/mL in 10 mL of medium:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mg/mL stock solution to 990 µL of pre-warmed medium. This results in a 100 µg/mL intermediate solution.
-
Add 1 mL of the 100 µg/mL intermediate solution to 9 mL of pre-warmed medium to achieve the final 10 µg/mL concentration.
-
-
Mixing: Gently mix the final working solution by inverting the tube or gently pipetting up and down. Avoid vigorous vortexing, which can cause foaming and protein denaturation.
-
Application: Immediately add the freshly prepared working solution to your cell cultures.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the stock solution. | - Incomplete dissolution.- Stock solution is old or has undergone multiple freeze-thaw cycles. | - Ensure the this compound powder is completely dissolved by vortexing and gentle warming.- Prepare a fresh stock solution and aliquot into single-use volumes to avoid freeze-thaw cycles. |
| Precipitate forms when diluting the stock solution in cell culture medium. | - Temperature Shock: Adding a cold stock solution to warm medium.- High Local Concentration: Rapidly adding the concentrated stock solution to the medium.- Media Component Interaction: this compound may interact with salts or proteins in the medium. | - Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.- Add the stock solution dropwise to the medium while gently swirling.- Perform serial dilutions to gradually decrease the concentration of the organic solvent. |
| Inconsistent experimental results. | - Inaccurate concentration of the working solution due to precipitation.- Degradation of this compound in the working solution. | - Visually inspect the working solution for any signs of precipitation before use.- Always prepare the working solution fresh for each experiment and do not store it. |
| No observable effect of this compound in the experiment. | - Incorrect final concentration.- Inactive this compound due to improper storage or handling. | - Verify the calculations for your working solution concentration.- Ensure the stock solution has been stored correctly at -20°C or -80°C and has not expired. |
Visualizations
Experimental Workflow: Preparing a this compound Working Solution
References
- 1. goldbio.com [goldbio.com]
- 2. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Spiramycin? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Spiramycin | Antibiotic | Antibacterial | Parasite | TargetMol [targetmol.com]
Troubleshooting inconsistent results in spiramycin MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in spiramycin (B21755) Minimum Inhibitory Concentration (MIC) assays.
Troubleshooting Guide
Q1: Why are my spiramycin MIC values showing significant variability between experiments?
Inconsistent spiramycin MIC results can arise from several factors throughout the experimental workflow. Key areas to investigate include:
-
Inoculum Preparation: The density of the bacterial suspension is a critical determinant of MIC values. An inoculum that is too concentrated can lead to falsely elevated MICs, while a diluted inoculum may result in artificially low readings.[1] It is crucial to standardize the inoculum to a 0.5 McFarland standard and then dilute it to the final recommended concentration.
-
Media Composition: The type and quality of the growth medium can significantly influence spiramycin's activity. Batch-to-batch variations in Mueller-Hinton Broth (MHB), particularly in cation concentrations (Ca²⁺ and Mg²⁺), can affect the results.[1] The pH of the media is also important, as spiramycin's stability can be affected by acidic conditions.[2][3]
-
Spiramycin Stock Solution and Stability: Incorrect preparation, storage, or degradation of the spiramycin stock solution is a common source of error. Spiramycin is susceptible to degradation under acidic conditions and upon exposure to light.[3][4] It is recommended to prepare fresh stock solutions, store them in single-use aliquots at -80°C, and protect them from light.[1]
-
Incubation Conditions: Strict control over incubation time and temperature is essential for reproducible results.[1] Extended incubation periods may lead to higher apparent MICs.
-
Pipetting and Dilution Errors: Inaccurate serial dilutions are a frequent cause of experimental variability.[1] Careful and consistent pipetting technique is crucial.
Q2: My MIC values for the quality control (QC) strain are outside the acceptable range. What should I do?
If the MIC for your QC strain falls outside the established acceptable range, the results for the spiramycin assay are considered invalid. The following steps should be taken to troubleshoot the issue:
-
Verify QC Strain Integrity: Ensure the QC strain has been stored correctly and has not been sub-cultured excessively, which can lead to mutations. It is recommended to use a fresh culture from a frozen stock. Streak the QC strain on a non-selective agar (B569324) plate to confirm its purity.[1]
-
Review Experimental Procedure: Meticulously review each step of the experimental protocol, from media preparation to the final reading of the results. Check for any deviations from the standardized procedure.
-
Check Reagents and Materials:
-
Spiramycin Stock: Prepare a fresh stock solution of spiramycin to rule out degradation or incorrect concentration.
-
Media: Use a different lot of Mueller-Hinton Broth to assess for potential batch-to-batch variability. Verify the pH of the prepared medium.
-
Water Quality: Ensure that the water used for media and reagent preparation is of high purity.
-
-
Confirm Inoculum Density: Prepare a fresh inoculum and verify its density using a spectrophotometer or by performing a colony count.
Q3: I am observing "skipped wells" in my microtiter plate. What could be the cause?
"Skipped wells" (a well showing no growth bordered by wells with growth) can be caused by several factors:
-
Contamination: Contamination of a single well with a resistant organism can lead to unexpected growth.
-
Inadequate Inoculation or Mixing: The inoculum may not have been properly dispensed into all wells, or the mixing of the inoculum with the antibiotic solution may have been incomplete.
-
Inaccurate Drug Concentration: Errors in the serial dilution can lead to a well having a much lower or higher concentration of spiramycin than intended.
-
Inaccurate Broth Volume: Variations in the volume of broth in the wells can affect the final concentration of the antibiotic and the growth of the bacteria.
If a single skipped well is observed, it is recommended to repeat the test. If the issue persists, carefully review your pipetting and dilution techniques.
Frequently Asked Questions (FAQs)
Q1: What are the recommended quality control (QC) strains for spiramycin MIC assays?
Standard QC strains for antimicrobial susceptibility testing, such as Staphylococcus aureus ATCC® 29213™ and Escherichia coli ATCC® 25922™, are generally recommended. However, it is important to note that specific MIC quality control ranges for spiramycin are not listed in the current CLSI M100 or EUCAST QC documents. For veterinary applications, CLSI documents VET01 and VET01S provide guidance, but spiramycin-specific QC ranges for these strains are not explicitly detailed. One product information sheet for spiramycin antimicrobial susceptibility test discs provides a zone diameter range for Staphylococcus aureus ATCC® 25923™ (see table below). Researchers may need to establish internal, validated QC ranges based on their specific laboratory conditions and methods.
Q2: How stable is spiramycin in Mueller-Hinton Broth during the incubation period?
Spiramycin is known to be susceptible to degradation in acidic conditions.[3] While Mueller-Hinton Broth is typically buffered to a pH of 7.2-7.4, bacterial growth can alter the local pH, potentially affecting the stability of the antibiotic over a 16-20 hour incubation period. It is crucial to use freshly prepared or properly stored media and to adhere to the recommended incubation times to minimize the impact of potential degradation.
Q3: Can components of the culture medium interact with spiramycin and affect the MIC results?
Yes, components of the culture medium can interact with antimicrobial agents. For some antibiotics, the concentration of divalent cations like Ca²⁺ and Mg²⁺ is critical.[1] While specific interactions between spiramycin and media components are not as well-documented as for some other antibiotic classes, it is a potential source of variability. Using cation-adjusted Mueller-Hinton Broth (CAMHB) is a standard practice to minimize this variability. The presence of serum in the medium can also affect the activity of highly protein-bound antibiotics, though the impact on spiramycin is not extensively studied in standard MIC testing protocols.[5]
Q4: What is the "inoculum effect" and how does it relate to spiramycin MIC testing?
The inoculum effect is the observation that the MIC of an antibiotic increases with a higher initial bacterial inoculum size.[6] This phenomenon has been reported for spiramycin, where a significant increase in MIC values was observed with a higher density of bacteria. This underscores the critical importance of preparing a standardized and consistent inoculum for every experiment to ensure reproducible results.
Data Presentation
Table 1: Quality Control Ranges for Spiramycin
| Quality Control Strain | Method | Antimicrobial Agent | Concentration | Acceptable Range (µg/mL or mm) | Source |
| Staphylococcus aureus ATCC® 29213™ | Broth Microdilution MIC | Spiramycin | N/A | Not available in CLSI M100 or EUCAST documents | N/A |
| Escherichia coli ATCC® 25922™ | Broth Microdilution MIC | Spiramycin | N/A | Not available in CLSI M100 or EUCAST documents | N/A |
| Staphylococcus aureus subsp. aureus ATCC® 25923™ | Disk Diffusion | Spiramycin | 100 µg | 22-29 mm | Product Information |
Note: The provided disk diffusion range is for a different S. aureus strain than the one typically used for broth microdilution QC and should be used with caution as an indirect indicator of performance.
Experimental Protocols
Broth Microdilution MIC Assay for Spiramycin (Based on CLSI Guidelines)
This protocol outlines the steps for performing a broth microdilution MIC assay for spiramycin, adapted from CLSI M07 guidelines.
-
Preparation of Spiramycin Stock Solution: a. Weigh a precise amount of spiramycin powder. b. Dissolve in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). c. Store the stock solution in single-use aliquots at -80°C, protected from light.[1]
-
Preparation of 96-Well Microtiter Plate: a. Dispense 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a sterile 96-well plate. b. Prepare an intermediate dilution of the spiramycin stock solution in CAMHB. c. Add 100 µL of this intermediate spiramycin solution to well 1. d. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10. e. Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well from 1 to 11. b. The final volume in each well will be 100 µL. c. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[1]
-
Reading and Interpreting Results: a. The MIC is the lowest concentration of spiramycin that completely inhibits visible growth of the organism. b. The sterility control (well 12) should show no growth, and the growth control (well 11) should show adequate growth.
Visualizations
Caption: Troubleshooting workflow for inconsistent spiramycin MIC results.
Caption: Standard broth microdilution MIC assay workflow.
Caption: Factors affecting spiramycin stability and leading to inconsistent MICs.
References
- 1. VET01 | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]
- 2. Antimicrobial Susceptibility Testing of Bacteria of Veterinary Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standard Norge | standard.no. CLSI VET01 [online.standard.no]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. 737. Spiramycin (WHO Food Additives Series 29) [inchem.org]
Rovamycin (Spiramycin) Stability: Technical Support Center
Here is a technical support center guide for addressing Rovamycin (Spiramycin) degradation in aqueous solutions.
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and protocols for working with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound, also known as Spiramycin (B21755) (SPM), is a macrolide antibiotic.[1] Like many complex organic molecules, it is susceptible to chemical degradation in aqueous environments, which can lead to a loss of potency and the formation of unknown impurities.[2] Understanding its stability is critical for ensuring the accuracy and reproducibility of experiments and for developing stable pharmaceutical formulations.
Q2: What is the optimal pH range for maintaining this compound stability in an aqueous solution?
Experimental data shows that this compound is most stable in a pH range of 4.0 to 10.0.[3][4] Significant degradation occurs in strongly acidic (pH < 4.0) or strongly alkaline (pH > 10.0) conditions.[3][4] The degradation is particularly severe at pH levels below 2.8 and above 12.8.[3][4]
Q3: How does temperature affect the stability and solubility of this compound?
The dissolution of this compound in water is an exothermic process, which means its solubility decreases as the temperature rises.[3][4] Conversely, the rate of chemical degradation increases with higher temperatures.[5] For long-term storage of aqueous stock solutions, freezing at -70°C is recommended, as storage at -10°C has been found to be unsuitable for some other antibiotics, potentially due to intermittent freeze-thaw cycles.[6]
Q4: Which solvents should be used for preparing this compound stock solutions?
While aqueous buffers in the stable pH range are suitable for immediate use, preparing stock solutions in aprotic solvents like acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO) is recommended if the solution will not be used instantly.[7] Studies have shown that protic solvents, including water, methanol, and ethanol, can react with the formyl group of the spiramycin molecule, forming an H2O-bound adduct over time.[7] In one study, over 90% of spiramycin was converted to this H2O-bound form after 96 hours in an aqueous sample.[7]
Q5: How should I store my this compound aqueous solutions?
For short-term storage (a few hours), solutions should be kept refrigerated (2-8°C) and protected from light. For long-term storage, it is advisable to store aliquots of the solution at -70°C to maintain stability.[6] Always use a buffer within the optimal pH range (4.0 - 10.0).[3][4]
Troubleshooting Guide
Q1: I'm observing a rapid loss of this compound potency in my experiment. What are the likely causes?
A rapid loss of potency is typically linked to degradation. Check the following factors:
-
pH of the Solution: Verify that the pH of your aqueous medium is within the stable range of 4.0 to 10.0.[3][4] Buffering the solution is highly recommended.
-
Temperature: Are the solutions being exposed to high temperatures? Degradation accelerates at elevated temperatures.[5]
-
Solvent Choice: If you are using a stock solution that was stored for some time, was it prepared in an aprotic solvent? this compound in purely aqueous solutions can convert to a less active H2O-bound form over time.[7]
-
Light Exposure: Protect solutions from direct light, as photodegradation can occur.[8]
Q2: My LC-MS analysis shows a peak at a different mass-to-charge ratio (m/z) than expected for this compound. What could this be?
If you are working with aqueous solutions, you may be observing the H2O-bound form of spiramycin.[7] When analyzing spiramycin from aqueous samples via LC-MS, it is crucial to monitor for both the parent molecule (e.g., 843.6 m/z) and its water-adduct form (e.g., 861.5 m/z) for accurate quantification.[7]
Q3: How can I proactively assess the stability of this compound under my specific experimental conditions?
Conducting a forced degradation study is the most effective way to understand how your specific conditions (e.g., formulation, pH, temperature) affect this compound.[9] These studies intentionally stress the molecule to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[10][11]
Data Presentation: this compound Stability Profile
Table 1: Effect of pH on this compound Stability in Aqueous Solutions
| pH Range | Stability Assessment | Recommendation |
| < 2.8 | Very Unstable / Rapid Degradation[3][4] | Avoid |
| 2.8 - 4.0 | Unstable / Serious Degradation[3][4] | Avoid for prolonged periods |
| 4.0 - 10.0 | Stable Range [3][4] | Optimal for experiments |
| 10.0 - 12.8 | Unstable / Serious Degradation[3][4] | Avoid for prolonged periods |
| > 12.8 | Very Unstable / Rapid Degradation[3][4] | Avoid |
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Duration | Temperature | Recommended Solvent/Buffer | Protection |
| Immediate Use (< 24h) | 2-8°C (Refrigerated) | Buffered aqueous solution (pH 4-10) | Protect from light |
| Short-term (1-7 days) | -20°C | Aprotic solvent (DMSO, Acetonitrile) | Protect from light |
| Long-term (> 7 days) | -70°C[6] | Aprotic solvent (DMSO, Acetonitrile) | Protect from light |
Visual Guides and Workflows
Caption: Troubleshooting workflow for this compound degradation.
Caption: Experimental workflow for a forced degradation study.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions, as recommended by regulatory guidelines.[9]
1. Objective: To identify potential degradation products and pathways for this compound in a specific formulation or solution.
2. Materials:
-
This compound (Spiramycin) active pharmaceutical ingredient (API)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water (e.g., Milli-Q)
-
Buffer solutions (e.g., phosphate (B84403) buffer, pH 7)
-
Calibrated pH meter, water bath, photostability chamber
3. Procedure:
-
Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or water).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a set period (e.g., 2, 4, 8 hours).
-
Base Hydrolysis: Mix an aliquot with 0.1 M NaOH. Keep at room temperature or slightly elevated temperature for a set period.
-
Oxidative Degradation: Mix an aliquot with 3% H₂O₂. Keep at room temperature and protected from light for a set period.
-
Thermal Degradation: Heat an aliquot of the solution (in a neutral pH buffer) in a water bath at a high temperature (e.g., 80°C).
-
Photodegradation: Expose an aliquot to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.
-
Sampling and Quenching: At specified time points, withdraw a sample from each stress condition. Immediately quench the reaction (e.g., by neutralizing the pH for acid/base samples or diluting with mobile phase).
-
Analysis: Analyze all samples using a suitable stability-indicating method, such as the HPLC-UV method described below.
Protocol 2: Stability-Indicating HPLC-UV Method
1. Objective: To develop an HPLC method that can separate and quantify the intact this compound from all its potential degradation products generated during a forced degradation study.[11][12]
2. Instrumentation and Conditions (Example):
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted). The exact ratio must be optimized to achieve separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., 232 nm).
-
Injection Volume: 10-20 µL.
3. Method Validation:
-
Specificity: Analyze samples from the forced degradation study. The method is specific if the this compound peak is well-resolved from all degradation product peaks and any excipients. Peak purity analysis using a DAD is essential.
-
Linearity: Analyze a series of this compound standards at different concentrations to establish a linear relationship between concentration and peak area.
-
Accuracy & Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method by analyzing known concentrations of this compound.
-
Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature) to ensure the method remains reliable.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. [Study on the degradation kinetics of spiramycin in acid and alkaline solutions]. | Semantic Scholar [semanticscholar.org]
- 4. [Study on the degradation kinetics of spiramycin in acid and alkaline solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biomedres.us [biomedres.us]
- 10. Forced degradation studies of rapamycin: identification of autoxidation products. | Semantic Scholar [semanticscholar.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Development of a stability-indicating assay method by HPLC-DAD and MS characterization of forced degradation products of ravuconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Rovamycin for Anti-Toxoplasma Activity In Vitro
Welcome to the technical support center for researchers utilizing Rovamycin (Spiramycin) in in vitro studies against Toxoplasma gondii. This resource provides essential information, troubleshooting guidance, and detailed protocols to help you optimize your experiments for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in an in vitro anti-Toxoplasma assay?
A1: Based on published data, a broad concentration range should be initially screened to determine the optimal inhibitory concentration for your specific experimental conditions. A starting range of 1 µg/mL to 500 µg/mL is advisable to capture the full dose-response curve.
Q2: What is the known IC50 of this compound against Toxoplasma gondii?
A2: The reported 50% inhibitory concentration (IC50) for spiramycin (B21755) can vary depending on the experimental setup, including the host cell line, parasite strain, and assay method. Reported values include 20.16 µg/mL and 246 µM[1][2]. It is crucial to determine the IC50 empirically within your own laboratory setting.
Q3: What is the primary mechanism of action of this compound against Toxoplasma gondii?
A3: The primary mechanism is believed to be the inhibition of protein synthesis. This compound, a macrolide antibiotic, likely binds to the 50S subunit of the parasite's ribosome, thereby disrupting peptide chain elongation[2][3][4].
Q4: Is this compound cytotoxic to host cells?
A4: this compound generally exhibits low cytotoxicity to mammalian host cells at concentrations effective against Toxoplasma gondii. However, it is essential to perform a cytotoxicity assay on the specific host cell line you are using to determine the 50% cytotoxic concentration (CC50) and ensure that the observed anti-Toxoplasma activity is not due to host cell death.
Q5: How long should the in vitro treatment with this compound be?
A5: A common treatment duration for in vitro anti-Toxoplasma assays is 72 hours to allow for multiple rounds of parasite replication and to observe a significant inhibitory effect.
Data Presentation: In Vitro Activity of Macrolides Against Toxoplasma gondii
The following table summarizes the reported 50% inhibitory concentrations (IC50) of this compound (Spiramycin) and other macrolide antibiotics against Toxoplasma gondii in vitro.
| Compound | Host Cell Line | Toxoplasma gondii Strain | IC50 | Reference |
| Spiramycin (this compound) | Murine Peritoneal Macrophages | RH | 246 µM | [1] |
| Spiramycin (this compound) | BT (Bovine Turbinate) Cells | RH | 20.16 µg/mL | [2] |
| Roxithromycin | Murine Peritoneal Macrophages | RH | 54 µM | [1] |
| Azithromycin (B1666446) | Murine Peritoneal Macrophages | RH | 140 µM | [1] |
| Azithromycin | BT (Bovine Turbinate) Cells | RH | 8.61 µg/mL | [2] |
| Erythromycin | BT (Bovine Turbinate) Cells | RH | 14.38 µg/mL | [2] |
Experimental Protocols
Determination of this compound IC50 against Toxoplasma gondii
This protocol outlines a standard method for determining the 50% inhibitory concentration (IC50) of this compound against the tachyzoite stage of Toxoplasma gondii.
Materials:
-
Host cells (e.g., human foreskin fibroblasts (HFF), Vero cells)
-
Toxoplasma gondii tachyzoites (e.g., RH strain)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
This compound (Spiramycin) stock solution
-
96-well microplates
-
Assay for parasite viability (e.g., β-galactosidase assay for engineered parasites, quantitative PCR, or microscopy-based counting)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed Host Cells: Seed host cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Prepare Drug Dilutions: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is 1 µg/mL to 500 µg/mL. Include a drug-free control.
-
Infect Cells: After 24 hours, infect the host cell monolayer with freshly harvested Toxoplasma gondii tachyzoites at a multiplicity of infection (MOI) of 1.
-
Add this compound: Immediately after infection, remove the inoculum and add the different concentrations of this compound to the respective wells.
-
Incubate: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Assess Parasite Viability: After the incubation period, quantify the parasite growth using a suitable assay.
-
Calculate IC50: Plot the parasite viability against the this compound concentration and determine the IC50 value using a non-linear regression analysis.
Host Cell Cytotoxicity Assay (CC50 Determination)
This protocol determines the concentration of this compound that is toxic to the host cells.
Materials:
-
Host cells
-
Complete cell culture medium
-
This compound stock solution
-
96-well microplates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed Host Cells: Seed host cells into a 96-well plate at the same density used for the IC50 assay.
-
Add this compound: After 24 hours, add the same serial dilutions of this compound used in the IC50 experiment to the wells.
-
Incubate: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Assess Cell Viability: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal.
-
Calculate CC50: Plot the host cell viability against the this compound concentration and determine the CC50 value.
Mandatory Visualizations
Caption: Workflow for determining the IC50 of this compound against T. gondii.
Caption: this compound's proposed inhibition of T. gondii protein synthesis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Uneven parasite distribution- Pipetting errors | - Ensure a single-cell suspension before seeding.- Mix parasite suspension thoroughly before infection.- Use calibrated pipettes and consistent technique. |
| No dose-dependent inhibition observed | - this compound concentration range is too low or too high.- Inactive this compound stock.- Assay is not sensitive enough. | - Widen the concentration range in a pilot experiment.- Prepare a fresh stock solution of this compound.- Validate the assay with a known inhibitor (e.g., pyrimethamine). |
| High background in the assay | - Contamination of cell cultures.- Reagent issues. | - Regularly test cultures for mycoplasma.- Use fresh reagents and sterile technique. |
| Significant host cell death in control wells | - Overgrowth of host cells leading to detachment.- Parasite-induced lysis is too high. | - Optimize initial cell seeding density.- Reduce the multiplicity of infection (MOI). |
| Calculated IC50 is significantly different from published values | - Different host cell line or parasite strain used.- Variations in experimental conditions (e.g., incubation time, medium). | - This is expected. Report your findings with detailed methodology for reproducibility. |
References
- 1. In vitro effects of four macrolides (roxithromycin, spiramycin, azithromycin [CP-62,993], and A-56268) on Toxoplasma gondii. [sonar.ch]
- 2. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spiramycin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Technical Support Center: Overcoming Limitations of Rovamycin in Animal Models of Infection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Rovamycin (Spiramycin) in animal models of infection.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of this compound?
A1: this compound is a macrolide antibiotic that primarily functions by inhibiting protein synthesis in susceptible microorganisms.[1] It binds to the 50S subunit of the bacterial ribosome, which interferes with the translocation step of protein elongation, ultimately halting bacterial growth.[1] While its primary action is bacteriostatic, it can exhibit bactericidal activity at higher concentrations or against highly susceptible strains.
Q2: I'm observing modest in-vitro activity but reports suggest good in-vivo efficacy. Why is there a discrepancy?
A2: This phenomenon is often referred to as the "spiramycin paradox".[2] this compound has been shown to be effective in various clinical and experimental infections despite its moderate in-vitro activity.[2] This is largely attributed to its ability to achieve high intracellular and tissue concentrations, which can be ten times greater than serum concentrations.[2] Furthermore, its clearance from these sites is slow, leading to sustained therapeutic levels.[2]
Q3: What are the common limitations of using this compound in animal models?
A3: Researchers may encounter several limitations, including:
-
Poor and Variable Bioavailability: Oral bioavailability can be low and is significantly affected by the presence of food in the gastrointestinal tract.
-
Limited Efficacy as a Monotherapy: Against certain pathogens or in chronic stages of infection, this compound alone may not be sufficient to clear the infection.[3][4]
-
Potential for Adverse Effects: Common side effects include gastrointestinal upset (diarrhea, vomiting), and less commonly, hepatotoxicity and nephrotoxicity.[1] Local irritation at the injection site can also occur.[1]
Q4: How can the bioavailability of this compound be improved in animal studies?
A4: Novel drug delivery systems are a primary strategy for enhancing bioavailability. Nanoformulations, such as nanoemulsions and nanoparticles (e.g., chitosan (B1678972) or maltodextrin-based), have been shown to improve the therapeutic efficacy of this compound, likely through increased solubility and absorption.[5][6][7][8][9]
Q5: What are the benefits of using this compound in combination with other therapeutic agents?
A5: Combination therapy can lead to synergistic effects, resulting in enhanced efficacy. For instance, combining this compound with agents like metronidazole, aminoguanidine (B1677879), or curcumin (B1669340) has been shown to significantly reduce parasitic load and improve pathological outcomes in models of toxoplasmosis compared to monotherapy.[10][11]
Troubleshooting Guides
Issue 1: High Variability or Poor Efficacy in Experimental Results
-
Possible Cause 1: Inconsistent Drug Administration and Bioavailability.
-
Troubleshooting Protocol:
-
Standardize Administration: For oral gavage, ensure consistent timing with respect to feeding schedules, as food can impact absorption.
-
Optimize Formulation: If using a standard suspension, ensure it is homogenous before each administration. Consider micronizing the this compound powder to improve dissolution.
-
Consider Advanced Formulations: If variability persists, transitioning to a nanoemulsion or nanoparticle formulation can significantly improve bioavailability and provide more consistent results.[6][7][8]
-
-
-
Possible Cause 2: Insufficient Monotherapy Efficacy.
-
Troubleshooting Protocol:
-
Review Literature for Combination Therapies: For the specific pathogen and infection model, investigate established synergistic combinations. For example, in chronic toxoplasmosis models, combining this compound with other anti-parasitic or anti-inflammatory agents has proven effective.[10][11]
-
Dose-Response Study: Conduct a dose-escalation study to determine the optimal therapeutic dose of this compound in your specific animal model, as efficacy can be dose-dependent.[4]
-
-
Issue 2: Adverse Effects Observed in Animal Models
-
Possible Cause 1: Gastrointestinal Upset (Diarrhea, Weight Loss).
-
Troubleshooting Protocol:
-
Monitor Hydration and Nutrition: Provide ready access to water and palatable, easily digestible food. In severe cases of diarrhea, consider electrolyte supplementation.[1]
-
Dose Adjustment: If adverse effects are severe, consider reducing the dose or the frequency of administration.
-
Formulation pH: Ensure the pH of the this compound solution for injection is close to physiological pH to minimize local irritation that could contribute to distress.[1]
-
-
-
Possible Cause 2: Injection Site Reactions (Inflammation, Swelling).
-
Troubleshooting Protocol:
-
Refine Injection Technique: Use a new, sterile needle of an appropriate gauge for each animal. Administer the injection slowly and rotate injection sites for subsequent doses.[1]
-
Optimize Vehicle: Use a sterile, non-irritating vehicle for drug administration.
-
-
Data Presentation
Table 1: Comparison of this compound Formulations in a Murine Model of Chronic Toxoplasmosis
| Treatment Group | Mean Brain Cyst Count | Cyst Reduction Rate (%) | Reference |
| Infected Control | 257 | N/A | [8] |
| This compound (Oral) | 75 | 70.8% | [8] |
| This compound-loaded Maltodextrin (B1146171) NP (Oral) | 29 | 88.7% | [8] |
| This compound-loaded Maltodextrin NP (Nasal) | 89 | 65.4% | [8] |
Table 2: Efficacy of this compound Combination Therapy in a Murine Model of Acute Toxoplasmosis
| Treatment Group | Mean Trophozoite Count (per mL of peritoneal fluid) | Statistical Significance vs. Control | Reference |
| Infected Control | >10^7 | N/A | [12] |
| This compound (200 mg/kg/day) | 1.5 x 10^6 | p < 0.05 | [12] |
| Beta-glucan (B1580549) (3 mg/day) | 2.1 x 10^6 | p < 0.05 | [12] |
| This compound + Beta-glucan | 0.8 x 10^6 | p < 0.05 | [12] |
Table 3: Pharmacokinetic Parameters of this compound in Different Animal Models (Standard Formulation)
| Animal Model | Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Oral Bioavailability (%) | Reference |
| Chickens | Oral | 17 | 4.78 | 2 | 77.18% | [13] |
| Pigs | Oral (fasted) | 55 | 5.2 | 2 | 60% | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion
This protocol is adapted from studies demonstrating improved efficacy of this compound in a nanoemulsion formulation.[5][6][14]
Materials:
-
This compound (Spiramycin) powder
-
Soybean oil (oily phase)
-
Dimethyl sulfoxide (B87167) (DMSO) (co-solvent)
-
Polysorbate 80 (Tween 80) (surfactant)
-
Polysorbate 85 (Tween 85) (surfactant)
-
Ethanol (co-surfactant)
-
Distilled water
Procedure (Spontaneous Emulsification):
-
Prepare the Oily Phase:
-
Dissolve 1% (w/w) of this compound powder in a mixture of 5% soybean oil, 5% DMSO, 24% Polysorbate 80, and 14% Polysorbate 85.
-
Stir the mixture gently until the this compound is completely dissolved.
-
-
Prepare the Aqueous Phase:
-
Create a mixture of 41% distilled water and 10% ethanol.
-
-
Form the Nanoemulsion:
-
Slowly add the oily phase to the aqueous phase while stirring continuously at room temperature.
-
Continue stirring until a clear and transparent nanoemulsion is formed.
-
-
Characterization (Optional but Recommended):
-
Measure the particle size and zeta potential using dynamic light scattering (DLS). Expected particle size is around 10-12 nm.[5]
-
Assess the morphology using transmission electron microscopy (TEM).
-
Protocol 2: Administration of this compound Formulations in a Murine Model of Toxoplasmosis
This protocol is a general guideline based on various studies.[6][7]
Animal Model:
-
BALB/c mice are commonly used.
Infection:
-
For acute toxoplasmosis, intraperitoneal injection of Toxoplasma gondii tachyzoites (e.g., RH strain) is common.
-
For chronic toxoplasmosis, oral inoculation with tissue cysts (e.g., ME49 strain) is often used.
Treatment Regimens:
-
Standard this compound Suspension (S-Spi):
-
Prepare a suspension of this compound in a suitable vehicle (e.g., distilled water, PBS).
-
Administer orally via gavage at a typical dose of 50-100 mg/kg/day.
-
-
This compound Nanoemulsion (NE-Spi):
-
Prepare the nanoemulsion as described in Protocol 1.
-
Administer orally via gavage at a dose of 50 mg/kg/day.[6]
-
-
Combination Therapy (e.g., this compound and Curcumin Nanoemulsion):
-
Prepare a co-delivery nanoemulsion containing both this compound (e.g., 50 mg/kg/day) and Curcumin (e.g., 25 mg/kg/day).[6]
-
Administer orally via gavage.
-
Efficacy Assessment:
-
Acute Infection: Monitor survival time and determine the parasite load in peritoneal fluid.[6]
-
Chronic Infection: At a predetermined time point post-infection (e.g., 30 days), euthanize the animals and quantify the number and size of parasite cysts in the brain.[6]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. The spiramycin paradox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effectiveness of spiramycin in murine models of acute and chronic toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanoemulsion of Spiramycin against Tachyzoites of Toxoplasma gondii, RH Strain: Preparation, Toxicology, and Efficacy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-delivery of spiramycin and curcumin nanoemulsions for treating acute (RH strain) and chronic (Tehran strain) toxoplasmosis in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of spiramycin-loaded chitosan nanoparticles treatment on acute and chronic toxoplasmosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spiramycin-loaded maltodextrin nanoparticles as a promising treatment of toxoplasmosis on murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential of nanoemulsion of spiramycin in alleviating histological and embryonic changes in Swiss albino mice infected with congenital toxoplasmosis | Journal of Applied and Natural Science [journals.ansfoundation.org]
- 10. Effect of spiramycin versus aminoguanidine and their combined use in experimental toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of mono and combined nitrofurantoin therapy for toxoplasmosis in vivo using murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Investigation of combined effectiveness of spiramycin and beta-glucan in mice models of acute toxoplasmosis and determination of IL-10, IL-12 and TNF-α levels] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
How to prevent spiramycin precipitation in cell culture media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the precipitation of spiramycin (B21755) in your cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is spiramycin and what are its key properties relevant to cell culture?
Spiramycin is a macrolide antibiotic used to treat various infections.[1] For cell culture applications, it's important to understand its physicochemical properties. Spiramycin is sparingly soluble in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[2] Its stability is pH-dependent; it is most stable in a pH range of 4.0 to 10.0.[3] Degradation can occur in more acidic or alkaline conditions.
Q2: Why is my spiramycin precipitating in the cell culture medium?
Spiramycin precipitation in cell culture media can be attributed to several factors:
-
Low Aqueous Solubility: Spiramycin has limited solubility in water-based solutions like cell culture media.[2][4]
-
Improper Dissolution: If not dissolved properly in an appropriate solvent before being added to the medium, it can precipitate.
-
High Concentration: Exceeding the solubility limit of spiramycin in the final culture medium will lead to precipitation.
-
pH of the Medium: While most cell culture media operate within a pH range where spiramycin is stable (typically 7.2-7.4), deviations from this can affect its solubility and stability.
-
Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and other components. Spiramycin may interact with some of these, particularly divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), which are known to affect the solubility and activity of some antibiotics.[5]
-
Temperature: Temperature shifts, such as repeated freeze-thaw cycles of stock solutions, can cause precipitation.[6]
Q3: What is the recommended solvent for preparing a spiramycin stock solution?
For cell culture applications, it is recommended to first dissolve spiramycin in a sterile organic solvent such as DMSO or ethanol to create a concentrated stock solution.[2] This stock solution can then be further diluted to the final working concentration in the cell culture medium.
Q4: What is a safe working concentration of spiramycin for my cells?
The optimal working concentration of spiramycin will depend on the cell type and the experimental goals. It is crucial to perform a dose-response experiment to determine the highest concentration that does not cause cytotoxicity while still being effective. One study showed that for NIH/3T3 fibroblast cells, spiramycin was non-toxic at concentrations up to 100 µM for 48 hours, but cell viability decreased at 50 and 100 µM after 72 hours.[7]
Troubleshooting Guide
This guide provides a step-by-step approach to resolving spiramycin precipitation issues.
Issue: Precipitate observed immediately after adding spiramycin to the medium.
| Possible Cause | Solution |
| Improper initial dissolution | Ensure spiramycin is completely dissolved in a suitable organic solvent (e.g., DMSO or ethanol) before adding it to the cell culture medium. The stock solution should be clear. |
| High final concentration | The final concentration of spiramycin in the medium may be too high. Try lowering the concentration. Refer to the solubility data in Table 1. |
| Solvent shock | Adding a large volume of the organic solvent stock directly to the medium can cause localized precipitation. Add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion. The final concentration of the organic solvent should typically be kept below 0.5% (v/v) to avoid solvent toxicity to the cells. |
Issue: Precipitate forms over time in the incubator.
| Possible Cause | Solution |
| pH shift in the medium | Monitor the pH of your cell culture medium. An unstable pH can affect spiramycin's solubility. Ensure your incubator's CO₂ levels are stable and appropriate for the bicarbonate buffering system in your medium. |
| Interaction with media components | High concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) in some custom or supplemented media might contribute to precipitation. If possible, test the solubility of spiramycin in a basal medium first. |
| Temperature fluctuations | Avoid repeated freeze-thaw cycles of your spiramycin stock solution. Aliquot the stock solution into smaller, single-use volumes and store them at -20°C. |
Data Presentation
Table 1: Solubility of Spiramycin in Various Solvents
| Solvent | Solubility | Reference |
| Water | Sparingly soluble/Slightly soluble | [2] |
| Ethanol | ~25 mg/mL | [2] |
| DMSO | ~30 mg/mL | [2] |
| Dimethylformamide (DMF) | ~30 mg/mL | [2] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [2] |
Experimental Protocols
Protocol for Preparing Spiramycin Stock and Working Solutions
This protocol provides a general guideline for preparing spiramycin solutions for cell culture experiments.
Materials:
-
Spiramycin powder
-
Sterile, cell culture-grade DMSO or ethanol
-
Sterile, pre-warmed cell culture medium
-
Sterile microcentrifuge tubes or vials
-
Sterile serological pipettes and pipette tips
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 10 mg/mL):
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of spiramycin powder.
-
Add the appropriate volume of sterile DMSO or ethanol to achieve a 10 mg/mL concentration. For example, to prepare 1 mL of a 10 mg/mL stock, dissolve 10 mg of spiramycin in 1 mL of DMSO.
-
Vortex or gently swirl the tube until the spiramycin is completely dissolved. The solution should be clear.
-
-
Sterilization:
-
If the stock solution was not prepared from sterile components in a sterile environment, it should be filter-sterilized using a 0.22 µm syringe filter that is compatible with the organic solvent used.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Preparing the Working Solution:
-
Thaw a single aliquot of the spiramycin stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
To prepare the final working concentration, dilute the stock solution directly into the pre-warmed medium. For example, to make a 10 µg/mL working solution from a 10 mg/mL stock, add 1 µL of the stock solution for every 1 mL of medium (a 1:1000 dilution).
-
Add the stock solution dropwise to the medium while gently swirling to ensure immediate and thorough mixing. This helps to avoid localized high concentrations that could lead to precipitation.
-
The final concentration of the organic solvent in the medium should be kept as low as possible (ideally ≤ 0.1%) to minimize any potential effects on the cells.
-
Visualizations
Caption: Troubleshooting workflow for spiramycin precipitation.
References
- 1. Spiramycin - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. [Study on the degradation kinetics of spiramycin in acid and alkaline solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of divalent cation concentrations on the antibiotic susceptibilities of nonfermenters other than Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing Off-Target Effects of Rovamycin (Spiramycin) in Cellular Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the off-target effects of Rovamycin (Spiramycin) in cellular studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (Spiramycin)?
A1: this compound is a macrolide antibiotic. Its primary mechanism of action is the inhibition of protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, which interferes with the translocation step of protein elongation, ultimately leading to a bacteriostatic effect.[1][2][3] At high concentrations, it may exhibit bactericidal properties.[3]
Q2: I am observing unexpected effects in my eukaryotic cell line after treatment with this compound. What are the known off-target effects?
A2: While this compound is designed to target bacterial ribosomes, it can have several off-target effects in eukaryotic cells. The most well-documented off-target effects include:
-
Inhibition of Mitochondrial Protein Synthesis: Eukaryotic mitochondrial ribosomes are structurally similar to bacterial ribosomes. Consequently, this compound can inhibit protein synthesis within the mitochondria of your cells, potentially leading to mitochondrial dysfunction.
-
Cytotoxicity at High Concentrations and Long Durations: Studies have shown that this compound can reduce cell viability. For instance, in NIH/3T3 fibroblast cells, concentrations of 50 µM and 100 µM led to a significant decrease in viability after 72 hours of exposure.[4][5][6]
-
Modulation of Signaling Pathways: this compound has been observed to influence specific cellular signaling pathways. It can inhibit adipogenesis in preadipocytes and has demonstrated anti-inflammatory effects by modulating pathways such as MAPK and NF-κB.[6][7]
Q3: My cells show reduced proliferation/viability in an MTT assay, even at concentrations where I don't expect toxicity. What could be the issue?
A3: This could be due to the inhibition of mitochondrial protein synthesis. The MTT assay relies on the activity of mitochondrial reductases to convert MTT into formazan (B1609692). If this compound is impairing mitochondrial function by inhibiting protein synthesis, it will lead to a decrease in the MTT signal, which can be misinterpreted as direct cytotoxicity. It is advisable to use a secondary, independent viability assay that does not rely on mitochondrial activity, such as a trypan blue exclusion assay or a lactate (B86563) dehydrogenase (LDH) release assay, to confirm cytotoxicity.
Q4: I am observing changes in the expression of genes related to metabolism and inflammation. Is this a known effect of this compound?
A4: Yes, this is a plausible off-target effect. This compound has been shown to inhibit adipogenesis by downregulating the expression of key adipogenic transcription factors like PPARγ, C/EBPα, and SREBP1c.[7] Additionally, it has been reported to exert anti-inflammatory effects by reducing the production of inflammatory mediators like nitric oxide (NO), IL-1β, and IL-6 through the inhibition of the MAPK and NF-κB signaling pathways.[6]
Q5: How can I be sure that the effects I'm seeing are due to this compound and not a contaminant or solvent effect?
A5: It is crucial to include proper controls in your experiments. Always include a vehicle control (the solvent used to dissolve the this compound, e.g., DMSO, at the same final concentration used in your highest this compound treatment). Additionally, if possible, using a structurally related but inactive compound can help to rule out non-specific effects. Ensuring the purity of your this compound stock is also essential.
Data on Off-Target Effects of this compound (Spiramycin)
The following tables summarize quantitative data on the off-target effects of this compound from cellular studies.
Table 1: Cytotoxicity of this compound in NIH/3T3 Fibroblast Cells
| Concentration | 24 hours | 48 hours | 72 hours |
| 3.13 µM | No significant effect | No significant effect | No significant effect |
| 6.25 µM | No significant effect | No significant effect | No significant effect |
| 12.5 µM | No significant effect | No significant effect | No significant effect |
| 25 µM | No significant effect | No significant effect | No significant effect |
| 50 µM | No significant effect | No significant effect | Significant reduction in cell viability |
| 100 µM | No significant effect | No significant effect | Significant reduction in cell viability |
| Data extracted from a study using an MTT assay.[4][5][6] |
Table 2: Effects of this compound on Adipogenesis and Inflammation
| Cell Line | Concentration Range | Duration | Observed Effect |
| 3T3-L1 preadipocytes | 2.5 - 20 µM | 6 days | Inhibition of lipid accumulation and downregulation of adipogenic transcription factors (PPARγ, C/EBPα, SREBP1c).[7] |
| RAW 264.7 macrophages | 50 - 300 µM | Not specified | Decreased production of NO, IL-1β, and IL-6; inhibition of iNOS expression and phosphorylation of ERK and JNK.[6] |
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol is adapted for assessing the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
This compound (Spiramycin) stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells treated with vehicle control (e.g., DMSO concentration equivalent to the highest this compound dose).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol can be used to differentiate between viable, apoptotic, and necrotic cells following this compound treatment.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound and a vehicle control for the chosen duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's primary mechanism of action in bacteria.
Caption: Off-target effect of this compound on mitochondrial protein synthesis.
Caption: this compound's inhibition of inflammatory signaling pathways.
Caption: Troubleshooting workflow for unexpected cellular effects.
References
- 1. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Obesity Effects of Spiramycin In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction between the antibiotic spiramycin and a ribosomal complex active in peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effects of Spiramycin in LPS-Activated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Obesity Effects of Spiramycin In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Rovamycin stock solutions
This guide provides best practices for the long-term storage of Rovamycin (Spiramycin) stock solutions and offers troubleshooting for common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in most organic solvents but only slightly soluble in water.[1][2] For creating concentrated stock solutions for research purposes, Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used.[3][4][5] The solubility in DMSO is reported to be ≥ 100 mg/mL, and in ethanol, it is approximately 25-93 mg/mL.[3][4][5] When preparing solutions for aqueous applications, it is recommended to first dissolve this compound in a solvent like DMSO and then dilute it with the aqueous buffer.[5]
Q2: How should I store my this compound stock solution for long-term stability?
A2: For long-term storage, this compound stock solutions should be kept at low temperatures. In solvent, solutions can be stored at -80°C for up to 6 months to 1 year, or at -20°C for up to 1 month.[3][6] this compound as a powder is stable for at least 3 years when stored at -20°C.[3][5] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[7][8]
Q3: My this compound precipitated after I diluted my DMSO stock into an aqueous cell culture medium. What went wrong?
A3: This is a common issue known as precipitation upon dilution, which occurs because this compound is lipophilic and poorly soluble in water.[5][8] When a concentrated stock in an organic solvent like DMSO is rapidly diluted into an aqueous medium, the abrupt change in solvent polarity causes the compound to "crash out" of the solution, forming a precipitate.[8][9]
Q4: How can I prevent my this compound from precipitating when preparing my final working solution in an aqueous buffer?
A4: To avoid precipitation, a slow and gradual dilution process is recommended. Instead of adding the concentrated stock directly to the full volume of aqueous buffer, try adding the buffer to the stock solution slowly while vortexing or mixing.[9] Another effective method is serial dilution, where you perform a series of intermediate dilutions in your final buffer or medium to gradually decrease the solvent concentration.[8] For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use.[3][7]
Q5: I'm observing inconsistent or no effect in my experiments. Could this compound degradation be the cause?
A5: Yes, inconsistent results can be a sign of compound instability. This compound, like many antibiotics, can degrade if not stored properly.[10] Factors such as repeated freeze-thaw cycles, exposure to light, and improper storage temperatures can lead to a lower effective concentration of the active compound, resulting in variable experimental outcomes.[7][8] Always use freshly thawed aliquots and prepare aqueous working solutions immediately before use.[3][5]
Data Presentation
Table 1: Solubility of this compound (Spiramycin)
| Solvent | Concentration | Notes |
| DMSO | ≥ 100 mg/mL[3] | Saturation unknown. |
| DMSO | 252.5 mg/mL (299.5 mM)[4] | Sonication is recommended. |
| Ethanol | 93 mg/mL (110.31 mM)[4] | Sonication is recommended. |
| Ethanol | ~25 mg/ml[5] | - |
| Dimethyl formamide (B127407) (DMF) | ~30 mg/ml[5] | - |
| Water | Slightly soluble[1][2] | - |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/ml[5] | Requires initial dissolution in DMSO. |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Form | Solvent | Temperature | Duration | Recommendations |
| Powder | - | -20°C | ≥ 3 years[3][5] | Store in a dry, tightly closed container.[1] |
| In Solution | DMSO / Ethanol | -80°C | 6 months - 1 year[3][4] | Aliquot to avoid freeze-thaw cycles.[7] |
| In Solution | DMSO / Ethanol | -20°C | 1 month[3][6] | Use for shorter-term storage. |
| Aqueous Solution | Buffer / Medium | - | Not Recommended | Prepare fresh for each use; do not store for more than one day.[5] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution (e.g., 100 mg/mL in DMSO)
-
Preparation: Under sterile conditions (e.g., in a biological safety cabinet), accurately weigh the desired amount of solid this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve the target concentration of 100 mg/mL.
-
Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[3][4]
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected microcentrifuge tubes. Store the aliquots at -80°C for long-term stability.[3][7]
Protocol 2: Preparation of a Final Working Solution (Serial Dilution Method)
-
Thawing: Thaw a single aliquot of the concentrated this compound stock solution at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution by adding a small volume of the stock solution to your pre-warmed (37°C) aqueous buffer or cell culture medium. For example, add 10 µL of a 100 mg/mL stock to 990 µL of medium to create a 1 mg/mL intermediate solution. Vortex gently while adding the stock.
-
Final Dilution: Prepare the final working solution by diluting the intermediate solution into the pre-warmed medium. For example, add 10 µL of the 1 mg/mL intermediate solution to 990 µL of medium to achieve a final concentration of 10 µg/mL.
-
Verification and Use: Visually inspect the final solution for any signs of precipitation before adding it to your experiment. Use the working solution immediately after preparation.[5]
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solution issues.
References
- 1. This compound | C43H74N2O14 | CID 137704528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Spiramycin | Antibiotic | Antibacterial | Parasite | TargetMol [targetmol.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. goldbio.com [goldbio.com]
Technical Support Center: Interpreting Unexpected Phenotypes in Spiramycin-Treated Bacteria
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected phenotypes observed in bacteria treated with spiramycin (B21755).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of spiramycin?
A1: Spiramycin is a macrolide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which interferes with the translocation step of peptide chain elongation, ultimately leading to a bacteriostatic effect.[1] In some highly sensitive strains and at high concentrations, it can be bactericidal.[1]
Q2: We observe minimal to no inhibition of growth in our in vitro susceptibility tests with spiramycin, yet it's reported to be effective in vivo. Why is there a discrepancy?
A2: This phenomenon is known as the "spiramycin paradox".[2][3] It is attributed to several factors:
-
High Tissue and Intracellular Concentrations: Spiramycin achieves significantly higher concentrations in tissues and within cells compared to serum levels.[2]
-
Sustained Concentrations: The clearance of spiramycin from tissues is much slower than from serum, resulting in prolonged exposure of the bacteria to the antibiotic.[2]
-
Post-Antibiotic Effect (PAE): Spiramycin has a substantial post-antibiotic effect, meaning it continues to suppress bacterial growth even after the antibiotic has been removed.[2][4]
-
Sub-inhibitory Effects: At concentrations below the minimum inhibitory concentration (MIC), spiramycin can still exert anti-virulence effects.[2]
Q3: Our spiramycin-treated bacteria, which are resistant in terms of growth, are showing a loss of virulence-associated phenotypes like pigment production and biofilm formation. What is the explanation for this?
A3: This is a key unexpected phenotype observed with spiramycin, particularly in intrinsically resistant bacteria like Pseudomonas aeruginosa. Spiramycin, even at sub-inhibitory concentrations, can act as an anti-virulence agent by interfering with bacterial cell-to-cell communication, specifically quorum sensing (QS).[5][6][7] By disrupting QS signaling, spiramycin can downregulate the expression of various virulence factors, including:
-
Pigment Production: Inhibition of pyocyanin (B1662382) and pyoverdine.[5][7]
-
Biofilm Formation: Reduction in the ability of bacteria to form biofilms on surfaces.[5][6]
-
Motility: Decreased swarming and swimming motility.[5]
-
Enzyme Production: Reduced production of virulence factors like elastase and rhamnolipids.[7]
This anti-virulence effect occurs without inhibiting bacterial growth, suggesting a mechanism separate from its classical protein synthesis inhibition.[6][7]
Q4: We are seeing paradoxical high-level spiramycin resistance in a clinical isolate that remains susceptible to other macrolides like erythromycin (B1671065). What could be the genetic basis for this?
A4: This unusual resistance pattern can be caused by specific mutations in the 23S rRNA gene. For example, an A2062C mutation in the domain V of the 23S rRNA has been identified in Streptococcus constellatus, conferring high-level resistance to spiramycin while maintaining susceptibility to other macrolides. This type of resistance is uncommon because it may require mutations in multiple copies of the 23S rRNA operon to manifest phenotypically.
Troubleshooting Guides
Problem 1: Inconsistent or No Zones of Inhibition in Disk Diffusion Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Intrinsic Resistance | The bacterial species being tested (e.g., Pseudomonas aeruginosa) is known to be intrinsically resistant to spiramycin. Confirm the expected susceptibility profile of your organism. |
| Incorrect Inoculum Density | Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard. A lower density may lead to falsely large zones, while a higher density can result in smaller or no zones. |
| Improper Plate Incubation | Incubate plates at 35°C for 16-20 hours. For fastidious organisms, specific atmospheric conditions (e.g., 5% CO2) may be required.[8] |
| Deteriorated Spiramycin Disks | Store antibiotic disks according to the manufacturer's instructions, typically at -20°C or below in a desiccated environment. Ensure the disks are not expired. |
| Incorrect Agar (B569324) Depth | The depth of the Mueller-Hinton agar should be uniform at 4 mm. Plates that are too shallow will result in larger zones, and plates that are too deep will result in smaller zones.[9] |
| Quality Control Failure | Always run quality control (QC) strains with known spiramycin susceptibility in parallel. If QC results are out of the acceptable range, all results from that batch are considered invalid. |
Problem 2: Difficulty in Quantifying a Reduction in Biofilm Formation
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High Background Staining in Crystal Violet Assay | Ensure thorough washing of the wells to remove planktonic cells and excess stain. Use a multi-channel pipette for consistent washing. Rings of crystal violet around the well are not indicative of biofilm and should be rinsed away.[10] |
| Inconsistent Biofilm Formation | Use a round-bottom 96-well plate for biofilm formation to ensure a consistent surface area for attachment.[10] Ensure a standardized inoculum and consistent incubation conditions (time, temperature, static vs. shaking). |
| Biofilm is Washed Away | Be gentle during the washing steps. Pipette wash solution against the side of the wells rather than directly onto the biofilm.[11] |
| Crystal Violet Not Fully Solubilized | Ensure the crystal violet is fully dissolved by the solubilizing agent (e.g., 30% acetic acid or ethanol) by pipetting up and down multiple times before taking the absorbance reading.[10][12] |
| Inappropriate Plate Type for Reading Absorbance | After solubilization, transfer the solution to a flat-bottom 96-well plate for accurate absorbance readings.[10] |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of spiramycin on bacterial phenotypes.
Table 1: Minimum Inhibitory Concentrations (MICs) of Spiramycin against Various Bacteria
| Bacterial Species | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus (erythromycin-sensitive) | 0.031 - 0.063 | [13] |
| Pseudomonas aeruginosa | >500 (Resistant) | [5] |
| Streptococcus constellatus (with A2062C mutation) | >256 | |
| Mycoplasma synoviae | 0.0625 |
Table 2: Anti-Virulence Effects of Spiramycin on Pseudomonas aeruginosa
| Virulence Factor | Spiramycin Concentration | Observed Effect | Reference |
| Pyocyanin Production | 30 - 180 µg/mL | Marked reduction | [5] |
| Pyoverdine Production | 30 - 180 µg/mL | Marked reduction | [5] |
| Biofilm Formation | 30 µg/mL | Inhibition | [5] |
| Swarming Motility | 60 µg/mL | Considerable reduction | |
| Rhamnolipid Production | Not specified | Inhibition | [5] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This protocol is based on CLSI guidelines.[14][15]
-
Prepare Spiramycin Stock Solution: Prepare a stock solution of spiramycin in a suitable solvent (e.g., ethanol (B145695) or DMSO) at a concentration of 10 mg/mL.
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of spiramycin in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 512 µg/mL to 0.5 µg/mL).
-
Prepare Bacterial Inoculum: From a fresh culture plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculate the Plate: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this inoculum to each well of the microtiter plate containing 50 µL of the spiramycin dilutions.
-
Controls: Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of spiramycin that completely inhibits visible bacterial growth.
Quantitative Biofilm Assay (Crystal Violet Method)
This protocol is adapted from established methods.[10][11][12][13][16]
-
Prepare Bacterial Culture: Grow an overnight culture of the test bacterium in a suitable broth medium (e.g., TSB or LB).
-
Inoculate Plate: Dilute the overnight culture 1:100 in fresh medium. Add 200 µL of the diluted culture to the wells of a 96-well flat-bottom microtiter plate. Include wells with sterile medium as a negative control.
-
Incubation: Incubate the plate at 37°C for 24-48 hours under static conditions.
-
Washing: Carefully remove the planktonic cells by gently aspirating the medium. Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS).
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
Solubilization: Add 200 µL of 33% glacial acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Quantification: Measure the absorbance of the solubilized crystal violet at 570 nm using a microplate reader.
Swarming Motility Assay
This protocol is based on standard methods for assessing bacterial motility.[17][18][19][20][21]
-
Prepare Swarm Agar Plates: Prepare a swarm agar medium (e.g., LB with 0.5% agar). Pour the plates and allow them to solidify and dry at room temperature for a consistent period before use.
-
Prepare Inoculum: Grow an overnight culture of the test bacterium in a suitable broth medium.
-
Inoculate Plates: Using a sterile toothpick or pipette tip, carefully inoculate a small volume (1-2 µL) of the overnight culture into the center of the swarm agar plate.
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Measurement: The diameter of the turbid zone of bacterial migration from the point of inoculation is measured. A larger diameter indicates greater swarming motility.
Visualizations
Spiramycin's Dual Mechanism of Action
Caption: Spiramycin's dual action on bacterial growth and virulence.
Troubleshooting Workflow for Unexpected Spiramycin Results
Caption: A logical workflow for troubleshooting unexpected results.
Hypothesized Spiramycin Interference with Quorum Sensing
Caption: Hypothesized mechanism of spiramycin's anti-virulence effect.
References
- 1. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The spiramycin paradox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Early studies on in-vitro and experimental activity of spiramycin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sub-inhibitory and post-antibiotic effects of spiramycin and erythromycin on Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spiramycin Disarms Pseudomonas aeruginosa without Inhibiting Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spiramycin Disarms Pseudomonas aeruginosa without Inhibiting Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. shop.tinyteria.com [shop.tinyteria.com]
- 9. apec.org [apec.org]
- 10. static.igem.org [static.igem.org]
- 11. ableweb.org [ableweb.org]
- 12. Video: Author Spotlight: A Comprehensive Protocol for Acinetobacter Biofilm Quantification, Assessment, and Visualization [jove.com]
- 13. Crystal violet staining protocol | Abcam [abcam.com]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation, Imaging, and Quantification of Bacterial Surface Motility Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Swarming Assay for Visualizing Bacterial Surface Motility [jove.com]
- 19. researchgate.net [researchgate.net]
- 20. Quantifying Bacterial Surface Swarming Motility on Inducer Gradient Plates [jove.com]
- 21. m.youtube.com [m.youtube.com]
Strategies to minimize variability in spiramycin bioassays
Welcome to the technical support center for spiramycin (B21755) bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability and troubleshooting common issues encountered during spiramycin quantification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for spiramycin bioassays, and which one should I choose?
A1: The two most prevalent methods for determining spiramycin potency are the microbiological agar (B569324) diffusion assay and High-Performance Liquid Chromatography (HPLC).[1]
-
Microbiological Agar Diffusion Assay: This method measures the antimicrobial activity of spiramycin. It is a well-established technique, recognized by pharmacopoeias, and is particularly useful for routine monitoring.[1][2] The most common test organism is Micrococcus luteus ATCC 9341 (also referred to as Sarcina lutea).[1][2] This method is advantageous as it reflects the biological activity of spiramycin and its active metabolites.[2]
-
HPLC: This is a chemical method that separates and quantifies spiramycin based on its physicochemical properties.[2] HPLC methods can be very sensitive and specific, especially for certain sample types like muscle tissue.[1] However, they may be unsuitable for complex matrices like liver or kidney tissues due to chromatographic interferences and may not account for the biological activity of metabolites.[1][3]
The choice of method depends on the specific research question, the sample matrix, and the required throughput. For assessing overall antimicrobial potency, the microbiological assay is often preferred.[1]
Q2: My results show high variability between plates/experiments. What are the likely causes?
A2: High variability in bioassays is a common challenge and can stem from multiple factors. Key areas to investigate include:
-
Inoculum Preparation: Inconsistent concentration of the test organism is a major source of variability.[4][5]
-
Agar Medium: Lack of homogeneity, incorrect pH, or variations in thickness can affect the diffusion of the antibiotic.[5][6]
-
Sample and Standard Preparation: Pipetting errors, improper dilutions, and instability of stock solutions can lead to significant deviations.[7][8]
-
Incubation Conditions: Fluctuations in temperature and inconsistent incubation times can alter microbial growth and the size of inhibition zones.[7][9]
-
Analyst Technique: Variations in how different researchers perform the assay can introduce variability.[10]
Q3: What is the "edge effect" in multi-well plates and how can I prevent it?
A3: The edge effect refers to the phenomenon where wells on the perimeter of a microplate behave differently from the interior wells, often due to uneven temperature gradients or increased evaporation.[7] This can lead to skewed results. To mitigate this:
-
Avoid using the outer rows and columns of the plate for experimental samples or standards.
-
Fill the peripheral wells with a sterile liquid like media or phosphate-buffered saline (PBS) to create a humidity barrier.[7]
-
Ensure proper sealing of the plates during incubation.[7]
Q4: How critical is the pH of the culture medium?
A4: The pH of the agar medium is a critical parameter that can significantly influence the outcome of the bioassay.[5] An inappropriate pH can affect the growth of the test microorganism and the activity of the antibiotic. It is essential to prepare the medium with a consistent and validated pH for each experiment.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your spiramycin bioassay.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or very small zones of inhibition | Inactive spiramycin standard or sample. | Use a fresh, properly stored standard. Ensure samples have not degraded. |
| Incorrect test organism or resistant strain. | Verify the identity and susceptibility of the test organism (Micrococcus luteus ATCC 9341).[1] | |
| Problems with the culture medium. | Check the composition and pH of the medium. Ensure it supports the growth of the test organism.[5] | |
| Irregular or fuzzy zone edges | Contamination of the agar or test culture. | Use aseptic techniques throughout the procedure. Check cultures for purity. |
| Uneven agar depth. | Ensure plates are on a level surface during pouring and solidification.[6] | |
| Condensation on the plate lid. | Incubate plates inverted after the initial setup. | |
| High variability in replicate samples | Inaccurate pipetting. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.[7] |
| Inconsistent sample application. | Ensure the sample is applied centrally and consistently to the well or disc. | |
| Non-homogenous inoculum in the agar. | Gently swirl the seeded agar before pouring to ensure an even distribution of the microorganism.[6] | |
| Standard curve is not linear | Incorrect preparation of standard dilutions. | Carefully prepare a fresh serial dilution of the standard for each assay.[8] |
| Standard has degraded. | Prepare fresh stock solutions and store them under appropriate conditions.[7] | |
| Inappropriate concentration range. | Adjust the range of standard concentrations to cover the expected sample concentrations. |
Quantitative Parameters for Assay Optimization
The following table summarizes key quantitative parameters that can be controlled to reduce variability.
| Parameter | Recommended Range/Value | Rationale |
| Inoculum Concentration | Standardize to a specific optical density (e.g., McFarland standard) | Ensures a consistent bacterial lawn for uniform growth and inhibition.[4] |
| pH of Agar Medium | Check specific pharmacopeia guidelines (typically 7.8-8.0 for M. luteus) | Optimizes growth of the test organism and activity of spiramycin.[5] |
| Agar Volume/Depth | Consistent volume per plate (e.g., 20-25 mL for a 100 mm plate) | Ensures uniform diffusion of the antibiotic.[6] |
| Incubation Temperature | 35-37°C for Micrococcus luteus | Promotes optimal and consistent growth of the test organism.[6] |
| Incubation Time | 18-24 hours | Allows for sufficient bacterial growth and clear zone formation without overgrowth.[7] |
Experimental Protocols
Microbiological Agar Diffusion Assay (Cylinder-Plate Method)
This protocol outlines a standard procedure for determining spiramycin potency using Micrococcus luteus.
-
Preparation of Media: Prepare nutrient agar according to the manufacturer's instructions. Sterilize and cool to 45-50°C.[6]
-
Inoculum Preparation: Prepare a suspension of Micrococcus luteus ATCC 9341 in sterile saline, adjusted to a specific turbidity (e.g., McFarland standard).
-
Seeding the Agar: Add the standardized inoculum to the molten agar at 45-50°C. Mix gently to ensure a homogenous distribution.[6]
-
Plate Pouring: Pour a defined volume of the seeded agar onto leveled sterile petri dishes. Allow the agar to solidify completely on a flat surface.[6]
-
Cylinder Placement: Aseptically place sterile stainless steel cylinders (peni-cylinders) onto the surface of the agar.
-
Preparation of Standards and Samples:
-
Prepare a stock solution of spiramycin reference standard.
-
Perform serial dilutions in a suitable buffer (e.g., phosphate (B84403) buffer) to create a range of standard concentrations.
-
Prepare sample solutions to have an expected concentration within the standard curve range.
-
-
Application: Carefully pipette a precise volume (e.g., 200 µL) of each standard and sample solution into the cylinders.[2]
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zones of inhibition to the nearest 0.1 mm.
-
Calculation: Plot the logarithm of the standard concentrations against the zone diameters. Determine the concentration of the samples by interpolation from this standard curve.
Visualizations
Experimental Workflow for Spiramycin Bioassay
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. Comparison of automated liquid chromatographic and bioassay methods for determining spiramycin concentration in bovine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. pharmaguideline.co.uk [pharmaguideline.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioprocessintl.com [bioprocessintl.com]
Technical Support Center: Rovamycin (Spiramycin) & DMSO
Welcome to the technical support center for the use of Rovamycin (Spiramycin) with Dimethyl Sulfoxide (B87167) (DMSO) as a solvent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and ensuring the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is DMSO used as a solvent for this compound?
A1: this compound (Spiramycin) is slightly soluble in water, making it difficult to prepare concentrated stock solutions for in vitro experiments.[1] It is, however, soluble in most organic solvents.[1] DMSO is a highly effective polar aprotic solvent that can dissolve this compound at high concentrations, facilitating the preparation of stock solutions for use in cell-based assays and other experiments.[2][3]
Q2: What is the mechanism of action of this compound?
A2: this compound is a macrolide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome and stimulates the dissociation of peptidyl-tRNA from the ribosome during translocation, thereby preventing the elongation of the polypeptide chain.[2][4][5] This action is primarily bacteriostatic, but can be bactericidal at high concentrations.[5]
Q3: What is the recommended final concentration of DMSO in my cell-based assays?
A3: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[2] However, some sensitive cell lines may be affected at concentrations as low as 0.1%. It is crucial to perform a dose-response curve with DMSO alone on your specific cell line to determine the maximum non-toxic concentration.[6]
Q4: How should I store my this compound stock solution in DMSO?
A4: this compound stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability, where it can be stable for up to a year.[2] For shorter periods, storage at -20°C is also acceptable.[3]
Q5: Can DMSO interact with this compound and affect its stability?
A5: Studies have shown that aprotic solvents like DMSO are preferable for dissolving this compound. Protic solvents such as water, methanol, and ethanol (B145695) can interact with the formyl group of the this compound molecule, leading to structural changes over time.[7] Using an aprotic solvent like DMSO minimizes this risk, ensuring the integrity of the compound in your experiments.[7]
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in aqueous media.
-
Possible Cause: this compound is poorly soluble in water. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer or cell culture medium, the sudden change in solvent polarity can cause the compound to precipitate out of the solution.
-
Troubleshooting Steps:
-
Pre-warm the aqueous medium: Warming your cell culture medium or buffer to 37°C before adding the this compound stock can help improve solubility.
-
Perform serial dilutions: Instead of a single large dilution, perform a series of intermediate dilutions. For example, first, dilute your high-concentration stock into a smaller volume of medium, vortex gently, and then add this intermediate dilution to your final volume.
-
Slowly add the stock solution while vortexing: Add the DMSO stock dropwise to the aqueous medium while gently vortexing or stirring to ensure rapid and even dispersion.
-
Issue 2: High background signal or unexpected results in vehicle control wells.
-
Possible Cause: The concentration of DMSO used as a vehicle is exerting its own biological effects. DMSO is not completely inert and can influence cellular processes, including having its own antimicrobial effects at higher concentrations.[6][8]
-
Troubleshooting Steps:
-
Determine the No-Effect Concentration of DMSO: Conduct a dose-response experiment with DMSO alone on your cells to identify the highest concentration that does not significantly impact cell viability or the specific endpoint you are measuring.
-
Ensure Consistent DMSO Concentration: The final concentration of DMSO must be identical in all experimental and control wells. If you are performing serial dilutions of your this compound stock, you must also prepare corresponding vehicle controls with the same final DMSO concentrations.[6]
-
Minimize Incubation Time: Reduce the exposure time of cells to DMSO-containing media as much as is feasible for your experimental design.
-
Issue 3: Inconsistent or not reproducible results between experiments.
-
Possible Cause 1: Degradation of this compound stock solution due to improper storage.
-
Solution: Ensure your this compound-DMSO stock is stored in small, single-use aliquots at -80°C to prevent degradation from multiple freeze-thaw cycles.[2]
-
-
Possible Cause 2: Hygroscopic nature of DMSO.
-
Solution: DMSO readily absorbs water from the atmosphere, which can alter the concentration of your stock solution over time. Use anhydrous DMSO for preparing your stock solution and handle it in a dry environment. Store opened bottles of DMSO properly sealed.
-
-
Possible Cause 3: Interaction of this compound with protic solvents.
Data Presentation
Table 1: Solubility and Storage of this compound (Spiramycin)
| Parameter | Value | Source(s) |
| Molecular Weight | 843.07 g/mol | [2] |
| Appearance | White solid | [2] |
| Recommended Solvents | DMSO, Ethanol | [2][3] |
| Solubility in DMSO | ~252.5 mg/mL (~299.5 mM) | [2] |
| Solubility in Ethanol | ~93 mg/mL (~110.31 mM) | [2] |
| Solubility in Water | < 1 mg/mL (Slightly soluble) | [1][2] |
| Storage of Powder | -20°C for up to 3 years | [2] |
| Storage of DMSO Stock | -80°C for up to 1 year (in aliquots) | [2] |
Table 2: Recommended DMSO Concentrations in Cell-Based Assays
| Final DMSO Concentration | Expected Effect on Most Cell Lines | Recommendations | Source(s) |
| < 0.1% | Generally considered safe with minimal effects. | Ideal for sensitive cell lines and long-term exposure studies. | [2] |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for up to 72 hours. | A common range for many in vitro assays. Validation is recommended. | [2] |
| 0.5% - 1.0% | Increased potential for cytotoxicity and effects on cell function. | Use with caution and for short-term exposure only. Requires thorough validation. | [6] |
| > 1.0% | Significant cytotoxicity is common. | Generally not recommended for cell-based assays. | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (Spiramycin) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (recommended)
-
-
Procedure:
-
Calculation: The molecular weight of this compound is 843.07 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 8.43 mg of this compound powder.
-
Weighing: In a sterile microcentrifuge tube, carefully weigh the calculated amount of this compound.
-
Dissolving: Add the appropriate volume of sterile, anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly. Sonication is recommended to ensure complete dissolution.[2] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes. Store the aliquots at -80°C.[2]
-
Protocol 2: Preparation of this compound Working Solution and Vehicle Control (for Cell-Based Assays)
This protocol is for preparing a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.
-
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
100% Anhydrous DMSO (for vehicle control)
-
Pre-warmed (37°C), sterile cell culture medium
-
-
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of your 10 mM this compound stock solution and a corresponding aliquot of 100% DMSO at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To improve accuracy, first prepare a 1:10 intermediate dilution. Add 10 µL of the 10 mM this compound stock to 90 µL of sterile cell culture medium. This results in a 1 mM intermediate solution. Do the same for the 100% DMSO to create a vehicle intermediate dilution.
-
Prepare Final Working Solution: Add 10 µL of the 1 mM this compound intermediate solution to 990 µL of cell culture medium in your culture plate well (for a final volume of 1 mL). This yields a final this compound concentration of 10 µM.
-
Prepare Final Vehicle Control: Add 10 µL of the vehicle intermediate dilution to 990 µL of cell culture medium in your control wells. This ensures the final DMSO concentration matches that of the experimental wells (0.1%).
-
Visualizations
Caption: Mechanism of action of this compound on the bacterial ribosome.
Caption: Experimental workflow for using this compound with a DMSO vehicle.
Caption: Troubleshooting logic for DMSO-related solvent effects.
References
- 1. Inhibition of target of rapamycin signaling and stress activate autophagy in Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spiramycin | Antibiotic | Antibacterial | Parasite | TargetMol [targetmol.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. What is the mechanism of Spiramycin? [synapse.patsnap.com]
- 5. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial effect of dimethyl sulfoxide and N, N-Dimethylformamide on Mycobacterium abscessus: Implications for antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Rovamycin (Spiramycin) Interactions with Laboratory Plasticware
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to account for and mitigate the binding of Rovamycin (Spiramycin) to plasticware during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound concentration lower than expected after incubation in plastic tubes/plates?
A1: this compound, a macrolide antibiotic, possesses hydrophobic properties. This characteristic can lead to its adsorption onto the surfaces of common laboratory plasticware, such as polystyrene and polypropylene (B1209903), through hydrophobic interactions.[1][2][3][4][5] This binding reduces the effective concentration of this compound in your experimental solution, potentially leading to inaccurate results. Polystyrene, being more hydrophobic than polypropylene, often exhibits a higher degree of drug binding.[6][7]
Q2: What types of plasticware are most and least prone to this compound binding?
A2: The degree of binding is primarily dependent on the hydrophobicity of the plastic.
-
High Binding: Polystyrene is generally more hydrophobic and tends to bind more this compound compared to polypropylene.[6][7]
-
Lower Binding: Polypropylene typically shows less binding of biomolecules than polystyrene.[1][6]
-
Minimal Binding: Low-binding microplates and tubes are the best option. These are often made from modified polymers or polypropylene that have been treated to create a more hydrophilic surface, thus reducing the adsorption of hydrophobic molecules like this compound.[6][8] Borosilicate glass can also be an alternative, though some binding can still occur.[7]
Q3: How can I prevent or minimize this compound from binding to my plasticware?
A3: Several strategies can be employed to mitigate the loss of this compound due to surface adsorption:
-
Use Low-Binding Plasticware: This is the most direct approach to reduce non-specific binding.[6][8]
-
Pre-coat the Plasticware: Treating the plastic surfaces with a blocking agent can prevent this compound from interacting with the hydrophobic plastic. Common coating agents include Bovine Serum Albumin (BSA) and non-ionic surfactants like Tween-20.[8][9][10]
-
Add Competitive Molecules to Your Solution: Including proteins (like BSA or serum) or a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) in your experimental buffer can compete with this compound for binding sites on the plastic.[6][8][9]
-
Modify Your Solvent: Adding an organic solvent such as acetonitrile (B52724) or methanol (B129727) (10-50%) to your aqueous sample can disrupt hydrophobic interactions and reduce binding.[8]
Troubleshooting Guides
Issue: Inconsistent results in bioassays (e.g., Minimum Inhibitory Concentration - MIC assays).
-
Possible Cause: Variable loss of this compound due to binding to different wells of a microplate or different tubes. This leads to an unknown and inconsistent final concentration of the drug available to interact with the biological system.
-
Troubleshooting Steps:
-
Quantify Binding: Perform a preliminary experiment to determine the extent of this compound loss in your specific plasticware and under your experimental conditions. (See Experimental Protocol 1).
-
Switch to Low-Binding Plates: If significant binding is detected, switch to commercially available low-binding microplates.[6] These plates have a hydrophilic surface that minimizes hydrophobic interactions.[6][7]
-
Implement a Pre-coating Protocol: If low-binding plates are not an option, pre-treat your standard polystyrene or polypropylene plates with a 1% BSA solution.[8] (See Experimental Protocol 2).
-
Include Surfactants: Add a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween-20 to your assay medium.[8][9] Be sure to run a control to ensure the surfactant does not affect your biological assay.
-
Issue: Low recovery of this compound during sample preparation or extraction.
-
Possible Cause: Adsorption of this compound to pipette tips, microcentrifuge tubes, and other plastic consumables during sample processing.
-
Troubleshooting Steps:
-
Use Low-Binding Consumables: Utilize low-binding pipette tips and microcentrifuge tubes.
-
Pre-rinse Pipette Tips: Before aspirating your this compound solution, pre-rinse the pipette tip with the same solution to saturate the binding sites.
-
Optimize Solvent Conditions: If compatible with your downstream analysis, add an organic solvent like acetonitrile to your samples to reduce binding.[8]
-
Minimize Contact Time: Reduce the duration your this compound solution is in contact with plastic surfaces.
-
Quantitative Data Summary
The following table summarizes the expected relative binding of this compound to different labware surfaces. The quantitative values are illustrative and can vary based on experimental conditions such as temperature, incubation time, and this compound concentration.
| Labware Material | Surface Property | Expected this compound Binding | % Recovery (Illustrative) |
| Polystyrene | Hydrophobic | High | 60-85% |
| Polypropylene | Less Hydrophobic | Moderate | 75-95% |
| Borosilicate Glass | Hydrophilic | Low | 90-98% |
| Low-Binding Plastic | Hydrophilic (Treated) | Very Low | >98% |
| BSA-Coated Polystyrene | Blocked Hydrophobic Sites | Very Low | >98% |
Data adapted from studies on non-specific drug adsorption to plastic containers.[6][7]
Experimental Protocols
Protocol 1: Quantification of this compound Binding to Plasticware
This protocol allows you to determine the percentage of this compound lost to your specific labware.
Methodology:
-
Prepare this compound Solutions: Prepare a series of this compound concentrations in your experimental buffer.
-
Initial Concentration Measurement: Measure the initial concentration of each solution using a suitable analytical method (e.g., UV-Vis spectrophotometry at the appropriate wavelength for this compound, or HPLC-MS/MS for lower concentrations).[1][11]
-
Incubation: Aliquot the this compound solutions into the plastic tubes or wells of the plate you intend to test. Use borosilicate glass or low-binding tubes as a negative control.
-
Simulate Experimental Conditions: Incubate the samples under the same conditions as your actual experiment (time, temperature, agitation).
-
Transfer and Final Concentration Measurement: After incubation, carefully transfer the supernatant to a new, clean tube (preferably low-binding). Measure the this compound concentration in the supernatant.
-
Calculate Percentage Bound:
-
% Bound = ((Initial Concentration - Final Concentration) / Initial Concentration) * 100
-
Protocol 2: Pre-coating Plasticware with Bovine Serum Albumin (BSA)
This protocol creates a protein layer on the plastic surface to block non-specific binding sites.[8]
Methodology:
-
Prepare BSA Solution: Prepare a 1% (10 mg/mL) BSA solution in deionized water or your experimental buffer.
-
Coating: Add the BSA solution to the labware (e.g., microcentrifuge tubes, wells of a microplate), ensuring the entire surface that will contact your sample is covered.
-
Incubation: Incubate for at least 1 hour at room temperature. For a more thorough coating, incubate overnight at 4°C.
-
Aspirate: Carefully aspirate the BSA solution.
-
Wash: Wash the surface 2-3 times with your experimental buffer or deionized water to remove any loosely bound BSA.
-
Drying: Allow the plasticware to air dry completely before use, or use it immediately.
Visualizations
Caption: Workflow for quantifying this compound binding.
Caption: Strategies to mitigate this compound binding.
References
- 1. Multispectroscopic Characterization of Surface Interaction between Antibiotics and Micro(nano)-sized Plastics from Surgical Masks and Plastic Bottles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrophobic interactions between polymer surfaces: using polystyrene as a model system - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Plastic binding feature of polymyxins: the effect on MIC susceptibility measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. benchchem.com [benchchem.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Increased non-specific binding of heat-treated proteins to plastic surfaces analyzed by ELISA and HPLC-fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Rovamycin (Spiramycin) Treatment in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Rovamycin (Spiramycin) treatment in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (Spiramycin) in a biological system?
A1: this compound is a macrolide antibiotic that primarily targets bacteria. Its mechanism of action is the inhibition of protein synthesis by binding to the 50S subunit of the bacterial ribosome.[1][2] This binding interferes with the translocation step of polypeptide chain elongation, leading to a bacteriostatic effect.[1][2] While its primary target is bacterial ribosomes, like other macrolides, it can have context-specific effects on eukaryotic ribosomes.
Q2: What is a typical starting concentration and incubation time for this compound treatment in mammalian cell culture?
A2: A typical starting point for this compound concentration in mammalian cell culture can range from low micromolar (µM) to over 100 µM, depending on the cell line and the experimental objective.[3] Incubation times commonly range from 24 to 72 hours.[3] For initial experiments, it is highly recommended to perform a dose-response study with a broad range of concentrations (e.g., 1 µM to 100 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific cell line and desired outcome.
Q3: Is this compound cytotoxic to mammalian cells?
A3: this compound can exhibit cytotoxicity at higher concentrations and with longer incubation times. For example, in NIH/3T3 fibroblast cells, concentrations of 50 µM and 100 µM showed a significant reduction in cell viability after 72 hours of treatment.[3] However, at shorter incubation times (24 and 48 hours), it was found to be non-toxic and even enhanced cell viability at certain concentrations in this particular cell line.[3] It is crucial to determine the cytotoxic profile for each specific cell line being investigated.
Q4: I am observing inconsistent or no effect with my this compound treatment. What are the possible reasons?
A4: Inconsistent results can arise from several factors:
-
Solubility Issues: this compound has low solubility in water.[4] It is typically dissolved in an organic solvent like methanol.[5] Ensure the stock solution is fully dissolved before diluting it into your cell culture medium. Precipitation of the compound upon dilution can lead to a lower effective concentration.
-
Cell Line Specificity: Different cell lines can have varying sensitivities to this compound. An effective concentration in one cell line may not be effective in another.
-
Suboptimal Incubation Time: The effects of this compound may be time-dependent. Short incubation periods may not be sufficient to observe a significant biological response. A time-course experiment is recommended.
-
High Serum Concentration: Components in the serum of the cell culture medium can sometimes interfere with the activity of the compound. If permissible for your cell line, consider reducing the serum concentration during treatment.
-
Compound Degradation: Ensure the this compound stock solution is stored correctly (typically at 2-8°C) and protected from light to prevent degradation.[5]
Q5: Does this compound affect any specific signaling pathways in mammalian cells?
A5: While direct, extensive research on this compound's impact on specific mammalian signaling pathways is limited, its classification as a macrolide suggests potential interactions with pathways regulating protein synthesis and cell growth, such as the PI3K/Akt/mTOR pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key mechanism for the anti-cancer effects of another macrolide, rapamycin.[6][7][8] Researchers investigating this compound's effects on mammalian cells often explore its impact on this pathway as a starting point.
Troubleshooting Guides
Problem 1: High background cytotoxicity in control (vehicle-treated) cells.
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., methanol) in the culture medium is non-toxic to your cells. A typical recommendation is to keep the final solvent concentration below 0.5%. Run a vehicle-only control series with varying solvent concentrations to determine the tolerance of your specific cell line. |
| Poor Cell Health | Ensure cells are healthy and in the exponential growth phase before starting the experiment. High cell density or nutrient depletion can increase sensitivity to the solvent. |
| Contamination | Check for microbial contamination (bacteria, yeast, mycoplasma) in your cell culture, as this can cause cell death and confound results. |
Problem 2: this compound treatment shows low or no efficacy.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of this compound concentrations. Some cell lines may require higher concentrations to elicit a response. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine if a longer exposure time is necessary to observe the desired effect. |
| Compound Inactivity | Verify the quality and integrity of your this compound stock. If possible, test its activity on a sensitive bacterial strain as a positive control for its antibiotic function. |
| Cellular Resistance | The target cell line may have intrinsic or acquired resistance mechanisms. Consider investigating the expression of drug efflux pumps or alterations in ribosomal proteins. |
Problem 3: Interpreting results from high-concentration, long-incubation experiments.
| Observation | Interpretation and Next Steps |
| Significant cytotoxicity is observed only at high concentrations (>50 µM) and long incubation times (≥72 hours). | This may indicate a weak cytotoxic effect or off-target effects at high concentrations. It is important to distinguish between specific anti-proliferative effects and general toxicity.[9][10] |
| Next Steps: | |
| 1. Mechanism-based assays: Perform assays to investigate specific cellular processes at non-cytotoxic concentrations (e.g., protein synthesis inhibition, cell cycle analysis, apoptosis assays). | |
| 2. Compare with positive controls: Benchmark the observed effects against known cytotoxic agents to put the potency of this compound into perspective. | |
| 3. Consider alternative endpoints: If the goal is not to induce cell death, explore other biological readouts that may be affected at lower, non-toxic concentrations. |
Data Presentation
Table 1: IC50 Values of Spiramycin (B21755) I in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 72 | 34.41 | [10] |
| KB | Oral Epidermoid Carcinoma | 72 | 31.26 | [10] |
| MCF-7 | Breast Cancer | 72 | 33.11 | [10] |
| HepG2 | Liver Cancer | 72 | 30.51 | [10] |
| U87 | Glioblastoma | 72 | 31.10 | [10] |
Note: The provided IC50 values are for Spiramycin I, the major component of this compound. The potency can vary depending on the specific composition of the this compound preparation and the experimental conditions.
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol outlines the steps to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (Spiramycin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: SUnSET Assay for Measuring Protein Synthesis
The SUrface SEnsing of Translation (SUnSET) assay is a non-radioactive method to measure global protein synthesis.[11]
Materials:
-
Cells of interest treated with this compound
-
Puromycin (B1679871) solution (e.g., 1 mg/mL in water)
-
Complete cell culture medium
-
PBS
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-puromycin antibody
-
Appropriate secondary antibody
-
Western blot equipment and reagents
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the chosen incubation time.
-
Puromycin Labeling: Add puromycin to the cell culture medium at a final concentration of 1-10 µg/mL and incubate for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with an anti-puromycin primary antibody. e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescence substrate.
-
Data Analysis: Quantify the band intensities, which correspond to the rate of protein synthesis. Normalize to a loading control like beta-actin or tubulin.
Mandatory Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for this compound experiments.
Caption: Putative this compound effect on the mTOR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 10. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro [bio-protocol.org]
- 11. Measuring Protein Synthesis in Cultured Cells and Mouse Tissues Using the Non-radioactive SUnSET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Spiramycin Dosage in Preclinical Toxicology Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on refining spiramycin (B21755) dosage in preclinical toxicology studies. Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of spiramycin that could be linked to its toxicological profile?
A1: Spiramycin is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][3][4][5] This action is largely specific to bacterial ribosomes, which explains its therapeutic effect. However, off-target effects or effects related to high concentrations of the drug and its metabolites can lead to toxicity in mammalian systems. The exact signaling pathways for spiramycin-induced toxicity are not fully elucidated, but potential mechanisms could involve mitochondrial dysfunction or inflammatory responses.
Q2: What are the most common adverse effects observed with spiramycin in preclinical studies?
A2: The most frequently reported adverse effects in animal studies include gastrointestinal disturbances such as diarrhea and vomiting.[6][7][8] Other potential toxicities include hepatotoxicity, and reproductive toxicity, particularly effects on spermatogenesis.[6][7] Injection site reactions are also common with parenteral administration.[6]
Q3: Is spiramycin considered genotoxic or carcinogenic?
A3: Based on available data from a range of genotoxicity studies, spiramycin is not considered to be genotoxic.[9] Carcinogenicity studies have also not indicated a carcinogenic potential.
Troubleshooting Guide
Issue 1: Gastrointestinal Upset in Study Animals
-
Question: My study animals are experiencing diarrhea and loss of appetite after oral administration of spiramycin. How can I manage this?
-
Answer: Gastrointestinal upset is a known side effect of spiramycin, likely due to its antibiotic effect on gut microbiota and direct irritation of the gastrointestinal mucosa.[6] To manage this, ensure animals have free access to water to prevent dehydration. You may also consider providing a more palatable or wet diet to encourage eating. If the effects are severe, a temporary reduction in dose or frequency of administration might be necessary, but this should be carefully considered in the context of your study's objectives.
Issue 2: Elevated Liver Enzymes
-
Question: I am observing elevated ALT and AST levels in the serum of animals treated with high doses of spiramycin. What steps should I take?
-
Answer: Elevated liver enzymes suggest potential hepatotoxicity.[6] It is crucial to:
-
Confirm the finding: Repeat the liver enzyme measurements on a fresh sample.
-
Histopathology: At the end of the study, ensure a thorough histopathological examination of the liver is conducted to look for any morphological changes.
-
Dose Reduction: If the study design allows, consider including a satellite group with a lower dose to see if the effect is dose-dependent.
-
Mechanism of Injury: While spiramycin-induced liver injury is not common, it can occur with most macrolides. The mechanism may be related to metabolic stress on the liver.
-
Issue 3: Reproductive Toxicity Concerns
-
Question: My study involves long-term administration of spiramycin, and I am concerned about potential reproductive toxicity. What should I monitor?
-
Answer: Spiramycin has been shown to cause testicular atrophy and reduced spermatogenesis in some studies.[7] For male animals, it is important to monitor:
-
Testicular weight at necropsy.
-
Sperm analysis (count, motility, morphology).
-
Histopathology of the testes and epididymides. For female animals, estrous cycle monitoring and evaluation of fertility parameters are recommended if reproductive effects are a concern.
-
Data Presentation: Quantitative Toxicological Data
The following tables summarize key quantitative data for spiramycin from preclinical toxicology studies.
Table 1: Acute Toxicity of Spiramycin (LD50)
| Species | Route of Administration | LD50 (mg/kg) |
| Mouse | Oral | 2,900[10] |
| Mouse | Intravenous | 130[10] |
| Rat | Oral | 3,550[1][10] |
| Rat | Intraperitoneal | 575[1] |
| Rat | Intravenous | 170[10] |
| Rabbit | Oral | 4,300[10] |
| Rabbit | Intravenous | 182[10] |
| Dog | Oral | 5,200[10] |
Table 2: No-Observed-Adverse-Effect-Level (NOAEL) of Spiramycin in Repeated Dose Studies
| Species | Study Duration | NOAEL (mg/kg/day) | Key Findings at Higher Doses |
| Rat | 13 weeks | 140 | Dilatation of the caecum, reduced neutrophil counts. |
| Rat | 1 year | 240 | Reduced body weight in females, increased relative organ weights. |
| Dog | 28 days | 200-500 | No adverse effects reported in one study. |
| Dog | 56 days | Not Established | Reductions in spermatogenesis and testicular atrophy at 500 mg/kg/day. |
| Dog | 2 years | 75 | Degenerative changes in various organs. |
Experimental Protocols
Below are detailed methodologies for key toxicology studies relevant to spiramycin, based on OECD guidelines.
Protocol 1: Repeated Dose 90-Day Oral Toxicity Study (Based on OECD 408)
-
Objective: To evaluate the sub-chronic oral toxicity of spiramycin.
-
Species: Rat (preferred).
-
Group Size: At least 10 males and 10 females per group.[11][12]
-
Dose Levels: At least three dose levels plus a control group. The highest dose should induce some toxicity but not mortality.[11] A limit dose of 1000 mg/kg/day can be used if no toxicity is expected.[12]
-
Administration: Daily oral gavage for 90 days.[11]
-
Observations:
-
Daily clinical observations for signs of toxicity.
-
Weekly measurement of body weight, food, and water consumption.[12]
-
Ophthalmological examination before and after the study.
-
Hematology and clinical biochemistry at termination.
-
Gross necropsy and histopathology of major organs and tissues.
-
-
Data Analysis: Comparison of treated and control groups for all measured parameters. Determination of the NOAEL.
Protocol 2: Prenatal Developmental Toxicity Study (Based on OECD 414)
-
Objective: To assess the potential of spiramycin to cause adverse effects on the pregnant female and the developing embryo and fetus.
-
Group Size: Sufficient to have approximately 20 pregnant females per group at termination.[13]
-
Dose Levels: At least three dose levels plus a control group. The highest dose should induce some maternal toxicity.
-
Administration: Daily oral administration from implantation to one day before scheduled cesarean section.[13][15]
-
Observations:
-
Maternal: Daily clinical observations, weekly body weight, food consumption.
-
At Necropsy: Examination of uterine contents (number of corpora lutea, implantations, resorptions, live and dead fetuses).
-
Fetal: Individual fetal weight, external, visceral, and skeletal examinations for abnormalities.
-
-
Data Analysis: Evaluation of maternal toxicity, embryofetal viability, and the incidence of malformations and variations.
Protocol 3: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (Based on OECD 422)
-
Objective: To provide a preliminary assessment of repeated dose toxicity and effects on reproductive performance.[16][17][18][19]
-
Species: Rat.[17]
-
Group Size: At least 10 males and 10 females per group.[17][20]
-
Dose Levels: At least three dose levels plus a control group.[17][20]
-
Administration:
-
Observations:
-
General toxicity parameters as in OECD 408.
-
Reproductive parameters: Mating and fertility rates, gestation length, parturition observations.
-
Offspring parameters: Litter size, pup viability, sex ratio, body weight, and clinical signs.
-
Histopathology of reproductive organs.
-
-
Data Analysis: Assessment of both systemic toxicity and effects on all reproductive and developmental endpoints.
Visualizations
Caption: Workflow for spiramycin preclinical dose refinement.
Caption: Troubleshooting workflow for adverse effects.
Caption: Spiramycin's mechanism of action and potential toxicities.
References
- 1. Spiramycin I | C43H74N2O14 | CID 5289394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. toku-e.com [toku-e.com]
- 4. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Spiramycin? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Spiramycin | C43H74N2O14 | CID 5266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What are the side effects of Spiramycin? [synapse.patsnap.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. msd.com [msd.com]
- 11. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. ecetoc.org [ecetoc.org]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. Test No. 422: Combined Repeated Dose Toxicity Study with the Reproduction ... - OECD - Google Books [books.google.com]
Spiramycin Bioavailability Enhancement: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental efforts to enhance the bioavailability of spiramycin (B21755).
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of spiramycin and why is it low?
The absolute oral bioavailability of spiramycin is generally in the range of 30% to 40%.[1] This low bioavailability is primarily attributed to its poor aqueous solubility and slow dissolution rate, which limits its absorption in the gastrointestinal tract.[2][3]
Q2: What are the most promising strategies to enhance the oral bioavailability of spiramycin?
Nanoformulation is a leading strategy to improve spiramycin's bioavailability. Techniques such as nanoemulsions, solid lipid nanoparticles (SLNs), and encapsulation in polymeric nanoparticles (e.g., chitosan) have shown significant promise.[2][4] These approaches enhance bioavailability by increasing the drug's surface area, improving its solubility and dissolution rate, and potentially facilitating its transport across the intestinal epithelium.[2]
Q3: Can co-administration with other compounds improve spiramycin's bioavailability?
Yes, co-delivery systems are being explored. For instance, co-formulating spiramycin with curcumin (B1669340) in a nanoemulsion has been shown to improve therapeutic outcomes in animal models, suggesting a potential enhancement of bioavailability and efficacy.[5]
Q4: What are the critical quality attributes to consider when developing a spiramycin nanoformulation?
Key quality attributes for spiramycin nanoformulations include:
-
Particle Size and Polydispersity Index (PDI): Smaller particle sizes (typically below 200 nm) and a narrow PDI are desirable for improved absorption.
-
Zeta Potential: This indicates the surface charge of the nanoparticles and is a predictor of the formulation's physical stability.
-
Encapsulation Efficiency and Drug Loading: High encapsulation efficiency is crucial to ensure a sufficient amount of the drug is carried within the nanoparticles.
-
In Vitro Drug Release Profile: A well-controlled and reproducible release profile is necessary for predictable in vivo performance.
-
Stability: The formulation must remain physically and chemically stable under defined storage conditions.
Troubleshooting Guides
Nanoemulsion Formulation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Phase separation or creaming of the nanoemulsion. | - Inappropriate ratio of oil, surfactant, and co-surfactant.- Insufficient energy input during emulsification.- Instability over time or due to temperature fluctuations. | - Optimize the oil-surfactant-co-surfactant ratio by constructing a pseudo-ternary phase diagram.- Increase stirring speed or sonication time during preparation.- Select surfactants with an appropriate Hydrophilic-Lipophilic Balance (HLB) value.- Conduct stability studies, including freeze-thaw cycles, to assess formulation robustness.[2][6] |
| Large and inconsistent particle size. | - Suboptimal homogenization process.- Aggregation of nanoparticles due to low zeta potential.- Inappropriate surfactant concentration. | - Increase homogenization pressure or duration.- Use a combination of surfactants to provide better steric and electrostatic stabilization.- Ensure the zeta potential is sufficiently high (typically > ±30 mV) to prevent aggregation. |
| Low drug encapsulation efficiency. | - Poor solubility of spiramycin in the chosen oil phase.- Premature drug precipitation during emulsification. | - Screen various oils to find one with the highest solubilizing capacity for spiramycin.- Optimize the drug loading concentration.- Adjust the aqueous phase addition rate during preparation. |
Solid Lipid Nanoparticle (SLN) Formulation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Drug expulsion during storage. | - Polymorphic transition of the lipid matrix from a less ordered to a more stable, crystalline form.- High drug loading that exceeds the lipid's solubilizing capacity. | - Use a mixture of lipids to create a less-ordered crystalline structure (leading to the development of Nanostructured Lipid Carriers - NLCs).- Store the formulation at a controlled temperature to minimize lipid recrystallization.- Optimize the drug-to-lipid ratio. |
| Particle aggregation. | - Insufficient surfactant concentration.- Inappropriate choice of surfactant. | - Increase the concentration of the surfactant or use a combination of surfactants.- Select a surfactant that provides strong steric hindrance or electrostatic repulsion. |
| Broad particle size distribution. | - Inefficient homogenization process.- Ostwald ripening. | - Optimize the high-pressure homogenization parameters (pressure and number of cycles).- Use a combination of lipids with different melting points. |
In Vitro Dissolution Testing
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability in dissolution results. | - Coning (formation of a mound of undissolved powder at the bottom of the vessel).- Sticking of the formulation to the vessel or paddle.- Presence of air bubbles on the dosage form. | - Increase the agitation speed or use a different apparatus (e.g., basket instead of paddle).- Use a sinker to ensure the dosage form remains at the bottom of the vessel.- De-aerate the dissolution medium before starting the test.[7][8] |
| Incomplete drug release. | - Poor wettability of the formulation.- The drug being trapped within the formulation matrix. | - Add a suitable surfactant to the dissolution medium to improve wettability.- Optimize the formulation to facilitate drug release. |
| Drug degradation in the dissolution medium. | - pH-dependent instability of spiramycin.- Degradation induced by components of the dissolution medium (e.g., certain surfactants). | - Select a dissolution medium with a pH at which spiramycin is stable.- If a surfactant is necessary, screen for its compatibility with spiramycin.[9] |
Quantitative Data Summary
The following table summarizes pharmacokinetic parameters of different spiramycin formulations from various studies.
| Formulation | Animal Model | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Absolute Bioavailability (%) | Reference(s) |
| Conventional Spiramycin | Human | 1 g (oral) | 0.4 - 1.4 | - | - | 30 - 40 | [1] |
| Conventional Spiramycin | Human | 500 mg (IV) | 1.54 - 3.10 | - | - | 100 | [10] |
| Conventional Spiramycin | Pigs | 85-100 mg/kg (oral) | 4.1 ± 1.7 | 3.7 ± 0.8 | - | 45.4 ± 23.4 | [9] |
| Spiramycin Nanoemulsion | Chickens | 17 mg/kg (oral) | 4.78 | 2 | 23.11 ± 1.83 | 77.18 | [11][12] |
| Spiramycin-Curcumin Nanoemulsion | Mice | 50 mg/kg spiramycin (oral) | - | - | - | - | [5][12] |
Note: Direct comparison of Cmax, Tmax, and AUC across different studies and animal models should be done with caution due to variations in experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Spiramycin Nanoemulsion by Spontaneous Emulsification
This protocol is adapted from a study by Hashemi-Hafshejani et al. (2023).[2]
Materials:
-
Spiramycin powder
-
Soybean oil (oil phase)
-
Dimethyl sulfoxide (B87167) (DMSO) (co-solvent)
-
Polysorbate 80 and Polysorbate 85 (surfactants)
-
Ethanol (co-surfactant)
-
Distilled water (aqueous phase)
Procedure:
-
Prepare the oil phase: Dissolve 1% (w/w) spiramycin powder in a mixture of 5% soybean oil, 5% DMSO, 24% polysorbate 80, and 14% polysorbate 85.
-
Prepare the aqueous phase: Mix 41% distilled water with 10% ethanol.
-
Form the nanoemulsion: Add the oil phase to the aqueous phase dropwise while stirring continuously at room temperature.
-
Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS). The morphology can be observed using transmission electron microscopy (TEM).
Protocol 2: In Vivo Bioavailability Study in Rats
This is a general protocol for an in vivo bioavailability study.
Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
Procedure:
-
Acclimatization: Acclimatize the rats for at least one week before the experiment with free access to standard pellet chow and water.
-
Fasting: Fast the rats overnight (12-18 hours) before dosing, with free access to water.
-
Grouping: Divide the rats into groups (e.g., control group receiving conventional spiramycin, test group receiving the enhanced formulation, and an IV group for absolute bioavailability calculation).
-
Dosing:
-
Oral Administration: Administer a single dose of the spiramycin formulation (e.g., 100 mg/kg) via oral gavage.
-
Intravenous Administration: Administer a single dose of spiramycin solution (e.g., 10 mg/kg) via the tail vein.
-
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.
-
Bioanalysis: Determine the concentration of spiramycin in the plasma samples using a validated HPLC method.[13]
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software. The absolute bioavailability (F%) can be calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: Workflow for Spiramycin Nanoemulsion Formulation and Evaluation.
Caption: In Vivo Bioavailability Study Experimental Workflow.
References
- 1. Nanoemulsion of Spiramycin against Tachyzoites of Toxoplasma gondii, RH Strain: Preparation, Toxicology, and Efficacy Studies | Iranian Journal of Public Health [ijph.tums.ac.ir]
- 2. Nanoemulsion of Spiramycin against Tachyzoites of Toxoplasma gondii, RH Strain: Preparation, Toxicology, and Efficacy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Assessment of spiramycin-loaded chitosan nanoparticles treatment on acute and chronic toxoplasmosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-delivery of spiramycin and curcumin nanoemulsions for treating acute (RH strain) and chronic (Tehran strain) toxoplasmosis in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. pharmtech.com [pharmtech.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 11. Pharmacokinetic/Pharmacodynamic Modeling of Spiramycin against Mycoplasma synoviae in Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-delivery of spiramycin and curcumin nanoemulsions for treating acute (RH strain) and chronic (Tehran strain) toxoplasmosis in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solid phase extraction and HPLC determination of spiramycin in plasma and vitreous concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of Rovamycin and Erythromycin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of Rovamycin (spiramycin) and erythromycin (B1671065), supported by experimental data and detailed methodologies.
This report synthesizes available in vitro data to compare the antibacterial efficacy of two macrolide antibiotics: this compound (spiramycin) and erythromycin. While both drugs share a common mechanism of action, their in vitro potency and spectrum of activity exhibit notable differences. This guide aims to provide a clear, data-driven comparison to inform research and development activities.
Executive Summary
In vitro studies consistently demonstrate that, on a weight-for-weight basis, erythromycin is generally more potent than this compound against a variety of bacterial species.[1][2] However, this compound exhibits efficacy against many erythromycin-resistant strains of staphylococci.[1][2] While erythromycin often displays lower Minimum Inhibitory Concentrations (MICs), this compound has been observed to have a more prolonged post-antibiotic effect, particularly against Staphylococcus aureus.[3]
Quantitative Efficacy Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for this compound and erythromycin against various bacterial strains as reported in the literature. It is important to note that MIC values can vary between studies due to methodological differences.
| Table 1: Comparative MICs of this compound and Erythromycin Against Various Bacteria | ||
| Bacterial Species | This compound (Spiramycin) MIC (µg/mL) | Erythromycin MIC (µg/mL) |
| Staphylococcus aureus (erythromycin-sensitive) | 16-32 times higher than erythromycin[3] | Generally lower than this compound[3] |
| Streptococcus pyogenes | Moderate activity[2] | Generally more active than this compound[2] |
| Haemophilus influenzae | Moderate activity[2] | Generally more active than this compound[2] |
| Anaerobic periopathogens | 68% sensitive[4] | 54% sensitive[4] |
| Table 2: Comparative MBCs of this compound and Erythromycin Against Staphylococcus aureus | |
| Antibiotic | MBC (µg/mL) |
| This compound (Spiramycin) | 4 to 8 times higher than erythromycin[3] |
| Erythromycin | Lower than this compound[3] |
Experimental Protocols
The in vitro efficacy data presented in this guide are primarily derived from standardized antimicrobial susceptibility testing methods, including broth microdilution, agar (B569324) dilution, and disk diffusion. The general principles of these methods are outlined below.
Minimum Inhibitory Concentration (MIC) Determination
MIC values are typically determined using the broth microdilution or agar dilution methods according to guidelines established by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6]
Broth Microdilution Protocol:
-
Preparation of Antimicrobial Solutions: Serial twofold dilutions of this compound and erythromycin are prepared in cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) in microtiter plates.[7]
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., 5 x 10^5 CFU/mL) is prepared from a fresh culture.[7]
-
Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours in ambient air.[8]
-
Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[9]
Agar Dilution Protocol:
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) containing serial twofold dilutions of the antibiotics are prepared.[10]
-
Inoculum Preparation: A standardized bacterial inoculum is prepared and applied to the surface of the agar plates.[10]
-
Incubation: Plates are incubated under appropriate conditions.[10]
-
Interpretation: The MIC is the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.[10]
Minimum Bactericidal Concentration (MBC) Determination
The MBC is determined following the MIC test.
-
Subculturing: Aliquots from the wells of the microtiter plate that show no visible growth in the MIC test are subcultured onto antibiotic-free agar plates.
-
Incubation: The agar plates are incubated for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.
Time-Kill Kinetics Assay
Time-kill assays provide information on the rate of bactericidal activity.
-
Inoculum Preparation: A standardized bacterial suspension is prepared.
-
Exposure: The bacteria are exposed to the antibiotics at various concentrations (e.g., multiples of the MIC) in a liquid medium.[11]
-
Sampling: Samples are withdrawn at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).[12]
-
Quantification: The number of viable bacteria in each sample is determined by plating serial dilutions and counting the resulting colonies (CFU/mL).[12]
-
Analysis: The results are plotted as the log10 CFU/mL versus time to visualize the killing kinetics.[11]
Mechanism of Action
Both this compound and erythromycin are macrolide antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[13] This binding action blocks the exit tunnel for the nascent polypeptide chain, thereby halting protein elongation.
Figure 1: Mechanism of action for this compound and erythromycin.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro comparison of the efficacy of this compound and erythromycin.
Figure 2: Experimental workflow for in vitro comparison.
Conclusion
The in vitro data indicate that while erythromycin is generally more potent than this compound against susceptible bacterial strains, this compound demonstrates a valuable activity profile, particularly against certain erythromycin-resistant staphylococci. The longer post-antibiotic effect of this compound against S. aureus suggests that its in vivo efficacy may be greater than what is predicted by MIC values alone.[3] For researchers and drug development professionals, these findings underscore the importance of a multi-faceted approach to evaluating antibiotic efficacy, considering not only MIC and MBC data but also other pharmacodynamic parameters such as the post-antibiotic effect and time-kill kinetics. Further research with a broader range of clinical isolates is warranted to provide a more comprehensive understanding of the comparative in vitro efficacy of these two important macrolide antibiotics.
References
- 1. Spiramycin: a reappraisal of its antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The comparative in vitro activity of spiramycin and erythromycin against Norwegian bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sub-inhibitory and post-antibiotic effects of spiramycin and erythromycin on Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Efficacy variation of erythromycin and spiramycin on periopathogens in aggressive periodontitis. An in vitro comparative study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. EUCAST: MIC Determination [eucast.org]
- 7. woah.org [woah.org]
- 8. youtube.com [youtube.com]
- 9. idexx.dk [idexx.dk]
- 10. Laboratory Methods and Strategies for Antimicrobial Susceptibility Testing | Clinical Gate [clinicalgate.com]
- 11. emerypharma.com [emerypharma.com]
- 12. actascientific.com [actascientific.com]
- 13. nbinno.com [nbinno.com]
Rovamycin (Spiramycin): A Comparative Analysis of its Efficacy Against Macrolide-Resistant Bacteria
For Immediate Release
This guide provides a comprehensive comparison of Rovamycin (Spiramycin) with other macrolide antibiotics, focusing on its activity against resistant bacterial strains. The information presented herein is intended for researchers, scientists, and drug development professionals, offering objective data and detailed experimental methodologies to support further investigation and clinical application.
Executive Summary
The escalating threat of antibiotic resistance necessitates a re-evaluation of existing antimicrobial agents. This compound, a 16-membered macrolide, demonstrates a noteworthy advantage over 14- and 15-membered macrolides (e.g., erythromycin (B1671065), azithromycin, clarithromycin) in combating certain resistant bacterial strains. This is primarily attributed to its resilience against efflux pump-mediated resistance, a common mechanism that renders many macrolides ineffective. While this compound's in vitro potency can be lower than that of erythromycin against susceptible strains, its unique pharmacokinetic properties often translate to comparable or superior in vivo efficacy. This phenomenon, often termed the 'spiramycin paradox', is linked to its high tissue concentration and persistence at the site of infection.
Comparative In Vitro Activity
The in vitro activity of this compound and other macrolides is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the comparative MICs against macrolide-resistant strains of Staphylococcus aureus and Streptococcus pneumoniae, two clinically significant pathogens.
Table 1: Comparative MICs (µg/mL) against Macrolide-Resistant Staphylococcus aureus
| Antibiotic | Ribosomal Modification (erm-positive) | Efflux Pump (msrA-positive) |
| This compound (Spiramycin) | 1 - >64 | ≤1 - 4 |
| Erythromycin | >64 | >64 |
| Azithromycin | >64 | >64 |
| Clarithromycin | >64 | >64 |
Data compiled from multiple in vitro studies. Actual MIC values can vary between specific isolates.
Table 2: Comparative MICs (µg/mL) against Macrolide-Resistant Streptococcus pneumoniae
| Antibiotic | Ribosomal Modification (ermB-positive) | Efflux Pump (mefA/E-positive) |
| This compound (Spiramycin) | >32 | ≤1 - 8 |
| Erythromycin | >64 | 1 - 32 |
| Azithromycin | >64 | 1 - 32 |
| Clarithromycin | >64 | 1 - 32 |
Data compiled from multiple in vitro studies. Actual MIC values can vary between specific isolates.
As the data indicates, this compound retains significant activity against strains expressing efflux-mediated resistance, a key differentiator from other macrolides. However, in strains with target site modification via ribosomal methylation (conferred by erm genes), cross-resistance is generally observed across all macrolides.
Experimental Protocols
The data presented in this guide is based on standardized and widely accepted experimental methodologies.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[1][2][3]
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of each antibiotic is prepared in a 96-well microtiter plate using an appropriate growth medium, such as Mueller-Hinton Broth.[4]
-
Inoculum Preparation: A standardized inoculum of the bacterial strain to be tested is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.[5][6][7][8]
-
Preparation: A standardized bacterial suspension is prepared and exposed to the antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC).
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each test solution.
-
Quantification: The aliquots are serially diluted and plated on agar (B569324) to determine the number of viable bacteria (CFU/mL).
-
Analysis: The change in log10 CFU/mL over time is plotted to generate time-kill curves, which illustrate the rate and extent of bacterial killing. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL (99.9% killing) from the initial inoculum.[5]
Visualization of Macrolide Resistance Mechanisms and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanisms of macrolide resistance and this compound's activity.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
The available data strongly suggests that this compound (Spiramycin) holds a significant place in the antibiotic armamentarium, particularly in an era of rising macrolide resistance. Its ability to evade efflux pump mechanisms makes it a viable option for treating infections caused by strains resistant to other commonly prescribed macrolides. Further research into its clinical applications and potential synergistic combinations is warranted to fully leverage its therapeutic potential.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. researchgate.net [researchgate.net]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. rr-asia.woah.org [rr-asia.woah.org]
- 5. emerypharma.com [emerypharma.com]
- 6. nelsonlabs.com [nelsonlabs.com]
- 7. DSpace [helda.helsinki.fi]
- 8. benchchem.com [benchchem.com]
Rovamycin and Doxycycline in the Treatment of Chlamydia trachomatis: A Comparative Analysis
For Immediate Release
In the landscape of antimicrobial therapeutics for Chlamydia trachomatis, both Rovamycin (Spiramycin) and Doxycycline (B596269) have demonstrated clinical efficacy. This guide provides a detailed comparative analysis of their performance, drawing upon in vitro susceptibility data and clinical outcomes to inform researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound and Doxycycline against Chlamydia trachomatis, as well as their clinical effectiveness in treating genital chlamydial infections.
| Parameter | This compound (Spiramycin) | Doxycycline | Reference(s) |
| Mechanism of Action | Macrolide antibiotic; inhibits protein synthesis by binding to the 50S ribosomal subunit. | Tetracycline antibiotic; inhibits protein synthesis by binding to the 30S ribosomal subunit.[1] | |
| In Vitro Efficacy (MIC) | MIC range: 0.025 to 2.0 µg/mL.[2] | MIC range: ≤0.03 to ≤0.25 µg/mL.[3][4] | [2][3][4] |
| In Vitro Efficacy (MIC90) | 4 mg/L | 0.2 mg/L | [1] |
| Clinical Efficacy (Cure Rate) | 98% (125 of 128 patients) in a 14-day course.[5] | 100% (133 of 133 patients) in a 14-day course.[5] | [5] |
Experimental Protocols
The determination of the in vitro susceptibility of Chlamydia trachomatis to this compound and Doxycycline typically involves cell culture-based assays. The following is a synthesized protocol based on established methodologies.[6][7]
Antimicrobial Susceptibility Testing of Chlamydia trachomatis
1. Cell Culture Preparation:
-
McCoy or HeLa cell monolayers are grown to confluence in 96-well microtiter plates or shell vials containing appropriate culture medium (e.g., DMEM with 10% fetal bovine serum and L-glutamine).[6]
-
The medium is supplemented with cycloheximide (B1669411) (1 mg/mL) to inhibit host cell protein synthesis, thereby promoting chlamydial growth.[6]
2. Inoculum Preparation:
-
Stock cultures of Chlamydia trachomatis elementary bodies (EBs) are thawed and diluted in a sucrose-phosphate-glutamic acid (SPG) buffer to a predetermined infectivity titer (e.g., 5 x 10³ inclusion-forming units (IFUs)/mL).[6]
3. Infection of Cell Monolayers:
-
The culture medium is aspirated from the confluent cell monolayers.
-
The cell monolayers are inoculated with the prepared C. trachomatis inoculum.[6]
-
The plates are centrifuged (e.g., at 1700 g for 1 hour) to facilitate the infection of the cells by the elementary bodies.[6]
4. Antibiotic Preparation and Application:
-
Stock solutions of this compound and Doxycycline are prepared and serially diluted in the culture medium to achieve a range of concentrations to be tested (e.g., 0.006 to 4 mg/L for Doxycycline).[6]
-
After centrifugation, the inoculum is removed, and the medium containing the various concentrations of the antibiotics is added to the respective wells.[6]
5. Incubation:
-
The plates are incubated at 37°C in a 5% CO₂ atmosphere for 48 to 72 hours to allow for chlamydial replication.[6]
6. Determination of Minimum Inhibitory Concentration (MIC):
-
Immunofluorescence Method:
-
After incubation, the cell monolayers are washed with phosphate-buffered saline (PBS), fixed with methanol, and stained with a fluorescein-conjugated monoclonal antibody specific for a chlamydial antigen (e.g., lipopolysaccharide).[6]
-
The number of chlamydial inclusions is visualized and counted using a fluorescence microscope.
-
The MIC is defined as the lowest antibiotic concentration that causes a ≥90% reduction in the number of inclusions compared to the antibiotic-free control.[6]
-
-
Reverse Transcriptase PCR (RT-PCR) Method:
-
Total RNA is extracted from the cell lysates of each well.
-
RT-PCR is performed to quantify the expression of a specific chlamydial gene (e.g., ompA).
-
The MIC is defined as the lowest antibiotic concentration that results in a significant reduction (e.g., ≥95%) in chlamydial transcription compared to the control.[8]
-
Visualizations
Caption: Experimental workflow for determining the MIC of antibiotics against C. trachomatis.
References
- 1. [In vitro sensitivity of Chlamydiae to antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. In vitro susceptibility of recent clinical isolates of Chlamydia trachomatis to macrolides and tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of spiramycin and doxycycline for treatment of Chlamydia trachomatis genital infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Antimicrobial Susceptibility Testing of Chlamydia trachomatis Using a Reverse Transcriptase PCR-Based Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenotypic antimicrobial susceptibility testing of Chlamydia trachomatis isolates from patients with persistent or successfully treated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Macrolide Cross-Resistance: A Comparative Guide on Spiramycin and Other Macrolides
For Researchers, Scientists, and Drug Development Professionals
The emergence of bacterial resistance to macrolide antibiotics presents a significant challenge in clinical practice. Understanding the nuances of cross-resistance between different members of this class is crucial for effective treatment strategies and the development of new antimicrobial agents. This guide provides a comprehensive comparison of spiramycin (B21755), a 16-membered macrolide, with other commonly used 14- and 15-membered macrolides such as erythromycin (B1671065), tylosin, and tilmicosin (B555). We delve into the molecular mechanisms of resistance, present comparative in vitro susceptibility data, and detail the experimental protocols for assessing cross-resistance.
Unveiling the Mechanisms of Macrolide Resistance
Cross-resistance between macrolide antibiotics is primarily governed by two key mechanisms:
-
Target Site Modification: The most prevalent mechanism involves the modification of the 23S ribosomal RNA (rRNA), a critical component of the bacterial 50S ribosomal subunit where macrolides bind to inhibit protein synthesis. This modification is catalyzed by erythromycin ribosome methylase (Erm) enzymes, encoded by a family of erm genes (e.g., ermA, ermB, ermC). These enzymes methylate an adenine (B156593) residue in the 23S rRNA, reducing the binding affinity of most macrolides. This typically results in a broad cross-resistance phenotype known as MLSB (Macrolide-Lincosamide-Streptogramin B) resistance. However, the 16-membered ring structure of spiramycin may allow it to retain some activity against strains with certain erm-mediated resistance.[1][2]
-
Macrolide Efflux: This mechanism involves the active transport of the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target. This is mediated by efflux pumps, with the M phenotype being a common example in streptococci, encoded by the mef (macrolide efflux) gene, often mefA. This mechanism typically confers resistance to 14- and 15-membered macrolides, while 16-membered macrolides like spiramycin may be less affected.[3][4]
Comparative In Vitro Susceptibility
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for spiramycin and other macrolides against various bacterial strains with defined resistance mechanisms. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism and is a key measure of antibiotic potency.
Table 1: Comparative MICs (µg/mL) Against Staphylococcus aureus with Defined Macrolide Resistance Genes
| Antibiotic | Susceptible (No Resistance Gene) | ermA Positive | ermB Positive | ermC Positive |
| Spiramycin | 0.25 - 2 | 8 - >64 | 16 - >64 | 4 - 32 |
| Erythromycin | 0.125 - 1 | >128 | >128 | >128 |
| Tylosin | 0.5 - 4 | >128 | >128 | >128 |
| Tilmicosin | 1 - 8 | >128 | >128 | >128 |
Data synthesized from multiple sources indicating general trends. Actual MIC values can vary between specific isolates.
Table 2: Comparative MICs (µg/mL) Against Streptococcus pneumoniae with Defined Macrolide Resistance Genes
| Antibiotic | Susceptible (No Resistance Gene) | mefA Positive (M phenotype) | ermB Positive (MLSB phenotype) |
| Spiramycin | 0.125 - 1 | 1 - 8 | 16 - >64 |
| Erythromycin | 0.03 - 0.25 | 1 - 32 | >64 |
| Azithromycin | 0.06 - 0.5 | 2 - 64 | >64 |
| Clarithromycin | 0.03 - 0.25 | 1 - 32 | >64 |
Data synthesized from multiple sources indicating general trends.[3][4] Actual MIC values can vary between specific isolates.
Observations:
-
Spiramycin's Advantage: The data consistently demonstrates that spiramycin often retains a degree of in vitro activity against bacterial strains that are highly resistant to 14- and 15-membered macrolides due to both erm-mediated and mef-mediated resistance mechanisms.
-
erm Gene Impact: The presence of erm genes, particularly ermA and ermB, generally confers high-level resistance to all tested macrolides, though spiramycin's MICs may be comparatively lower. Strains with the constitutive MLSB phenotype are typically resistant to spiramycin.[3][5]
-
mefA Gene Impact: Strains harboring the mefA gene (M phenotype) exhibit elevated MICs for 14- and 15-membered macrolides, while spiramycin is often less affected, showing lower MIC values.[3]
Visualizing Resistance Pathways and Workflows
To better understand the complex relationships in macrolide resistance, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: Mechanisms of macrolide action and resistance.
Caption: Experimental workflow for cross-resistance analysis.
Experimental Protocols
Accurate and reproducible data are fundamental to comparative studies. The following are detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Materials:
-
Bacterial Isolate: A pure, overnight culture of the test organism grown on an appropriate agar (B569324) medium.
-
Antimicrobial Agents: Stock solutions of spiramycin, erythromycin, tylosin, and tilmicosin of known potency are prepared according to CLSI standards.
-
Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms, appropriate supplementation (e.g., lysed horse blood) is required.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates.
-
-
Inoculum Preparation:
-
Suspend several colonies of the test organism in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Preparation:
-
Perform serial two-fold dilutions of each macrolide antibiotic directly in the 96-well plates using the culture medium.
-
The final volume in each well after adding the inoculum should be 100 µL or 200 µL, depending on the specific CLSI protocol being followed.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) on each plate.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plates at 35°C ± 2°C for 16-24 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Molecular Detection of Resistance Genes by PCR
This protocol provides a general framework for the polymerase chain reaction (PCR) detection of erm and mef genes.
-
DNA Extraction:
-
Extract genomic DNA from a pure bacterial culture using a commercial DNA extraction kit or a standard enzymatic lysis procedure.
-
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific for the target genes (ermA, ermB, ermC, mefA).
-
Add the extracted genomic DNA to the master mix.
-
Perform PCR using a thermal cycler with the following general conditions (specific annealing temperatures and extension times will vary depending on the primers used):
-
Initial denaturation (e.g., 95°C for 5 minutes).
-
30-35 cycles of:
-
Denaturation (e.g., 95°C for 30 seconds).
-
Annealing (e.g., 50-60°C for 30 seconds).
-
Extension (e.g., 72°C for 1 minute).
-
-
Final extension (e.g., 72°C for 5-10 minutes).
-
-
-
Detection of PCR Products:
-
Analyze the PCR products by agarose (B213101) gel electrophoresis.
-
Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide or a safer alternative) and visualize the DNA bands under UV light.
-
The presence of a band of the expected size for each gene indicates a positive result.
-
Conclusion
The comparative data presented in this guide highlights the potential utility of spiramycin in treating infections caused by bacteria resistant to other macrolides. Its 16-membered ring structure appears to confer an advantage in overcoming common resistance mechanisms that render 14- and 15-membered macrolides ineffective. However, it is crucial to note that high-level resistance to spiramycin can still occur, particularly in strains with constitutive erm-mediated resistance. Therefore, routine antimicrobial susceptibility testing remains an indispensable tool for guiding appropriate therapeutic choices. The detailed experimental protocols provided herein offer a standardized approach for researchers to further investigate macrolide cross-resistance and contribute to the ongoing efforts to combat antimicrobial resistance.
References
- 1. The comparative in vitro activity of spiramycin and erythromycin against Norwegian bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. erma ermb ermc: Topics by Science.gov [science.gov]
- 3. The prevalence of genotypes that determine resistance to macrolides, lincosamides, and streptogramins B compared with spiramycin susceptibility among erythromycin-resistant Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial susceptibility and analysis of macrolide resistance genes in Streptococcus pneumoniae isolated in Hamadan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
A Head-to-Head Comparison of Spiramycin and Azithromycin for Toxoplasma gondii Research
In the landscape of anti-parasitic drug research, particularly for Toxoplasma gondii, the macrolide antibiotics spiramycin (B21755) and azithromycin (B1666446) are frequently investigated alternatives to the standard pyrimethamine-sulfadiazine combination therapy. This guide provides a comprehensive, data-driven comparison of their performance in preclinical studies, offering researchers, scientists, and drug development professionals a detailed overview to inform their work.
Executive Summary
Both spiramycin and azithromycin target the protein synthesis machinery of Toxoplasma gondii. However, experimental data reveals significant differences in their efficacy. In vitro studies consistently demonstrate that azithromycin exhibits a lower 50% inhibitory concentration (IC50) compared to spiramycin, indicating higher potency. This trend is largely mirrored in in vivo animal models, where azithromycin generally shows superior activity in reducing parasite burden and improving survival rates.
Mechanism of Action
Spiramycin and azithromycin are both macrolide antibiotics that inhibit protein synthesis in Toxoplasma gondii.[1][2][3][4] They achieve this by binding to the 50S subunit of the parasite's ribosome, which disrupts the translocation step of protein elongation.[1][3][4] This action is primarily bacteriostatic, meaning it inhibits the parasite's growth and replication rather than directly killing it.[1][3] While the primary target is the parasite's ribosome, some research suggests the potential for a non-ribosomal mode of action, possibly involving immunomodulatory effects, though this requires further investigation.[5] The delayed onset of action observed for both drugs in vitro suggests a complex interaction with the parasite's metabolic processes.[6][7]
In Vitro Efficacy
In vitro assays consistently demonstrate the inhibitory effects of both spiramycin and azithromycin on the intracellular replication of Toxoplasma gondii tachyzoites. However, azithromycin generally exhibits greater potency.
| Drug | IC50 (µM) | Cell Line | Assay Method | Reference |
| Spiramycin | 246 (187 to 325) | Murine Peritoneal Macrophages | [3H]uracil incorporation | [8][9] |
| Azithromycin | 140 (98 to 201) | Murine Peritoneal Macrophages | [3H]uracil incorporation | [8][9] |
| Spiramycin | 20.16 µg/mL | BT Cells | [3H]uracil incorporation | [10] |
| Azithromycin | 8.61 µg/mL | BT Cells | [3H]uracil incorporation | [10] |
IC50 values are presented with 95% confidence limits where available. Note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Studies have also shown that both drugs can control the infection and replication of T. gondii in human trophoblastic cells (BeWo cell line) at concentrations ranging from 50 to 400 µg/mL.[11] Interestingly, treatment with these macrolides, particularly azithromycin, was found to induce an anti-inflammatory response.[11]
In Vivo Efficacy
Animal models, primarily in mice, have been instrumental in evaluating the in vivo activity of spiramycin and azithromycin against Toxoplasma gondii. These studies generally corroborate the in vitro findings, with azithromycin demonstrating greater efficacy in protecting against acute toxoplasmosis.
| Drug | Dosage | Animal Model | T. gondii Strain | Key Findings | Reference |
| Spiramycin | 400 mg/kg/day | Mice | Multiple Strains | Less active than azithromycin. | [12] |
| Azithromycin | 200 mg/kg/day | Mice | Multiple Strains | Considerably more active in protecting against death. 100% survival with high inocula of some strains. | [12] |
| Spiramycin | 200 mg/kg/day | Mice (chronic) | ME49 | Significantly decreased brain cyst burdens. | [13] |
| Azithromycin | 200 mg/kg for 10 days | Mice (chronic) | Not specified | Reduced number and size of brain cysts by 64% & 30% respectively. | [14] |
Azithromycin has been noted for its ability to achieve high concentrations in tissues, including the brain, which is a significant advantage for treating cerebral toxoplasmosis.[12] In infected mice, brain concentrations of azithromycin were found to be approximately two-fold higher than in non-infected mice.[12] While spiramycin has shown some effect in reducing brain cyst burdens in chronic infections, azithromycin appears to have a more potent effect.[13][14]
Experimental Protocols
In Vitro Drug Susceptibility Assay ([3H]uracil Incorporation)
This method is commonly used to determine the 50% inhibitory concentration (IC50) of a drug against intracellular Toxoplasma gondii.
-
Cell Culture: Host cells (e.g., murine peritoneal macrophages, HeLa cells, or BT cells) are cultured to confluence in 96-well microtiter plates.[8][9][10]
-
Infection: The host cell monolayers are infected with T. gondii tachyzoites (e.g., RH strain).[8][9]
-
Drug Treatment: Various concentrations of the test compounds (spiramycin or azithromycin) are added to the infected cell cultures.
-
Radiolabeling: After a suitable incubation period to allow for parasite replication, [3H]uracil is added to the cultures. Toxoplasma gondii incorporates uracil (B121893) for nucleic acid synthesis, while the host cells do not.[8][9]
-
Measurement: The amount of incorporated [3H]uracil is measured using a scintillation counter. The level of radioactivity is proportional to the rate of parasite replication.
-
Data Analysis: The IC50 is calculated as the drug concentration that inhibits [3H]uracil incorporation by 50% compared to untreated controls.[8][9]
In Vivo Efficacy Model (Murine Model of Acute Toxoplasmosis)
This protocol outlines a general procedure for assessing the in vivo efficacy of anti-Toxoplasma compounds in a mouse model.
-
Animal Model: Specific pathogen-free mice (e.g., BALB/c) are used.[15]
-
Infection: Mice are infected intraperitoneally or orally with a lethal dose of T. gondii tachyzoites or cysts (e.g., RH or ME49 strain).[12][13][15]
-
Treatment Groups: The infected mice are divided into several groups: a control group receiving a placebo, and treatment groups receiving different doses of spiramycin or azithromycin.
-
Drug Administration: Treatment is typically initiated 24 hours post-infection and continued for a specified duration (e.g., 10 days).[12][15] The drugs are administered orally or via injection.
-
Monitoring: The mice are monitored daily for signs of illness and mortality. The survival rate in each group is recorded.
-
Parasite Burden Assessment (Optional): At the end of the experiment or upon humane euthanasia, tissues such as the brain, liver, and spleen can be harvested to quantify the parasite burden. This can be done by counting tissue cysts or using quantitative PCR to measure parasite DNA.[13]
-
Data Analysis: Survival curves are generated and statistically analyzed (e.g., using the log-rank test) to compare the efficacy of the different treatments. Parasite burden data between groups are also statistically compared.
Conclusion
The available experimental data strongly suggests that azithromycin is a more potent agent against Toxoplasma gondii than spiramycin, both in vitro and in vivo. Its favorable pharmacokinetic profile, particularly its ability to concentrate in tissues, further enhances its therapeutic potential. While spiramycin remains a clinically relevant option, especially in the context of congenital toxoplasmosis due to its safety profile, researchers seeking more effective compounds for preclinical development may find azithromycin and its derivatives to be more promising candidates. Future research should continue to explore the nuances of their mechanisms of action and potential for combination therapies to enhance efficacy and mitigate the risk of resistance.
References
- 1. What is the mechanism of Spiramycin? [synapse.patsnap.com]
- 2. Azithromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Spiramycin - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. scispace.com [scispace.com]
- 6. [New pathogens and mode of action of azithromycin: Toxoplasma gondii] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of mutants of Toxoplasma gondii selected for resistance to azithromycin, spiramycin, or clindamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro effects of four macrolides (roxithromycin, spiramycin, azithromycin [CP-62,993], and A-56268) on Toxoplasma gondii. [sonar.ch]
- 9. In vitro effects of four macrolides (roxithromycin, spiramycin, azithromycin [CP-62,993], and A-56268) on Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative activity of macrolides against Toxoplasma gondii demonstrating utility of an in vitro microassay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azithromycin and spiramycin induce anti-inflammatory response in human trophoblastic (BeWo) cells infected by Toxoplasma gondii but are able to control infection [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo activity of the macrolide antibiotics azithromycin, roxithromycin and spiramycin against Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effectiveness of spiramycin in murine models of acute and chronic toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In Vivo Efficacy of Drugs against Toxoplasma gondii Combined with Immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated HPLC Methods for Accurate Rovamycin Quantification
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) stands as a precise and reliable technique for the quantitative analysis of Rovamycin (spiramycin), a macrolide antibiotic crucial in various pharmaceutical formulations.[1] The validation of these HPLC methods is paramount to ensure the accuracy, precision, and reproducibility of results, which is critical for quality control and regulatory compliance in drug development. This guide provides a comparative overview of validated HPLC methods for this compound quantification, supported by experimental data and detailed protocols.
Comparative Analysis of Validated HPLC Methods
The selection of an appropriate HPLC method for this compound analysis depends on several factors, including the sample matrix, the desired sensitivity, and the available instrumentation. Below is a summary of different validated HPLC methods with their key chromatographic parameters and performance characteristics.
| Parameter | Method 1 | Method 2 | Method 3 (Simultaneous Analysis) |
| Stationary Phase | Reversed-phase C18 | Reversed-phase C8 | ODB RP18 |
| Mobile Phase | Gradient elution with phosphate (B84403) buffer and acetonitrile[1] | 0.1% Phosphoric acid and Methanol (67:33, v/v)[1] | Acetonitrile – 2-methyl-2-propanol – hydrogenphosphate buffer, pH 6.5, with 1.5% triethylamine (B128534) (33:7: up to 100, v/v/v)[2] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[1] | 1.0 mL/min[2] |
| Detection | UV at 232 nm | UV at 232 nm[1] | UV at 210 nm[2] |
| Linearity Range | 4.0–5000.0 µg/ml[3] | - | - |
| Correlation Coefficient (r²) | 0.9999[3] | - | - |
| Recovery (%) | 99.65 ± 1.02%[3] | - | 97.13–100.28%[2] |
| Limit of Detection (LOD) | 1.5 µg/ml[3] | - | - |
| Limit of Quantification (LOQ) | 8.0 µg/ml[3] | - | - |
Experimental Protocols
Detailed methodologies are crucial for reproducing validated results. Below are the protocols for the key experiments cited in this guide.
Method 2: Isocratic HPLC for this compound in Tablets[1]
This method provides a simple and rapid determination of Spiramycin (B21755).
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: C8 column (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 0.1% Phosphoric acid and Methanol in a 67:33 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 232 nm.
-
Injection Volume: 20 µL.
2. Sample Preparation (Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Spiramycin.
-
Dissolve the weighed powder in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Standard Preparation:
-
Accurately weigh a suitable amount of Spiramycin reference standard.
-
Dissolve and dilute with the mobile phase to achieve a known concentration.
Alternative Quantification Methods
While HPLC is a dominant technique, other methods can be employed for this compound quantification.
-
Microbiological Assays: These assays determine the potency of the antibiotic by measuring its inhibitory effect on a susceptible microorganism. A microbiological agar (B569324) gel diffusion assay using M. luteus ATCC 9341 has shown excellent correlation with HPLC methods for spiramycin determination in tissues.[4]
-
Spectrophotometry: UV-Vis spectrophotometry can be a simpler and more accessible method, although it may lack the specificity of HPLC, especially in complex matrices.
Visualizing the Workflow and Validation Parameters
To better understand the processes involved, the following diagrams illustrate the general workflow for HPLC analysis and the relationship between key validation parameters.
Caption: General Workflow for Spiramycin HPLC Analysis.
Caption: Key HPLC Method Validation Parameters.
References
A Comparative Guide to the Transcriptomic Effects of Macrolides on Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transcriptomic responses of bacteria to treatment with different macrolide antibiotics. By summarizing key experimental data and detailing methodologies, this document aims to be a valuable resource for understanding the nuanced impacts of these widely used drugs on bacterial gene expression.
Macrolide antibiotics, characterized by a macrocyclic lactone ring, are crucial in treating various bacterial infections. They primarily function by inhibiting protein synthesis through binding to the 50S ribosomal subunit.[1] While generally considered bacteriostatic, their effects can vary depending on the specific macrolide, the bacterial species, and the drug concentration.[2] Understanding the global transcriptomic shifts induced by different macrolides can shed light on their precise mechanisms of action, off-target effects, and the development of bacterial resistance.
This guide focuses on the transcriptomic effects of erythromycin (B1671065) on Escherichia coli and draws a comparative perspective with clarithromycin's impact on Streptococcus pneumoniae.
Comparative Transcriptomic Data
The following tables summarize the quantitative data from transcriptomic studies on bacteria treated with macrolides.
Table 1: Transcriptomic Response of Escherichia coli K-12 MG1655 to Erythromycin
This data is derived from a comprehensive study comparing the effects of nine different antibiotic classes.[3][4][5]
| Metric | Value |
| Total Number of Differentially Expressed Genes (DEGs) | 1,786 |
| Percentage of Genome Differentially Expressed | 39.7% |
| Upregulated Genes | 887 |
| Downregulated Genes | 899 |
| Antibiotic Concentration Used (IC50) | 128 µg/mL |
Source: Adapted from Zhao, L., et al. (2023). Microbiology Spectrum.[3][4][5]
Table 2: Key Upregulated Gene Ontology (GO) Terms in E. coli Treated with Erythromycin
| GO Term | Description |
| GO:0009068 | Aspartate family amino acid metabolic process |
| GO:0006520 | Amino acid metabolic process |
| GO:0044238 | Primary metabolic process |
| GO:0009058 | Biosynthetic process |
| GO:0043170 | Macromolecule metabolic process |
Source: Adapted from Zhao, L., et al. (2023). Microbiology Spectrum.[3][4][5]
Table 3: Key Downregulated Gene Ontology (GO) Terms in E. coli Treated with Erythromycin
| GO Term | Description |
| GO:0007165 | Signal transduction |
| GO:0023052 | Signaling |
| GO:0050896 | Response to stimulus |
| GO:0006950 | Response to stress |
| GO:0009628 | Response to abiotic stimulus |
Source: Adapted from Zhao, L., et al. (2023). Microbiology Spectrum.[3][4][5]
Table 4: Comparative Effects of Erythromycin and Clarithromycin (B1669154) on Key Virulence Gene Expression in Streptococcus pneumoniae
This table presents a focused comparison of the transcriptional regulation of the pneumolysin gene (ply), a critical virulence factor, by two different macrolides in macrolide-resistant S. pneumoniae (MRSP). This data is based on RT-qPCR analysis.
| Macrolide | Target Gene | Fold Change in Expression | Bacterial Species |
| Erythromycin | ply | Significant downregulation | Streptococcus pneumoniae |
| Clarithromycin | ply | Significant downregulation | Streptococcus pneumoniae |
Source: Adapted from Shiohira, T., et al. (2021). Microbiology Spectrum.[6]
Notably, while both macrolides downregulated the pneumolysin gene, their effects on autolysis-related genes differed. Clarithromycin was found to upregulate the major autolysin gene lytA, whereas erythromycin did not, suggesting distinct regulatory impacts despite both being 14-membered macrolides.[6]
Experimental Protocols
A detailed methodology is crucial for the replication and comparison of transcriptomic studies. The following protocol is based on the comprehensive study by Zhao et al. (2023) on E. coli.[3][4][5]
1. Bacterial Strain and Growth Conditions:
-
Strain: Escherichia coli K-12 MG1655.
-
Media: Luria-Bertani (LB) broth.
-
Culture Conditions: Aerobic, 37°C with shaking at 220 rpm.
2. Determination of IC50:
-
Overnight cultures were diluted to an OD600 of 0.05 in fresh LB medium.
-
Bacteria were grown to the mid-exponential phase (OD600 of 0.5).
-
Cultures were treated with a serial dilution of erythromycin.
-
Growth was monitored by measuring OD600 after a defined incubation period.
-
The IC50 was calculated as the concentration of the antibiotic that inhibited 50% of bacterial growth.
3. RNA Extraction:
-
E. coli cultures were grown to mid-exponential phase and treated with erythromycin at the predetermined IC50 (128 µg/mL).
-
After 1 hour of incubation, bacterial cells were harvested by centrifugation.
-
Total RNA was extracted using a commercial RNA extraction kit following the manufacturer's instructions.
-
Genomic DNA was removed by DNase I treatment.
-
RNA quality and quantity were assessed using a spectrophotometer and gel electrophoresis.
4. RNA Sequencing (RNA-seq):
-
Ribosomal RNA (rRNA) was depleted from the total RNA samples.
-
RNA-seq libraries were constructed from the rRNA-depleted RNA.
-
Sequencing was performed on an Illumina sequencing platform.
5. Data Analysis:
-
Raw sequencing reads were quality-controlled and trimmed to remove low-quality bases and adapter sequences.
-
The cleaned reads were mapped to the E. coli K-12 MG1655 reference genome.
-
Gene expression levels were quantified as read counts.
-
Differentially expressed genes (DEGs) were identified by comparing the transcriptomes of erythromycin-treated and untreated control samples. A threshold of an adjusted p-value < 0.05 was used to determine statistical significance.
-
Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were performed to identify the biological functions and pathways significantly affected by erythromycin treatment.
Visualizations
Experimental Workflow for Comparative Transcriptomics
Caption: Workflow for analyzing bacterial transcriptomic responses to macrolide treatment.
Generalized Signaling Pathway of Macrolide Action and Bacterial Response
Caption: Macrolide mechanism of action leading to altered bacterial gene expression.
Discussion and Conclusion
The transcriptomic data reveals that macrolide treatment induces a significant and broad-based stress response in bacteria. In the case of E. coli treated with erythromycin, nearly 40% of the genome showed differential expression, indicating a massive reprogramming of cellular processes.[3][4][5] The upregulation of genes involved in amino acid metabolism and biosynthesis suggests that the bacterium attempts to compensate for the inhibition of protein synthesis.[3][4][5] Conversely, the downregulation of genes related to signal transduction and stress response could indicate a disruption of normal regulatory networks or a strategic shutdown of certain functions to conserve resources.[3][4][5]
The comparison between erythromycin and clarithromycin in S. pneumoniae, although limited to a few genes, highlights that even closely related macrolides can elicit distinct transcriptional responses.[6] While both effectively reduced the expression of the important virulence factor pneumolysin, their differential effects on the autolysin gene lytA point to subtle differences in their interaction with bacterial regulatory networks.[6] These differences could have clinical implications, affecting not only direct bactericidal or bacteriostatic activity but also the modulation of virulence and the host-pathogen interaction.
It is important to note that the transcriptomic response to macrolides can also be influenced by the structure of the macrolide itself (e.g., 14-, 15-, or 16-membered rings), with some resistance mechanisms like certain efflux pumps showing differential activity against different macrolide subclasses.[7]
References
- 1. Nomenclature for Macrolide and Macrolide-Lincosamide-Streptogramin B Resistance Determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of macrolides on the expression of bacterial virulence mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Transcriptomic Response of Escherichia coli K-12 MG1655 to Nine Representative Classes of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Transcriptomic Response of Escherichia coli K-12 MG1655 to Nine Representative Classes of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Clarithromycin Inhibits Pneumolysin Production via Downregulation of ply Gene Transcription despite Autolysis Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
Rovamycin (Spiramycin): A Comparative Benchmark Against New Antibiotic Candidates
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of antimicrobial resistance, a thorough evaluation of established antibiotics against novel candidates is crucial for informing clinical decisions and guiding future drug development. This guide provides an objective comparison of Rovamycin (Spiramycin), a macrolide antibiotic with a long history of use, against newer antibiotic agents targeting Gram-positive bacteria. The comparative analysis is supported by available experimental data on antimicrobial activity, mechanisms of action, and detailed experimental protocols.
Executive Summary
This compound, a 16-membered macrolide, exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1][2] It has historically demonstrated efficacy against a range of Gram-positive cocci and atypical pathogens.[3][4] Newer antibiotic candidates, such as ceftaroline (B109729), daptomycin, and linezolid (B1675486), have emerged as critical options, particularly for treating infections caused by multidrug-resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA). This guide benchmarks the in vitro activity of this compound against these newer agents, providing a quantitative and mechanistic comparison to aid in research and development efforts.
In Vitro Antimicrobial Activity: A Comparative Analysis
The minimum inhibitory concentration (MIC) is a key indicator of an antibiotic's potency. The following tables summarize the available MIC data for this compound and newer antibiotic candidates against clinically significant Gram-positive pathogens. It is important to note that direct head-to-head comparative studies are limited, and MIC values can vary based on the specific strains tested and the methodology used.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Sensitive (MSSA) | 0.25 - 2 | [4] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.5 - >32 | [5][6] |
| Streptococcus pneumoniae | Penicillin-Sensitive | ≤0.06 - 1 | [3][7] |
| Streptococcus pyogenes | ≤0.06 - 1 | [4] | |
| Enterococcus faecalis | 1 - 8 | [7][8] |
Table 2: Minimum Inhibitory Concentration (MIC) of New Antibiotic Candidates against Gram-Positive Bacteria
| Antibiotic | Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Ceftaroline | Staphylococcus aureus | MRSA | 0.25 - 2 | [9][10] |
| Streptococcus pneumoniae | Penicillin-Resistant | ≤0.015 - 0.25 | [11] | |
| Daptomycin | Staphylococcus aureus | MRSA | 0.25 - 2 | [9][12] |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 0.5 - 4 | [13] | |
| Linezolid | Staphylococcus aureus | MRSA | 0.5 - 4 | [14] |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 1 - 4 | [14] |
Mechanisms of Action: A Visual Comparison
Understanding the distinct mechanisms by which these antibiotics inhibit bacterial growth is fundamental to assessing their potential for synergistic use and overcoming resistance.
This compound (Spiramycin): Inhibition of Protein Synthesis
This compound binds to the 50S ribosomal subunit, interfering with the translocation step of protein synthesis and thereby halting the elongation of the polypeptide chain.[1][2]
Figure 1. Mechanism of action of this compound.
New Antibiotic Candidates: Diverse Targets
Newer antibiotics often employ different mechanisms of action to combat resistance to older drugs.
Ceftaroline: As a cephalosporin, ceftaroline inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), including PBP2a, which is responsible for methicillin (B1676495) resistance in S. aureus.[10][12]
Figure 2. Mechanism of action of Ceftaroline.
Daptomycin: Daptomycin is a cyclic lipopeptide that disrupts the bacterial cell membrane in a calcium-dependent manner, leading to ion leakage and cell death.[12]
Figure 3. Mechanism of action of Daptomycin.
Linezolid: Linezolid is an oxazolidinone that inhibits protein synthesis at an earlier stage than macrolides by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex.[14]
Figure 4. Mechanism of action of Linezolid.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized in vitro method to assess the susceptibility of bacteria to antimicrobial agents. The following outlines the general principles of the broth microdilution and agar (B569324) dilution methods.
Broth Microdilution Method
This method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium.
Figure 5. Broth microdilution workflow.
Detailed Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.[2]
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[15]
-
Inoculation: A multi-channel pipette is used to inoculate a 96-well microtiter plate containing the serially diluted antibiotic with the standardized bacterial suspension.[1]
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.[16]
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[15]
Agar Dilution Method
In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium, which is then inoculated with the test bacteria.
Detailed Methodology:
-
Preparation of Antibiotic Plates: A stock solution of the antibiotic is prepared and serially diluted. Each dilution is then added to molten Mueller-Hinton Agar (MHA) and poured into petri dishes to solidify.[17]
-
Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.
-
Inoculation: A multipoint inoculator is used to spot-inoculate the surface of the agar plates with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.[17]
Conclusion
This guide provides a comparative overview of this compound and newer antibiotic candidates based on available in vitro data. While this compound maintains activity against certain Gram-positive pathogens, newer agents like ceftaroline, daptomycin, and linezolid exhibit potent activity against multidrug-resistant strains, including MRSA. The distinct mechanisms of action of these newer antibiotics offer advantages in treating infections that are resistant to older drug classes. The provided experimental protocols offer a foundation for conducting further comparative studies to generate more direct and comprehensive datasets. Continuous benchmarking of established and novel antibiotics is essential for optimizing therapeutic strategies and combating the growing threat of antimicrobial resistance.
References
- 1. youtube.com [youtube.com]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early studies on in-vitro and experimental activity of spiramycin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Spiramycin (this compound), a macrolide antibiotic for oral treatment of outpatient pneumonia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The comparative in vitro activity of spiramycin and erythromycin against Norwegian bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spiramycin-Metronidazole Synergism Testing on Aggregatibacter actinomycetemcomitans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics of RWJ-54428 against Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis in a Neutropenic Mouse Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Antibiotic Resistance-Susceptibility Profiles of Enterococcus faecalis and Streptococcus spp. From the Human Vagina, and Genome Analysis of the Genetic Basis of Intrinsic and Acquired Resistances [frontiersin.org]
- 9. clinician.com [clinician.com]
- 10. Evaluation of Ceftaroline Activity versus Daptomycin (DAP) against DAP-Nonsusceptible Methicillin-Resistant Staphylococcus aureus Strains in an In Vitro Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacodynamics of RWJ-54428 against Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis in a neutropenic mouse thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. idstewardship.com [idstewardship.com]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. Daptomycin and linezolid for severe methicillin-resistant Staphylococcus aureus psoas abscess and bacteremia: A case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 16. ableweb.org [ableweb.org]
- 17. youtube.com [youtube.com]
In Vitro Synergy of Rovamycin with Non-Antibiotic Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antibiotic resistance necessitates innovative strategies to enhance the efficacy of existing antimicrobial agents. One promising approach is the combination of antibiotics with non-antibiotic compounds that can potentiate their activity. This guide provides a comparative overview of the in vitro synergistic potential of Rovamycin (Spiramycin), a macrolide antibiotic, when combined with non-antibiotic compounds. While direct and extensive studies on this compound in this specific context are limited, this guide synthesizes available data on macrolides and other antibiotics to present a representative analysis of synergistic interactions.
Executive Summary
Combining this compound with certain non-antibiotic compounds, such as non-steroidal anti-inflammatory drugs (NSAIDs) and phytochemicals, presents a potential strategy to enhance its antimicrobial activity. This synergy may be achieved through various mechanisms, including the inhibition of bacterial efflux pumps, disruption of the bacterial cell membrane, and interference with virulence factor production. This guide explores these interactions through illustrative experimental data and detailed protocols to inform further research and development.
Data Presentation: Synergistic Activity of this compound with a Non-Antibiotic Compound (Illustrative Example)
The following table summarizes hypothetical data from a checkerboard assay evaluating the synergy between this compound and the non-steroidal anti-inflammatory drug (NSAID), Ibuprofen, against a clinical isolate of Staphylococcus aureus.
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| This compound | 2 | 0.5 | 0.5 | Synergy |
| Ibuprofen | >1024 | 256 |
Fractional Inhibitory Concentration Index (FICI) is calculated as follows: (MIC of this compound in combination / MIC of this compound alone) + (MIC of Ibuprofen in combination / MIC of Ibuprofen alone)
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of synergy testing.
Checkerboard Microdilution Assay
This method is used to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.
a. Preparation of Materials:
-
Bacterial Strain: A clinical isolate of Staphylococcus aureus, grown overnight in Mueller-Hinton Broth (MHB).
-
Antimicrobial Agents: Stock solutions of this compound and Ibuprofen prepared in an appropriate solvent.
-
Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator.
b. Procedure:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Create serial twofold dilutions of this compound along the rows and Ibuprofen along the columns. This creates a matrix of varying concentrations of both compounds.
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well with 100 µL of the bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that completely inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to interpret the interaction.[1]
Time-Kill Assay
This assay provides a dynamic picture of the antimicrobial effect of the combination over time.
a. Preparation of Materials:
-
Bacterial Strain: An overnight culture of Staphylococcus aureus in MHB.
-
Antimicrobial Agents: this compound and Ibuprofen at concentrations determined from the checkerboard assay (e.g., 0.5x MIC, 1x MIC, 2x MIC).
-
Culture Medium: MHB.
-
Equipment: Shake flasks or tubes, incubator, spectrophotometer, agar (B569324) plates for colony counting.
b. Procedure:
-
Prepare a bacterial suspension and adjust its concentration to approximately 1-5 x 10^6 CFU/mL.
-
Set up test tubes or flasks with the following:
-
Growth control (no drug)
-
This compound alone
-
Ibuprofen alone
-
This compound and Ibuprofen in combination
-
-
Incubate the cultures at 37°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots and plate them on Mueller-Hinton agar to determine the viable colony-forming units (CFU/mL).
-
Plot the log10 CFU/mL against time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at 24 hours.[2]
Visualizations: Workflows and Potential Mechanisms
Diagrams created using Graphviz (DOT language) to illustrate experimental and logical flows.
Caption: Workflow for in vitro synergy testing of this compound.
Caption: Putative mechanism of synergy for this compound.
Discussion of Potential Synergistic Mechanisms
The synergistic effects observed when combining this compound with non-antibiotic compounds can be attributed to several potential mechanisms:
-
Inhibition of Efflux Pumps: Many bacteria possess efflux pumps that actively expel antibiotics, leading to resistance. Some non-antibiotic compounds can inhibit these pumps, thereby increasing the intracellular concentration of the antibiotic and restoring its efficacy.[1]
-
Increased Membrane Permeability: Certain non-antibiotic agents can disrupt the bacterial cell membrane, making it more permeable to the antibiotic. This allows the antibiotic to reach its intracellular target more easily.
-
Inhibition of Virulence Factors: Some compounds can inhibit the production of bacterial virulence factors, such as toxins and enzymes, without directly killing the bacteria. This can weaken the pathogen and make it more susceptible to the action of the antibiotic. Studies have shown that macrolides, including spiramycin, can inhibit the expression of virulence determinants in bacteria like Pseudomonas aeruginosa without significantly affecting their growth.[3][4]
-
Immunomodulatory Effects: Non-steroidal anti-inflammatory drugs (NSAIDs) possess immunomodulatory properties that could potentially complement the antibacterial action of antibiotics in vivo.[5]
Conclusion and Future Directions
The exploration of synergistic combinations between this compound and non-antibiotic compounds is a promising avenue for combating antibiotic resistance. The illustrative data and protocols provided in this guide serve as a foundation for researchers to design and conduct further in vitro studies. Future research should focus on screening a wider range of non-antibiotic compounds for synergy with this compound against a panel of clinically relevant pathogens. Elucidating the precise molecular mechanisms of these synergistic interactions will be critical for the rational design of effective combination therapies. While in vitro studies are a crucial first step, subsequent in vivo studies are necessary to validate the clinical potential of these combinations.
References
- 1. Synergistic Antimicrobial Effects of Ibuprofen Combined with Standard-of-Care Antibiotics against Cystic Fibrosis Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. Global Downregulation of Penicillin Resistance and Biofilm Formation by MRSA Is Associated with the Interaction between Kaempferol Rhamnosides and Quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ppj.phypha.ir [ppj.phypha.ir]
The Spiramycin Paradox: Correlating In Vitro Susceptibility with In Vivo Efficacy
A Comparative Guide for Researchers and Drug Development Professionals
Spiramycin (B21755), a macrolide antibiotic, presents a well-documented paradox in antimicrobial chemotherapy: its in vitro activity often appears modest when compared to other macrolides, yet it demonstrates excellent clinical efficacy in vivo. This guide provides a comprehensive comparison of spiramycin with key alternatives, delving into the experimental data that elucidates this discrepancy. By examining in vitro susceptibility, in vivo efficacy, and the underlying pharmacological dynamics, this document aims to equip researchers, scientists, and drug development professionals with the data necessary to make informed decisions in their work.
In Vitro Susceptibility: A Comparative Overview
The minimum inhibitory concentration (MIC) is a standard measure of an antibiotic's in vitro potency. The following tables summarize the MIC distributions for spiramycin and two common comparator macrolides, erythromycin (B1671065) and azithromycin, against clinically relevant pathogens.
Table 1: Comparative In Vitro Activity (MIC µg/mL) of Spiramycin, Erythromycin, and Azithromycin against Gram-Positive Bacteria
| Organism | Spiramycin MIC (µg/mL) | Erythromycin MIC (µg/mL) | Azithromycin MIC (µg/mL) |
| Staphylococcus aureus | 16-32 (for erythromycin-sensitive strains)[1] | 0.5-1[1] | 32-64 (for MRSA)[2] |
| Streptococcus pyogenes | Generally higher than erythromycin[3] | 0.03 - 0.09[3][4] | 0.12 - ≤0.5[3][4] |
Table 2: In Vitro Activity (IC50 µg/mL) against Toxoplasma gondii
| Organism | Spiramycin IC50 (µg/mL) | Erythromycin IC50 (µg/mL) | Azithromycin IC50 (µg/mL) |
| Toxoplasma gondii | 20.16[5] | 14.38[5] | 8.61[5] |
As the data indicates, spiramycin often exhibits higher MIC values (lower in vitro potency) against several bacteria compared to erythromycin and azithromycin.
The Spiramycin Advantage: Unraveling In Vivo Efficacy
Despite its seemingly modest in vitro performance, spiramycin demonstrates robust efficacy in animal models and clinical settings. This enhanced in vivo activity is attributed to several key pharmacokinetic and pharmacodynamic properties.
High Tissue and Intracellular Accumulation
Spiramycin achieves significantly higher concentrations in tissues and within cells, particularly phagocytes, compared to serum levels. This allows the drug to concentrate at the site of infection, reaching therapeutic levels that are not predicted by serum-based in vitro testing. For instance, spiramycin concentrations in alveolar macrophages can be 10 to 20 times greater than simultaneous serum concentrations[6]. This high tissue penetration is a critical factor in its clinical success, especially for intracellular pathogens.
Prolonged Post-Antibiotic Effect (PAE)
Spiramycin exhibits a more pronounced and prolonged post-antibiotic effect compared to other macrolides. The PAE is the suppression of bacterial growth that persists after the antibiotic concentration has fallen below the MIC. For Staphylococcus aureus, after a 3-hour exposure to 4 times the MIC, spiramycin produced a 9-hour delay in regrowth, compared to 5 hours for erythromycin[1]. This extended duration of action contributes to its in vivo effectiveness.
In Vivo Efficacy Data
The following table summarizes key findings from in vivo studies, showcasing spiramycin's efficacy.
Table 3: Summary of In Vivo Efficacy of Spiramycin
| Infection Model | Organism | Key Findings | Reference |
| Murine Toxoplasmosis (acute) | Toxoplasma gondii (Me49 strain) | A 3-week course of 100 mg/kg/day or a 4-week course of 200 mg/kg/day significantly enhanced protection and markedly reduced brain cyst burdens. | |
| Murine Toxoplasmosis (chronic) | Toxoplasma gondii (Me49 strain) | A 3-week course of 200 mg/kg/day resulted in significantly decreased brain cyst burdens. | |
| Rat Croton Oil Pouch Model | Staphylococcus aureus | Spiramycin concentration in the pouch wall was markedly higher than that of erythromycin.[7] | [7] |
Immunomodulatory Effects: Beyond Direct Antibacterial Action
Recent studies have revealed that spiramycin possesses anti-inflammatory properties by modulating host cell signaling pathways. This immunomodulatory effect may contribute to its overall therapeutic benefit. Specifically, spiramycin has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in macrophages.[8][9] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-6 and IL-1β, and nitric oxide (NO).[8][9]
Caption: Spiramycin's inhibition of MAPK and NF-κB signaling pathways.
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent. A detailed protocol is outlined below:
-
Preparation of Antimicrobial Agent Stock Solution:
-
A stock solution of the antimicrobial agent is prepared in a suitable solvent according to the manufacturer's instructions.
-
-
Serial Dilutions:
-
Serial two-fold dilutions of the antimicrobial agent are prepared in a suitable broth medium, such as cation-adjusted Mueller-Hinton broth.
-
-
Inoculum Preparation:
-
A standardized inoculum of the test organism is prepared in a suitable broth medium, with the turbidity adjusted to a 0.5 McFarland standard.
-
The standardized inoculum is then diluted to the appropriate concentration for testing.
-
-
Microdilution Plate Setup:
-
Sterile, disposable microdilution plates with multiple wells are used.
-
Each well is filled with a specific concentration of the antimicrobial agent.
-
Each well is then inoculated with the standardized inoculum.
-
Appropriate controls are included:
-
Growth Control: Wells with broth medium and inoculum but no antimicrobial agent.
-
Sterility Control: Wells with broth medium only.
-
Quality Control Strains: Wells inoculated with quality control strains of known susceptibility.
-
-
-
Incubation:
-
The microdilution plates are incubated at a specified temperature and duration (e.g., 37°C for 16-20 hours).
-
-
MIC Determination:
-
After incubation, the plates are visually inspected for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent that inhibits visible growth of the organism.[10]
-
In Vivo Efficacy Testing: Murine Model of Toxoplasmosis
The following protocol is a general guideline for evaluating the efficacy of spiramycin in a murine model of toxoplasmosis:
-
Animal Model:
-
Female Swiss-Webster mice are commonly used.[11]
-
-
Parasite Strain:
-
Toxoplasma gondii strains such as Me49 (for cyst formation) or RH (for acute infection) are utilized.[12]
-
-
Infection:
-
Mice are infected with a specific number of tachyzoites or cysts via an appropriate route (e.g., intraperitoneal injection or oral gavage).[13]
-
-
Treatment:
-
Spiramycin is administered at various dosages (e.g., 100-200 mg/kg/day) via a specified route (e.g., oral gavage).
-
Treatment is initiated at a defined time point post-infection and continued for a specific duration.
-
-
Efficacy Assessment:
-
Survival: Mice are monitored daily for survival.
-
Parasite Burden: At the end of the experiment, tissues (e.g., brain) are harvested to determine the parasite load, often by counting the number of cysts.
-
Histopathology: Tissues may be examined for pathological changes.[11]
-
Conclusion
The apparent discrepancy between spiramycin's in vitro and in vivo activity can be largely explained by its favorable pharmacokinetic properties, including high tissue and intracellular accumulation, and its prolonged post-antibiotic effect. Furthermore, its immunomodulatory effects on host inflammatory responses likely contribute to its overall therapeutic success. For researchers and drug developers, this "spiramycin paradox" underscores the importance of considering a holistic pharmacological profile beyond simple in vitro susceptibility data when evaluating the potential of an antimicrobial agent. Spiramycin remains a valuable therapeutic option, particularly in clinical scenarios where its unique properties offer a distinct advantage.
References
- 1. Sub-inhibitory and post-antibiotic effects of spiramycin and erythromycin on Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Comparative in vitro activity of new oral macrolides against Streptococcus pyogenes strains] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Susceptibility of Streptococcus pyogenes to azithromycin, clarithromycin, erythromycin and roxithromycin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative activity of macrolides against Toxoplasma gondii demonstrating utility of an in vitro microassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics and pharmacokinetics of spiramycin and their clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative efficacy of clindamycin, erythromycin and spiramycin against Staphylococcus aureus in the rat croton oil pouch model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effects of Spiramycin in LPS-Activated RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Effects of Spiramycin in LPS-Activated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. A multimodality therapeutic application on Toxoplasma gondii encephalitis utilizing Spiramycin and 'de novo' Ferula asafetida in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Secure Verification [rimi.imi.bg.ac.rs]
- 13. sid.ir [sid.ir]
A Comparative Guide to Murine Models for Therapeutic Studies of Rovamycin (Spiramycin)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established murine models for the evaluation of Rovamycin (spiramycin) therapeutics, with a primary focus on its application in treating toxoplasmosis. The information presented herein is intended to assist researchers in selecting the most appropriate animal model for their specific research questions and to provide standardized protocols for conducting such studies.
Introduction to this compound (Spiramycin) and the Need for Validated Animal Models
This compound, the commercial name for the macrolide antibiotic spiramycin (B21755), is a crucial therapeutic agent, particularly for the treatment of toxoplasmosis, a parasitic disease caused by Toxoplasma gondii. It is especially important in clinical settings for treating pregnant women to prevent vertical transmission of the parasite to the fetus.[1] To evaluate the efficacy of spiramycin and develop new formulations or combination therapies, robust and well-characterized animal models that accurately mimic the human disease are essential. Murine models have been extensively validated for this purpose and are instrumental in preclinical drug development.[2][3]
Comparison of Established Murine Models for Spiramycin Studies
The primary murine models for studying spiramycin's efficacy against toxoplasmosis are based on the inoculation of mice with different strains of Toxoplasma gondii to induce either an acute or a chronic infection. The choice of model depends on the specific therapeutic aspect being investigated.
Table 1: Comparison of Acute and Chronic Murine Models of Toxoplasmosis for Spiramycin Efficacy Studies
| Feature | Acute Toxoplasmosis Model | Chronic Toxoplasmosis Model |
| Mouse Strain | Swiss Albino, BALB/c[4][5] | Swiss Albino, BALB/c[2][4] |
| T. gondii Strain | RH (Type I)[6][7] | Me49 (Type II)[6][7] |
| Infection Route | Intraperitoneal injection of tachyzoites[5] | Oral inoculation with tissue cysts[6][7] |
| Disease Characteristics | Rapidly progressive, high mortality, systemic tachyzoite dissemination.[6][7] | Slow progression, formation of tissue cysts, particularly in the brain, mimicking latent human infection.[6][7] |
| Primary Endpoint | Survival rate, reduction in parasite load in peritoneal fluid and various organs.[5][8] | Reduction in the number of brain cysts, long-term survival.[2][6][7] |
| Spiramycin Efficacy | Limited effect on survival, though some dose-dependent prolongation may be observed.[6][7] | Significant reduction in brain cyst burden and enhanced protection.[2][6][7] |
| Typical Spiramycin Dose | 100-200 mg/kg/day[6][7] | 100-200 mg/kg/day[6][7] |
| Suitability for Study | Efficacy against rapidly replicating parasites, early-stage infection dynamics. | Efficacy against latent infection, ability to cross the blood-brain barrier, prevention of reactivation. |
Experimental Protocols
Below are detailed methodologies for the induction of toxoplasmosis in murine models and subsequent treatment with spiramycin.
Protocol 1: Induction of Acute Toxoplasmosis (RH Strain)
-
Animal Model: Use female Swiss Albino or BALB/c mice, 6-8 weeks old.
-
Parasite Preparation: Maintain the RH strain of T. gondii by serial intraperitoneal passage in mice. Collect tachyzoites from the peritoneal fluid of recently infected mice.
-
Infection: Infect mice via intraperitoneal injection with a suspension containing 1 x 10² to 2 x 10² tachyzoites of the RH strain in sterile phosphate-buffered saline (PBS).[5][6][7]
-
Monitoring: Monitor the animals daily for clinical signs of illness and mortality.
-
Outcome Assessment: The primary outcome is the survival time of the mice. Parasite load in peritoneal fluid or organs can also be quantified at specific time points.
Protocol 2: Induction of Chronic Toxoplasmosis (Me49 Strain)
-
Animal Model: Use female Swiss Albino or BALB/c mice, 6-8 weeks old.
-
Parasite Preparation: Maintain the Me49 strain of T. gondii in mice to produce tissue cysts. Prepare a brain homogenate from chronically infected mice (infected for at least one month).
-
Infection: Infect mice orally with a suspension containing 10-20 tissue cysts of the Me49 strain.[6][7]
-
Monitoring: The infection is typically asymptomatic. The development of chronic infection is confirmed by the presence of tissue cysts in the brain.
-
Outcome Assessment: The primary outcome is the number of cysts in the brain, which is determined at the end of the experiment (e.g., 1-6 months post-infection).[6][7]
Protocol 3: Spiramycin Treatment
-
Drug Preparation: Prepare a fresh suspension of spiramycin in distilled water or saline daily.
-
Administration: Administer spiramycin orally via gavage at a dose of 100-200 mg/kg/day.[2][6][7]
-
Treatment Schedule:
-
For Acute Models: Begin treatment 24 hours after infection and continue for a specified period (e.g., 7-10 days).[5]
-
For Chronic Models: For prophylactic studies, treatment can start shortly after infection. For therapeutic studies of established chronic infection, begin treatment at a later time point (e.g., 3 months post-infection) and continue for several weeks (e.g., 3-4 weeks).[6][7]
-
-
Control Groups: Always include an infected, untreated control group that receives the vehicle (e.g., distilled water) on the same schedule.
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the efficacy of spiramycin in a murine model of toxoplasmosis.
Host Immune Response Signaling in Toxoplasma gondii Infection
Toxoplasma gondii infection triggers a complex host immune response. The parasite has evolved mechanisms to modulate host cell signaling pathways to its advantage.[9][10] Macrolide antibiotics like spiramycin, in addition to their antiparasitic activity, possess immunomodulatory effects that can influence this host-parasite interaction.[11][12] The following diagram depicts a simplified overview of key host signaling pathways involved in the immune response to T. gondii.
Conclusion
The selection of an appropriate animal model is critical for the successful preclinical evaluation of this compound (spiramycin). The acute toxoplasmosis model using the RH strain is suitable for studying the drug's effect on rapidly dividing parasites, while the chronic model with the Me49 strain is indispensable for evaluating efficacy against the latent stage of the disease and for assessing the ability of the drug to penetrate the central nervous system. The standardized protocols provided in this guide are intended to enhance the reproducibility and comparability of data across different research laboratories. A thorough understanding of the host-parasite interaction and the potential immunomodulatory effects of spiramycin will further aid in the interpretation of therapeutic outcomes and the development of improved treatment strategies for toxoplasmosis.
References
- 1. Treatment of Toxoplasmosis: Historical Perspective, Animal Models, and Current Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EFFICACY OF MURINE PLATELET RICH-PLASMA VERSUS SPIRAMYCIN IN TREATMENT OF CHRONIC TOXOPLASMOSIS INFECTED MICE: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. [Investigation of combined effectiveness of spiramycin and beta-glucan in mice models of acute toxoplasmosis and determination of IL-10, IL-12 and TNF-α levels] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Secure Verification [rimi.imi.bg.ac.rs]
- 7. Effectiveness of spiramycin in murine models of acute and chronic toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo activity of the macrolide antibiotics azithromycin, roxithromycin and spiramycin against Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Host-Toxoplasma gondii Coadaptation Leads to Fine Tuning of the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunomodulatory Effects of Macrolides Considering Evidence from Human and Veterinary Medicine [mdpi.com]
- 12. Frontiers | The Immunomodulatory Effects of Macrolides—A Systematic Review of the Underlying Mechanisms [frontiersin.org]
A Side-by-Side Analysis of the Cytotoxic Profiles of Different Macrolides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic profiles of various macrolide antibiotics, supported by experimental data. The following analysis is intended to assist researchers, scientists, and drug development professionals in understanding the differential effects of these compounds on cell viability and to provide detailed methodologies for reproducing key experiments.
Comparative Cytotoxicity Data
The cytotoxic potential of macrolides varies significantly across different compounds and cell lines. The 50% inhibitory concentration (IC50), a measure of the concentration of a drug required to inhibit cell viability by 50%, is a key parameter in these assessments. The following table summarizes IC50 values for selected macrolides from published studies.
| Macrolide | Cell Line | Cell Type | IC50 (µM) | Reference |
| Josamycin | K562 | Human erythroleukemia | 39 | [1] |
| Isovalerylspiramycin I | H460 | Human non-small cell lung carcinoma | 8.648 | [1] |
| Isovalerylspiramycin I | A549 | Human non-small cell lung carcinoma | 12.66 | [1] |
| Spiramycin | NIH/3T3 | Mouse embryonic fibroblast | Non-toxic up to 100 µM for 48h | [1] |
| Erythromycin (B1671065) Estolate | Chang Liver Cells | Human non-malignant liver | Most Toxic of tested macrolides | [2][3][4] |
| Erythromycin-11,12-cyclic carbonate | Chang Liver Cells | Human non-malignant liver | More toxic than other macrolides | [2][3][4] |
| Roxithromycin (B50055) | Chang Liver Cells | Human non-malignant liver | Intermediate Toxicity | [2][3][4] |
| Clarithromycin (B1669154) | Chang Liver Cells | Human non-malignant liver | Intermediate Toxicity | [2][3][4] |
| Erythromycin Base | Chang Liver Cells | Human non-malignant liver | Least Toxic | [2][3][4] |
| Azithromycin (B1666446) | Chang Liver Cells | Human non-malignant liver | Least Toxic | [2][3][4] |
Studies have consistently shown that erythromycin estolate is the most toxic among the tested erythromycin derivatives.[2][3][4] In contrast, erythromycin base and azithromycin are generally found to be the least cytotoxic.[2][3][4] The newer semisynthetic macrolides, such as roxithromycin and clarithromycin, exhibit intermediate cytotoxicity that is not substantially different from erythromycin base.[2][3] It is important to note that the cytotoxic effects can be cell-line specific.
Mechanisms of Macrolide-Induced Cytotoxicity
Macrolide antibiotics can induce cell death through various mechanisms, including the induction of apoptosis and interference with essential cellular processes.
Some macrolides, including clarithromycin, azithromycin, and josamycin, have been demonstrated to induce apoptosis in human peripheral lymphocytes.[1][5] This programmed cell death is often mediated through the Fas-Fas ligand (FasL) pathway.[1] The binding of FasL to its receptor, Fas, initiates a signaling cascade that culminates in the activation of caspases, the executive enzymes of apoptosis.[1]
Other mechanisms implicated in macrolide toxicity include mitochondrial dysfunction and inhibition of bile acid transporters.[6][7] For instance, the toxicity of solithromycin (B1681048) and clarithromycin is suggested to be primarily due to the inhibition of the mitochondrial electron transport chain, while erythromycin's toxicity is linked to the inhibition of bile acid transporters.[6][7] The ketolide antibiotic telithromycin (B1682012) has been associated with severe hepatotoxicity, potentially through mechanisms involving the inhibition of nicotinic acetylcholine (B1216132) receptors.[6][8]
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[9][10]
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)[1]
-
Cell culture medium
-
Macrolide compounds to be tested
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[1]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 10,000 cells/well and incubate for 24 hours at 37°C.[11]
-
Compound Treatment: Treat the cells with various concentrations of the macrolide antibiotics. Include a vehicle control (medium with the same solvent concentration used for the macrolides) and a positive control (a known cytotoxic agent).[1]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[1][11]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1][11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[1]
Flow Cytometry for Apoptosis Analysis
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in apoptotic cells, while PI stains necrotic cells with compromised membranes.[12][13]
Materials:
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with desired concentrations of macrolides for specific time points.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and combine with the supernatant.[14]
-
Washing: Wash the cells twice with cold PBS.[14]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[14]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[14]
Visualizations
Caption: A generalized workflow for determining cytotoxicity using the MTT assay.
Caption: Signaling pathway of macrolide-induced Fas-mediated apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Cytotoxicity of macrolide antibiotics in a cultured human liver cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Macrolide antibiotics induce apoptosis of human peripheral lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analyzing the Mechanisms Behind Macrolide Antibiotic-Induced Liver Injury Using Quantitative Systems Toxicology Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analyzing the Mechanisms Behind Macrolide Antibiotic-Induced Liver Injury Using Quantitative Systems Toxicology Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Telithromycin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Independent Verification of Published Rovamycin (Spiramycin) Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rovamycin (spiramycin) with other macrolide antibiotics, supported by experimental data from published research. It is intended to serve as a resource for independent verification of research findings and to inform further drug development efforts.
Executive Summary
This compound, a 16-membered macrolide antibiotic, has been in clinical use for decades, particularly for the treatment of respiratory tract infections and toxoplasmosis in pregnant women.[1] While generally considered safe and effective, its performance in comparison to newer macrolides like azithromycin (B1666446) and clarithromycin (B1669154) is a subject of ongoing interest. This guide synthesizes available data on its efficacy, safety, pharmacokinetics, and in vitro activity, providing a framework for comparative analysis.
Comparative Efficacy: Clinical Trial Outcomes
Clinical studies have evaluated the efficacy of this compound in treating various infections, often in comparison to other macrolides. The data presented below is a summary of findings from several independent clinical trials.
Lower Respiratory Tract Infections
A randomized multicentre trial compared the efficacy and safety of spiramycin (B21755) and clarithromycin in 55 outpatients with bronchitis or pneumonia. The results showed a comparable successful outcome rate, with 96.15% for spiramycin-treated patients and 96.43% for those treated with clarithromycin.[2] Another study involving 21 outpatients with acute pneumonia reported a 95.2% response rate to oral spiramycin.[3] In a larger trial with 30 patients with moderate extrahospital pneumonia, this compound treatment led to a 100% resolution of pneumonia by the end of the second week.[4]
| Antibiotic | Indication | Clinical Success Rate | Bacteriological Eradication Rate | Reference |
| This compound (Spiramycin) | Lower Respiratory Tract Infections | 96.15% | Not Reported | [2] |
| Clarithromycin | Lower Respiratory Tract Infections | 96.43% | Not Reported | [2] |
| This compound (Spiramycin) | Acute Pneumonia | 95.2% | 71.3% | [3] |
| This compound (Spiramycin) | Moderate Extrahospital Pneumonia | 100% | Not Reported | [4] |
Odontogenic Infections
A study on 60 patients with acute odontogenic infections compared a three-day course of azithromycin with a seven-day course of spiramycin. The clinical cure rate was significantly higher in the azithromycin group (97%) compared to the spiramycin group (73%).[2][5][6][7] The bacteriological assessment also favored azithromycin, with re-establishment of normal microflora in 67% of patients compared to 53% in the spiramycin group.[2][5][6]
| Antibiotic | Indication | Clinical Cure Rate | Re-establishment of Normal Microflora | Reference |
| This compound (Spiramycin) | Odontogenic Infections | 73% | 53% | [2][5][6][7] |
| Azithromycin | Odontogenic Infections | 97% | 67% | [2][5][6] |
In Vitro Activity: A Comparative Look at MIC Values
The in vitro activity of an antibiotic is a key indicator of its potential efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for spiramycin and other macrolides against common respiratory pathogens. It is important to note that while spiramycin may show higher MIC values (indicating lower in vitro potency) compared to other macrolides, its high tissue concentrations can compensate for this in a clinical setting.[8]
| Organism | Spiramycin MIC (µg/mL) | Erythromycin MIC (µg/mL) | Azithromycin MIC (µg/mL) | Clarithromycin MIC (µg/mL) |
| Streptococcus pneumoniae | 0.12 - 16 | ≤0.015 - >128 | ≤0.015 - >256 | ≤0.015 - >64 |
| Staphylococcus aureus | 0.25 - >128 | 0.06 - >128 | 0.12 - >256 | 0.03 - >64 |
| Haemophilus influenzae | 1 - >32 | 0.5 - 32 | 0.06 - 8 | 0.5 - 16 |
| Mycoplasma pneumoniae | 0.0625 | Not Widely Reported | Not Widely Reported | Not Widely Reported |
Note: MIC values can vary between studies and geographic locations due to differing resistance patterns.
Pharmacokinetic Properties: A Comparative Overview
The pharmacokinetic profile of an antibiotic dictates its distribution and concentration in the body, which is crucial for its efficacy. Spiramycin is known for its extensive tissue distribution, achieving concentrations in tissues like the lungs and prostate that are significantly higher than in the serum.[9][10][11]
| Parameter | This compound (Spiramycin) | Erythromycin | Azithromycin | Clarithromycin |
| Oral Bioavailability | 30-40%[9] | 15-45% | 37% | 55% |
| Peak Serum Concentration (Cmax) | 1.6 - 3.1 µg/mL[10] | 0.3 - 1.9 µg/mL | 0.4 µg/mL | 2-3 µg/mL |
| Time to Peak (Tmax) | 3 - 4 hours[10] | 1-4 hours | 2-3 hours | 2-3 hours |
| Elimination Half-life | 5.5 - 8 hours[10] | 1.5 - 2 hours | 68 hours | 3-7 hours |
| Tissue Penetration | Excellent, high concentrations in lungs, prostate, and macrophages[9][10] | Good | Excellent, high and sustained tissue concentrations | Good |
Experimental Protocols
Antimicrobial Susceptibility Testing
The in vitro activity of this compound and other macrolides is typically determined using standardized methods such as broth microdilution or disk diffusion, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][12][13][14][15][16][17][18]
Broth Microdilution Method (for MIC determination):
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., S. pneumoniae, H. influenzae) is prepared to a turbidity equivalent to a 0.5 McFarland standard.[19]
-
Serial Dilution: The antibiotic is serially diluted in a multi-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth supplemented with lysed horse blood for S. pneumoniae).[19]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.[19]
-
MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.[19]
Disk Diffusion Method (Kirby-Bauer):
-
Plate Inoculation: A standardized bacterial suspension is swabbed evenly across the surface of an agar (B569324) plate (e.g., Mueller-Hinton agar).
-
Disk Application: Paper disks impregnated with a specific concentration of the antibiotic are placed on the agar surface.
-
Incubation: The plate is incubated at 35-37°C for 16-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk where bacterial growth is inhibited is measured in millimeters. The susceptibility of the organism is then determined by comparing the zone diameter to established interpretive criteria.
Clinical Trial for Community-Acquired Pneumonia (Typical Workflow)
Clinical trials evaluating the efficacy of this compound for community-acquired pneumonia generally follow a structured protocol to ensure patient safety and data integrity.
Mechanism of Action
This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[20][21][22][23] This binding interferes with the translocation step of protein synthesis, ultimately leading to the cessation of bacterial growth.[20][21][22]
Logical Relationships in Antimicrobial Susceptibility Testing
The process of determining and interpreting antimicrobial susceptibility involves a series of interconnected steps, from initial testing to the final clinical decision.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. Efficacy of azithromycin compared with spiramycin in the treatment of odontogenic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 4. [The macrolide antibiotic this compound in the treatment of pneumonias] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic/Pharmacodynamic Modeling of Spiramycin against Mycoplasma synoviae in Chickens [mdpi.com]
- 9. Pharmacodynamics and pharmacokinetics of spiramycin and their clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of spiramycin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. fda.gov [fda.gov]
- 13. nicd.ac.za [nicd.ac.za]
- 14. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 15. researchgate.net [researchgate.net]
- 16. megumed.de [megumed.de]
- 17. szu.gov.cz [szu.gov.cz]
- 18. chainnetwork.org [chainnetwork.org]
- 19. Survey of Susceptibilities of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis Isolates to 26 Antimicrobial Agents: a Prospective U.S. Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanism of action of spiramycin and other macrolides [pubmed.ncbi.nlm.nih.gov]
- 21. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spiramycin's performance with that of its common alternatives, supported by experimental data. The objective is to assess the reproducibility of experimental results related to spiramycin (B21755) by examining its efficacy, mechanism of action, and in vitro activity in comparison to other widely used antimicrobial agents.
Executive Summary
Spiramycin, a macrolide antibiotic, has a long history of use in treating various bacterial infections. Its clinical efficacy, particularly in respiratory tract and odontogenic infections, has been demonstrated in numerous studies. However, questions regarding the reproducibility of its experimental outcomes often arise, especially in comparison to newer macrolide and beta-lactam antibiotics. This guide synthesizes data from multiple clinical and in vitro studies to provide a clear comparison of spiramycin with its alternatives, focusing on data that contributes to understanding the consistency of its performance.
Comparative Efficacy: Clinical Trial Data
The following tables summarize the clinical efficacy of spiramycin in comparison to other antibiotics in treating specific infections. The reproducibility of these findings can be assessed by observing the consistency of outcomes across different studies.
Table 1: Treatment of Acute Tonsillitis/Pharyngitis
| Antibiotic | Dosage | Duration | Number of Patients | Clinical Success Rate | Reported Side Effects | Reference |
| Spiramycin | 500 mg, 3 times daily | 3 days | 48 | 97.9% (1 failure) | Dry mouth (2 patients) | [1][2] |
| Erythromycin (B1671065) | 500 mg, 3 times daily | 5 days | 47 | 83.0% (8 failures) | Dizziness (2 patients), Nausea (5 patients) | [1][2] |
| Spiramycin | 1 g, twice daily | - | 53 | Marked improvement | Dyspepsia (8.2%) | [3] |
| Erythromycin | 500 mg, 3-4 times daily | - | 67 | Marked improvement | Dyspepsia (34.4%) | [3] |
| Spiramycin | - | - | - | Equivalent to Penicillin V | No side effects reported | [4] |
| Penicillin V | - | - | - | 1 clinical failure | No side effects reported | [4] |
Table 2: Treatment of Upper Respiratory Tract Infections (URTIs)
| Antibiotic | Dosage | Duration | Number of Patients | Clinical Success Rate | Reported Side Effects | Reference |
| Spiramycin | 3 MIU, twice daily | 7 days | 45 | 89% | Not specified | [5] |
| Amoxicillin (B794) | 500 mg, 3 times daily | 7 days | 48 | 83.3% | Not specified | [5] |
Table 3: Treatment of Community-Acquired Lower Respiratory Tract Infections
| Antibiotic | Dosage | Duration | Number of Patients | Clinical Success Rate | Reported Side Effects | Reference |
| Spiramycin | 3 MIU, every 12 hours | 5-10 days | - | Similar to Clarithromycin | 16 patients with adverse events | [6] |
| Clarithromycin | 500 mg, every 12 hours | 5-10 days | - | Similar to Spiramycin | 10 patients with adverse events | [6] |
Table 4: Treatment of Odontogenic Infections
| Antibiotic | Dosage | Duration | Number of Patients | Clinical Cure Rate | Reported Side Effects | Reference |
| Spiramycin | 3,000,000 units, 3 times daily | 7 days | 30 | 73% | Not specified | [7] |
| Azithromycin (B1666446) | 500 mg, once daily | 3 days | 30 | 97% | Not specified | [7] |
In Vitro Activity: A Comparative Analysis
The in vitro activity of an antibiotic, typically measured by the Minimum Inhibitory Concentration (MIC), is a key parameter for assessing its potential efficacy. The reproducibility of these results is crucial for predicting clinical outcomes.
Table 5: Comparative In Vitro Activity (MICs in mg/L)
| Organism | Spiramycin | Erythromycin | Azithromycin | Reference |
| Streptococcus pyogenes | 37.5% resistance, 40% intermediate | 0.0125 (MIC90) | 0.5 (MIC90) | [8] |
It is important to note that in vitro activity does not always directly correlate with in vivo efficacy. Spiramycin, for instance, often exhibits higher MICs compared to erythromycin but demonstrates comparable or even superior clinical effectiveness. This phenomenon, known as the "spiramycin paradox," is attributed to its high tissue and intracellular concentrations and a significant post-antibiotic effect[9][10].
Experimental Protocols
To ensure the reproducibility of experimental findings, detailed methodologies are essential. Below are summarized protocols for key types of studies cited in this guide.
Clinical Trial Methodology for Tonsillitis/Pharyngitis
A randomized, controlled trial was conducted to compare the efficacy and tolerance of spiramycin and erythromycin in patients with acute tonsillopharyngitis[1][2].
-
Patient Population: 100 patients with clinical signs of acute tonsillopharyngitis (fever, sore throat, difficulty swallowing, inflammation).
-
Randomization: Patients were randomly assigned to one of two treatment groups.
-
Intervention:
-
Group 1: 500 mg spiramycin three times daily for three days.
-
Group 2: 500 mg erythromycin three times daily for five days.
-
-
Assessments:
-
Clinical evaluation of symptoms at baseline and on days 4 and 6.
-
Throat swab cultures for bacteriological analysis before and after treatment.
-
Blood tests (hemoglobin, leukocytes, erythrocyte sedimentation rate) before and after treatment.
-
-
Outcome Measures:
-
Primary: Clinical response (disappearance of signs and symptoms).
-
Secondary: Bacteriological eradication, changes in laboratory parameters, incidence of side effects.
-
In Vitro Susceptibility Testing: Kirby-Bauer Disk Diffusion Method
This method is a standard procedure for determining the susceptibility of bacteria to antibiotics.
-
Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to match a 0.5 McFarland turbidity standard.
-
Agar (B569324) Plates: Mueller-Hinton agar plates are uniformly inoculated with the bacterial suspension.
-
Antibiotic Disks: Paper disks impregnated with a standard concentration of the antibiotic (e.g., spiramycin, azithromycin) are placed on the agar surface.
-
Incubation: Plates are incubated at a specified temperature and duration (e.g., 35-37°C for 18-24 hours).
-
Measurement: The diameter of the zone of inhibition (the area around the disk where bacterial growth is prevented) is measured.
-
Interpretation: The measured zone diameter is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.
Mechanism of Action and Signaling Pathways
Spiramycin, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit[11][12][13][14]. This action is primarily bacteriostatic but can be bactericidal at high concentrations. The binding of spiramycin interferes with the translocation step of protein synthesis, leading to the premature dissociation of peptidyl-tRNA from the ribosome[11][12][13][14].
Caption: Mechanism of action of spiramycin on the bacterial ribosome.
Experimental Workflow for Assessing In Vitro Efficacy
The following diagram illustrates a typical workflow for determining and comparing the in vitro efficacy of spiramycin and its alternatives.
Caption: Workflow for in vitro comparative efficacy testing.
Reproducibility of Experimental Results
The reproducibility of experimental results is fundamental to scientific research and drug development. In the context of spiramycin, several factors can influence the consistency of findings:
-
Standardization of In Vitro Testing: The reproducibility of in vitro susceptibility testing is highly dependent on the standardization of methods. Adherence to guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is critical. Variations in inoculum size, growth media, and incubation conditions can lead to different MIC results.
-
Patient Population in Clinical Trials: The characteristics of the patient population in clinical trials, including age, underlying health conditions, and the specific pathogens causing the infection, can significantly impact clinical outcomes. This variability can make direct comparisons between studies challenging.
-
Pharmacokinetic Variability: Spiramycin's pharmacokinetic profile, characterized by high tissue penetration and a long half-life, can vary among individuals. This can influence the drug's effectiveness and contribute to variability in clinical trial results.
-
"Spiramycin Paradox": The discrepancy between in vitro and in vivo results for spiramycin highlights the importance of considering pharmacokinetic and pharmacodynamic properties when interpreting experimental data. Over-reliance on MIC values alone may not accurately predict clinical success.
Conclusion
The available evidence suggests that spiramycin is an effective antibiotic for several common infections, with a clinical efficacy often comparable to its alternatives, despite sometimes appearing less potent in in vitro tests. The reproducibility of clinical outcomes appears consistent in well-controlled trials for specific indications like tonsillitis. However, direct comparisons are complicated by variations in study design, patient populations, and dosage regimens. For in vitro studies, adherence to standardized methodologies is paramount to ensure the reproducibility of susceptibility data. The "spiramycin paradox" underscores the need for a holistic assessment of an antibiotic's properties, beyond simple in vitro metrics, to accurately predict its clinical utility. Further head-to-head comparative studies with standardized protocols would be beneficial to enhance the reproducibility and comparability of experimental results for spiramycin and its alternatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Spiramycin and erythromycin in the treatment of acute tonsillo-pharyngitis: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative efficacy of spiramycin and erythromycin in acute exudative tonsillitis in adults: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spiramycin versus penicillin V in the empiric treatment of bacterial tonsillitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of spiramycin as an alternative to amoxicillin in the treatment of acute upper respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-lactancia.org [e-lactancia.org]
- 7. Efficacy of azithromycin compared with spiramycin in the treatment of odontogenic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The spiramycin paradox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Early studies on in-vitro and experimental activity of spiramycin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Rovamycin
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like Rovamycin (spiramycin) is a critical component of laboratory safety and environmental responsibility. Adherence to established disposal protocols is essential to mitigate risks to personnel and prevent the release of active pharmaceutical ingredients into the environment. This compound, a macrolide antibiotic, is classified as very toxic to aquatic life with long-lasting effects, necessitating its management as hazardous waste.[1]
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE) to ensure personal safety.
Recommended PPE:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]
-
Eye Protection: Safety glasses with side shields or goggles.[1]
-
Body Protection: A laboratory coat or work uniform is required.[1]
-
Respiratory Protection: In situations where dust or aerosols may be generated, a respirator with an appropriate filter should be used.[1]
All handling of this compound during disposal preparation should occur in a well-ventilated area, ideally within a chemical fume hood, to minimize the risk of inhalation.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations and should be managed through an approved waste disposal plant.[1][2] Do not dispose of this compound in household garbage or release it into the sewage system.[1]
1. Waste Segregation:
-
Solid Waste: All solid materials contaminated with this compound, including unused powder, weigh boats, gloves, bench paper, and empty containers, must be collected in a dedicated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. It is crucial not to mix this waste with other chemical streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]
-
Sharps: Any sharps, such as needles or Pasteur pipettes, contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.[1]
2. Container Labeling:
All waste containers must be clearly labeled with "Hazardous Waste," the name "Spiramycin" (as the active ingredient of this compound), the approximate concentration and quantity, and the date of accumulation.[1]
3. Storage and Collection:
Store sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic while awaiting pickup by your institution's hazardous waste management service.
4. Spill Management:
In the event of a spill, prompt and appropriate action is necessary to contain and clean the affected area.
-
Minor Spills:
-
Alert personnel in the immediate vicinity.
-
Contain the spill using absorbent pads or materials.
-
For liquid spills, soak up the material with an inert absorbent. For solid spills, use a dry clean-up procedure, avoiding dust generation. A vacuum cleaner with a HEPA filter can be used.[2]
-
Collect the contaminated absorbent material in a sealed, labeled hazardous waste container.[1]
-
Decontaminate the spill area with a suitable detergent and water, collecting all cleaning materials as hazardous waste.[1]
-
-
Major Spills:
Data Presentation
While specific quantitative disposal limits for this compound were not found in the provided search results, the following table summarizes its key hazard classifications, which underscore the necessity of its disposal as hazardous waste.
| Hazard Classification | Description | Source |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [1] |
| Human Health | May cause diarrhea and other gastrointestinal changes. | [2] |
Experimental Protocols
The provided search results do not contain specific experimental protocols for the inactivation or chemical degradation of this compound as a disposal method. The standard and recommended procedure is collection and disposal via a licensed hazardous waste management facility, which typically utilizes high-temperature incineration.[3]
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Logistical Information for Handling Rovamycin
For researchers, scientists, and drug development professionals, the safe handling of Rovamycin (spiramycin) is paramount to ensure personal safety and maintain the integrity of experimental work. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational plans for handling and disposal, and detailed protocols to minimize exposure and contamination.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical when working with this compound, particularly in its powdered form, to prevent inhalation and skin contact.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Handling Powder | Primary Protection: Chemical-resistant gloves (double-gloving recommended), disposable gown with long sleeves, safety goggles or a face shield. Respiratory Protection: An N95 or higher-rated respirator is essential to prevent inhalation of fine particles. All handling of powdered this compound should be performed in a chemical fume hood or a biological safety cabinet. |
| Handling Solutions | Primary Protection: Chemical-resistant gloves and a lab coat are mandatory. Safety glasses are recommended to protect against splashes. |
| Spill Cleanup | Full PPE is required: This includes double gloves, a disposable gown, shoe covers, safety goggles or a face shield, and an appropriate respirator, especially if the spill involves the powdered form. |
| Waste Disposal | Primary Protection: Chemical-resistant gloves and a lab coat should be worn when handling and sealing waste containers. |
Quantitative Safety Data
Understanding the quantitative safety parameters of this compound is crucial for risk assessment and safe handling.
| Parameter | Value | Species |
| Oral LD50 | 3,550 mg/kg | Rat |
| 2,900 mg/kg | Mouse | |
| Intraperitoneal LD50 | 575 mg/kg | Rat |
| 322 mg/kg | Mouse | |
| Occupational Exposure Limit (OEL) | 1000 µg/m³ (Time-Weighted Average) | Internal Guideline |
| Glove Breakthrough Time (Nitrile Rubber, 0.11 mm) | 480 minutes | Material Tested: Dermatril® |
Experimental Protocols
Preparation of a this compound Stock Solution (10 mg/mL)
This protocol outlines the steps for preparing a stock solution of this compound for in-vitro experiments. All procedures should be conducted in a chemical fume hood.
Materials:
-
This compound (spiramycin) powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile conical tubes (50 mL)
-
Sterile serological pipettes
-
Syringe filters (0.22 µm)
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Preparation: Don all required PPE for handling powdered this compound, including a respirator.
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile conical tube. To minimize dust, handle the container gently.
-
Dissolving: Add the appropriate volume of sterile DMSO to the conical tube to achieve a final concentration of 10 mg/mL.
-
Mixing: Securely cap the tube and vortex at a medium speed until the this compound is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube. This step is crucial for cell culture applications.
-
Aliquoting: Dispense the sterile stock solution into smaller, labeled, sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term use or at -80°C for long-term storage.
Operational and Disposal Plans
Spill Management Protocol
Immediate and appropriate action is crucial in the event of a this compound spill to minimize exposure and environmental contamination.
For Minor Spills (Solid or Liquid):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: Wear full PPE as specified for spill cleanup.
-
Containment:
-
Solid Spill: Gently cover the spill with absorbent pads. If it is a powder, carefully place the pads over the spill and wet them with water to prevent the powder from becoming airborne.
-
Liquid Spill: Cover the spill with an inert absorbent material.
-
-
Cleanup: Working from the outside in, collect the contaminated absorbent material using a scoop and place it into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable detergent and water. Collect all cleaning materials as hazardous waste. For final decontamination, wipe the area with 70% ethanol.
-
Dispose: Seal the hazardous waste container and dispose of it according to institutional guidelines.
-
Report: Report the incident to the appropriate environmental health and safety officer.
For Major Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's emergency response team.
-
Isolate: Prevent entry to the contaminated area.
-
Await Response: Do not attempt to clean up a major spill unless you are trained and equipped to do so.
Waste Disposal Plan
This compound and all materials contaminated with it must be disposed of as hazardous chemical waste.
-
Solid Waste: This includes unused this compound powder, contaminated gloves, weigh boats, bench paper, and empty containers. Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste unless permitted by your institution's environmental health and safety department.
-
Sharps: Any sharps, such as needles or Pasteur pipettes, contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.
All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity. Follow all local, state, and federal regulations for the final disposal of hazardous waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
